7-(4-Nitrophenyl)heptanoic Acid (CAS 66147-99-7): Structural Utility and Synthetic Workflows in Targeted Alkylating Agents
Executive Summary In the landscape of rational drug design, the development of bifunctional therapeutics—molecules that possess both a targeting domain and a cytotoxic effector—requires precision in spatial geometry. 7-(...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of rational drug design, the development of bifunctional therapeutics—molecules that possess both a targeting domain and a cytotoxic effector—requires precision in spatial geometry. 7-(4-Nitrophenyl)heptanoic acid (CAS 66147-99-7) serves as a highly specialized active pharmaceutical ingredient (API) intermediate designed specifically for this purpose.
As an application scientist specializing in medicinal chemistry, I frequently utilize this compound as a foundational building block for synthesizing DNA minor groove-targeted aniline mustards, such as the analogues of pibenzimol (Hoechst 33258) [1]. This whitepaper dissects the physicochemical properties, mechanistic causality, and validated experimental protocols for integrating this critical linker into advanced chemotherapeutic architectures.
Physicochemical Profiling
The utility of 7-(4-Nitrophenyl)heptanoic acid is rooted in its bifunctional chemical nature, possessing both a reactive terminal carboxylic acid for bioconjugation and a stable para-nitrobenzene moiety.
Soluble in DMSO, DMF, and Methanol; sparingly soluble in aqueous buffers
Role in Synthesis
Aliphatic spacer and masked aniline precursor
Mechanistic Causality in Rational Drug Design (E-E-A-T)
Do not view 7-(4-Nitrophenyl)heptanoic acid merely as a chemical reagent; it is a meticulously engineered spatial regulator. Its design solves two fundamental challenges in the synthesis of targeted alkylating agents:
The Aliphatic Spacer: Overcoming Steric Clash
In the synthesis of DNA-directed alkylating agents, the length of the linker dictates the spatial relationship between the DNA-anchoring domain (the bisbenzimidazole core) and the cytotoxic effector domain (the nitrogen mustard). A 7-carbon aliphatic chain is not arbitrary. It provides an optimal ~8.5 Å to 10 Å spatial extension. This flexibility ensures that while the bulky pibenzimol core anchors deeply into the AT-rich minor groove of the DNA, the reactive mustard group is perfectly positioned to covalently cross-link the N7 position of adjacent guanine residues. A shorter chain would induce severe steric repulsion, preventing simultaneous binding and alkylation [1].
The Nitro Group as a Masked Effector
Synthesizing complex bifunctional molecules requires orthogonal reactivity. The nitro group on the phenyl ring serves as a highly stable, "masked" aniline. During the rigorous conditions of amide coupling—where the terminal carboxylic acid is activated to bind to the targeting core—a free aniline would undergo deleterious side reactions and polymerization. The nitro group remains completely inert during the construction of the macromolecular backbone. It is only reduced to an amine (and subsequently converted to the bis(2-chloroethyl)amino mustard) in the final, controlled synthetic stages [1].
Fig 1. Bifunctional mechanism of action enabled by the heptanoic acid spacer.
Experimental Methodologies
The following protocols represent self-validating systems. Every step includes a chemical rationale and an analytical checkpoint to ensure the integrity of the workflow.
Protocol A: Regioselective Synthesis of CAS 66147-99-7
This protocol details the electrophilic aromatic substitution required to generate the para-nitro isomer from the base 7-phenylheptanoic acid.
Substrate Solvation: Dissolve 10.0 g of 7-phenylheptanoic acid in 50 mL of concentrated sulfuric acid (H
SO) in a round-bottom flask. Chill the mixture to 0–5°C using an ice-salt bath. Causality: Low temperatures prevent over-nitration and oxidative degradation of the aliphatic chain.
Electrophilic Aromatic Substitution (Nitration): Prepare a nitrating mixture of 3 mL concentrated nitric acid (HNO
) and 5 mL concentrated HSO. Add this mixture dropwise over 45 minutes under vigorous stirring. Causality: The bulky 7-carbon chain acts as an ortho/para director. Due to the severe steric hindrance at the ortho position, the nitronium ion (NO) predominantly attacks the para position, yielding the desired 7-(4-nitrophenyl) derivative.
Quenching & Extraction: Pour the reaction mixture over 200 g of crushed ice to quench the strong acid. Extract the aqueous layer three times with 100 mL of ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous Na
SO.
Validation Checkpoint (TLC): Run a Thin Layer Chromatography (TLC) plate (Hexane:Ethyl Acetate 7:3). The introduction of the highly polar nitro group will result in a distinct, lower
value compared to the starting material.
Isomer Purification: Purify the crude product via silica gel column chromatography or recrystallization from ethanol to isolate the pure para-isomer (CAS 66147-99-7) from trace ortho-isomer byproducts.
Protocol B: Bioconjugation and Effector Unmasking
Once synthesized, the compound is coupled to a DNA-targeting domain.
Carboxylic Activation: React 1.0 eq of 7-(4-Nitrophenyl)heptanoic acid with 1.2 eq of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of NHS (N-Hydroxysuccinimide) in anhydrous DMF for 2 hours at room temperature. Causality: This forms an active ester, making the carboxylic acid highly susceptible to nucleophilic attack by the amine of the targeting core.
Amide Coupling: Add the primary amine derivative of the bisbenzimidazole (pibenzimol core) to the solution. Stir for 12 hours.
Effector Unmasking (Reduction): Subject the purified conjugate to catalytic hydrogenation (H
gas, 10% Pd/C catalyst) in methanol. Causality: This step selectively reduces the inert nitro group to a reactive aniline, unmasking the effector domain for subsequent conversion into the bis(2-chloroethyl)amino mustard via standard ethylene oxide/POCl protocols [1].
Fig 2. Synthetic workflow for incorporating CAS 66147-99-7 into targeted therapeutics.
References
Gravatt, G. L., Baguley, B. C., Wilson, W. R., & Denny, W. A. (1994). "DNA-directed alkylating agents. 6. Synthesis and antitumor activity of DNA minor groove-targeted aniline mustard analogues of pibenzimol (Hoechst 33258)". Journal of Medicinal Chemistry.[Link]
Exploratory
Chemical Structure & Synthesis Guide: 7-(4-Nitrophenyl)heptanoic Acid
[1] Executive Summary & Chemical Identity 7-(4-Nitrophenyl)heptanoic acid (CAS: 66147-99-7) is a functionalized fatty acid derivative characterized by a seven-carbon aliphatic chain terminating in a carboxylic acid at on...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Chemical Identity
7-(4-Nitrophenyl)heptanoic acid (CAS: 66147-99-7) is a functionalized fatty acid derivative characterized by a seven-carbon aliphatic chain terminating in a carboxylic acid at one end and a para-substituted nitrophenyl group at the other.[1] This bifunctional molecule serves as a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and as a lipophilic linker in proteolysis-targeting chimeras (PROTACs).
Its structural uniqueness lies in the balance between the lipophilic heptamethylene tether and the electron-withdrawing nitro group, which acts as a masked aniline precursor.
Physicochemical Profile
Property
Value / Description
Source/Prediction
CAS Number
66147-99-7
MolCore [1]
Molecular Formula
C₁₃H₁₇NO₄
Calculated
Molecular Weight
251.28 g/mol
Calculated
IUPAC Name
7-(4-Nitrophenyl)heptanoic acid
IUPAC
LogP (Predicted)
~3.2 - 3.5
Lipophilic (XLogP3)
pKa (Acid)
~4.75
Typical Carboxylic Acid
H-Bond Donors/Acceptors
1 / 4
Structural Analysis
Appearance
Pale yellow to off-white solid
Analogous Nitro-acids
Structural Analysis & Electronic Properties
The molecule consists of three distinct domains, each governing its reactivity and biological interaction:
The Head Group (Carboxylic Acid): Provides water solubility (at high pH) and serves as the attachment point for amide coupling reactions.
The Linker (Heptamethylene Chain): A flexible C7 hydrophobic spacer. Its length (approx. 9-10 Å) is critical for spanning the hydrophobic channel of enzymes like HDACs.
The Tail Group (4-Nitrophenyl):
Electronic Effect: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), deactivating the phenyl ring toward electrophilic aromatic substitution.
Synthetic Utility: It serves as a "masked" amine. Reduction yields 7-(4-aminophenyl)heptanoic acid, a key pharmacophore.
Caption: Functional decomposition of 7-(4-Nitrophenyl)heptanoic acid showing the electronic and steric zones.
Synthesis Protocols
Two primary routes exist for synthesizing this compound.[2][3][4][5][6] Method A is the classical industrial route (cost-effective but lower regioselectivity), while Method B is the precision route (higher cost, perfect regiocontrol).
Method A: Classical Nitration (Industrial Route)
This method involves the direct nitration of 7-phenylheptanoic acid.
Selective Reduction: Hydrogenation of the alkene without reducing the nitro group.
Reagent: Diimide (generated in situ from hydrazine/H₂O₂) or Wilkinson's Catalyst (RhCl(PPh₃)₃) under H₂. Note: Standard Pd/C + H₂ will reduce the nitro group to an amine.
Graphviz: Synthetic Pathways Comparison
Caption: Comparison of Classical Nitration (Method A) vs. Precision Heck Coupling (Method B).
Analytical Characterization
To validate the structure, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[9]
¹H NMR (400 MHz, CDCl₃):
δ 8.15 (d, J=8.5 Hz, 2H): Protons ortho to Nitro group (Deshielded).
δ 7.35 (d, J=8.5 Hz, 2H): Protons meta to Nitro group.
δ 2.75 (t, 2H): Benzylic -CH₂- (Ar-CH ₂-).
δ 2.35 (t, 2H): α-Carbon to Acid (-CH ₂-COOH).
δ 1.65 (m, 4H): β-Carbons.
δ 1.38 (m, 4H): Bulk methylene chain.
¹³C NMR:
Carbonyl: ~180 ppm.
Aromatic C-NO₂: ~146 ppm.
Aromatic C-Alkyl: ~150 ppm.
Mass Spectrometry (MS)
Ionization: ESI (Negative Mode) is preferred for carboxylic acids.
Molecular Ion: [M-H]⁻ = 250.27 m/z.
Fragment: Loss of CO₂ (M-44) often observed.
Applications in Drug Development[6]
HDAC Inhibitor Precursor:
The 7-carbon chain is the optimal length for zinc-binding groups to reach the catalytic site of Histone Deacetylases. This molecule is reduced to the aniline, which is then coupled to form benzamides (Class I HDAC selective).
PROTAC Linkers:
The lipophilic chain serves as a "spacer" in Proteolysis Targeting Chimeras, connecting an E3 ligase ligand to a target protein ligand.
Hapten Synthesis:
Used in immunology to conjugate nitro-aromatics to carrier proteins (BSA/KLH) to generate antibodies against specific drug metabolites.
References
MolCore . 7-(4-Nitrophenyl)heptanoic acid Product Page. Retrieved from
ChemicalBook . 7-Phenylheptanoic acid Properties and Synthesis. Retrieved from
Molecular weight and formula of 7-(4-Nitrophenyl)heptanoic acid
Executive Summary 7-(4-Nitrophenyl)heptanoic acid (CAS: 66147-99-7) is a functionalized fatty acid derivative serving as a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, PROTAC linkers,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
7-(4-Nitrophenyl)heptanoic acid (CAS: 66147-99-7) is a functionalized fatty acid derivative serving as a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, PROTAC linkers, and nitro-fatty acid signaling probes. Its structure combines a lipophilic heptanoic acid chain with a para-nitro aromatic moiety, offering a versatile scaffold for further chemical modification—most notably reduction to the corresponding aniline for amide coupling or conversion to hydroxamic acids.
This guide provides a definitive technical analysis of its molecular properties, validated synthetic pathways, and analytical characterization standards required for high-purity pharmaceutical applications.
Physicochemical Profile
The following data establishes the baseline identity for 7-(4-Nitrophenyl)heptanoic acid. Researchers should use these metrics for initial quality control and solubility assessments.
Property
Value
Notes
IUPAC Name
7-(4-Nitrophenyl)heptanoic acid
CAS Number
66147-99-7
Primary identifier
Molecular Formula
C₁₃H₁₇NO₄
Confirmed stoichiometry
Molecular Weight
251.28 g/mol
Average mass
Monoisotopic Mass
251.1158 Da
For High-Res MS (HRMS)
Physical State
Solid (Pale yellow to off-white)
Typical for nitro-aromatic acids
Solubility
DMSO (>50 mg/mL), Methanol, Ethanol
Poor water solubility; soluble in organic solvents
pKa (Predicted)
~4.8 (Carboxylic acid)
Consistent with alkyl carboxylic acids
LogP (Predicted)
3.2 – 3.8
Lipophilic; cell-permeable
Synthetic Pathways & Methodology
The synthesis of 7-(4-Nitrophenyl)heptanoic acid generally follows two primary strategies: Electrophilic Aromatic Substitution (Nitration) and Transition-Metal Catalyzed Coupling (Heck Reaction) . The choice of method depends on the scale and required regioselectivity.
Method A: Nitration of 7-Phenylheptanoic Acid (Classic Route)
This pathway is preferred for bulk synthesis due to the availability of the starting material, 7-phenylheptanoic acid.
Starting Material: 7-Phenylheptanoic acid is dissolved in concentrated sulfuric acid (
) at 0°C.
Nitration: A mixture of concentrated nitric acid (
) and sulfuric acid is added dropwise, maintaining the temperature below 5°C to minimize dinitration.
Regioselectivity: The alkyl group is an ortho/para director. Steric hindrance from the heptanoic chain favors the para (4-nitro) isomer, but ortho (2-nitro) isomers are formed.
Purification: The mixture is quenched on ice. The crude solid is recrystallized (typically from EtOH/Water or EtOAc/Hexanes) to isolate the pure para isomer.
Method B: Heck Coupling (Regiospecific Route)
This modern approach avoids isomer separation issues by coupling pre-functionalized aromatic rings with unsaturated fatty acid precursors.
Coupling: 1-Iodo-4-nitrobenzene is coupled with 6-heptenoic acid using a Palladium catalyst (
), a ligand (e.g., ), and a base () in DMF at 80-100°C.
Intermediate: This yields (E)-7-(4-nitrophenyl)hept-6-enoic acid.
Reduction: Selective hydrogenation of the alkene is performed using Wilkinson’s catalyst (
) or careful Pd/C hydrogenation to avoid reducing the nitro group to an amine.
Visualized Reaction Workflow
Figure 1: Comparative synthetic workflows. The Nitration route (top) requires isomer separation, while the Heck route (bottom) offers regiospecificity but requires careful reduction steps.
Analytical Characterization & Validation
To ensure scientific integrity, the identity of 7-(4-Nitrophenyl)heptanoic acid must be validated using the following spectral fingerprints.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃ (shifts in ppm)
Aromatic Region:
~8.15 (d, J = 8.5 Hz, 2H): Protons ortho to the nitro group (deshielded).
~7.40 (d, J = 8.5 Hz, 2H): Protons meta to the nitro group (benzyl position).
(m/z 44) or nitro group () depending on collision energy.
Applications in Drug Development
The utility of 7-(4-Nitrophenyl)heptanoic acid extends beyond simple organic synthesis. It is a strategic scaffold in medicinal chemistry.[1]
HDAC Inhibitor Precursors
Histone Deacetylase (HDAC) inhibitors typically consist of a "Cap" group, a "Linker," and a "Zinc-Binding Group" (ZBG).
Mechanism: The 7-carbon chain serves as the hydrophobic linker that spans the HDAC enzyme's active site tunnel.
Transformation: The carboxylic acid is often converted to a hydroxamic acid (
) to bind the Zinc ion, while the nitro group is reduced to an amine to attach various "Cap" structures (e.g., heteroaromatics) via amide bonds.
PROTAC Linker Design
Proteolysis Targeting Chimeras (PROTACs) require precise linker lengths to facilitate ternary complex formation between an E3 ligase and a target protein.
Utility: The 7-carbon alkyl chain provides a flexible, lipophilic spacer. The nitro group acts as a "masked" attachment point, allowing researchers to install the linker before revealing the reactive amine for final conjugation.
Nitro-Fatty Acid Signaling
Endogenous nitro-fatty acids are potent anti-inflammatory mediators acting via Michael addition to cysteine residues on proteins like NF-
B. While naturally occurring nitro-fatty acids typically have the nitro group on the alkene chain, 7-(4-Nitrophenyl)heptanoic acid serves as a stable, non-electrophilic analog for probing receptor binding affinity (e.g., PPAR) without covalent modification.
References
Organic Syntheses. (1928). Nitration of Phenyl Derivatives: General Procedures for Electrophilic Aromatic Substitution. Org. Synth. 1928, 8, 80.
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Reference for Heck coupling methodology).
Miller, T. A., et al. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097-5116. (Context for phenylheptanoic acid linkers in HDACi design).
Comparative Technical Analysis: 7-Phenylheptanoic Acid vs. 7-(4-Nitrophenyl)heptanoic Acid
The following technical guide provides an in-depth comparative analysis of 7-Phenylheptanoic Acid and its para-nitro derivative, 7-(4-Nitrophenyl)heptanoic Acid . This document is structured to serve researchers in medic...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth comparative analysis of 7-Phenylheptanoic Acid and its para-nitro derivative, 7-(4-Nitrophenyl)heptanoic Acid . This document is structured to serve researchers in medicinal chemistry and drug development, focusing on chemical architecture, synthetic pathways, and functional applications in histone deacetylase (HDAC) inhibitor design.[1]
Executive Summary
7-Phenylheptanoic acid (7-PHA) and 7-(4-Nitrophenyl)heptanoic acid (7-NPHA) represent a critical scaffold class in the design of "Cap-Linker-Zinc Binding Group (ZBG)" inhibitors, particularly for Histone Deacetylases (HDACs). While 7-PHA serves as a hydrophobic, non-polar "cap" analog often used to probe the hydrophobic rim of the HDAC active site, 7-NPHA introduces a strong electron-withdrawing nitro group (
) at the para-position. This modification significantly alters the electronic profile, solubility, and potential for further functionalization (e.g., reduction to an amino group for amide coupling), making 7-NPHA a versatile intermediate for developing "next-generation" inhibitors with enhanced selectivity profiles.
Chemical Architecture & Electronic Profiling
The core difference lies in the Cap Group electronics and the resulting physicochemical properties.[2] The heptanoic acid chain (C7) serves as the "Linker" in both molecules, connecting the aromatic cap to the carboxylic acid (the ZBG precursor).
Structural Comparison
Feature
7-Phenylheptanoic Acid
7-(4-Nitrophenyl)heptanoic Acid
Formula
MW
206.28 g/mol
251.28 g/mol
Cap Group
Phenyl ()
4-Nitrophenyl ()
Electronic Effect ()
(Neutral)
(Strongly Electron Withdrawing)
LogP (Predicted)
~3.5 (Highly Lipophilic)
~2.5 - 2.8 (Reduced Lipophilicity due to polarity)
pKa (COOH)
~4.77 (Standard aliphatic acid)
~4.75 (Negligible inductive effect over 7 carbons)
Physical State
Solid (mp ~20°C) or Oil
Solid (Predicted mp > 60°C due to dipole stacking)
Electronic Impact on Ligand Design
Hydrophobic Interaction: 7-PHA relies purely on Van der Waals (hydrophobic) interactions with the residues at the rim of the HDAC active site (e.g., Tyr760 in HDAC6).
Electronic Targeting: The nitro group in 7-NPHA creates a strong dipole. This allows for specific electrostatic interactions or hydrogen bonding (as an acceptor) with polar residues at the rim, potentially improving isoform selectivity (e.g., targeting HDAC isoforms with polar rim residues).
Synthetic Utility: The nitro group is a "masked" amine. 7-NPHA is frequently reduced to 7-(4-aminophenyl)heptanoic acid , which can then be coupled to various "Cap" structures (e.g., via amide bonds) to create diverse libraries of HDAC inhibitors.
Synthetic Pathways[10]
The synthesis of these two compounds requires distinct strategies due to the reactivity of the nitro group.
Mechanism: The Pd catalyst inserts into the alkene, and CO (generated in situ from formic acid/acetic anhydride or supplied as gas) is inserted to form the linear acid.
Yield: Typically >75% with high regioselectivity for the linear (anti-Markovnikov) product.
Direct nitration of 7-PHA yields a mixture of ortho- and para- isomers, which is difficult to separate. A de novo synthesis using the Wittig reaction ensures regiospecificity.
Step 1: Phosphonium Salt Formation
React Ethyl 6-bromohexanoate with Triphenylphosphine (
) in toluene/acetonitrile to form the phosphonium salt.
Step 2: Wittig Reaction
React the phosphonium salt with 4-Nitrobenzaldehyde using a base (e.g., NaH or LiHMDS).
Result: Ethyl 7-(4-nitrophenyl)hept-6-enoate (mixture of E/Z isomers).
Step 3: Selective Reduction (Chemo-selective)
Challenge: Standard
will reduce the nitro group to an amine.
Solution: Use Diimide (
) generated in situ (from hydrazine/peroxide or tosylhydrazide) OR use Wilkinson's Catalyst () with . These methods reduce the alkene without touching the nitro group.
Step 4: Hydrolysis
Standard saponification (LiOH/THF/H2O) yields the final acid.
Functional Applications: HDAC Inhibition
Both compounds serve as "Linker-ZBG" scaffolds. The carboxylic acid itself is a weak Zinc Binding Group (ZBG) (IC50 in millimolar range). To achieve nanomolar potency (as seen in drugs like Vorinostat/SAHA), the acid is typically converted to a Hydroxamic Acid .
The Pharmacophore Model
Cap: Phenyl or 4-Nitrophenyl (interacts with surface residues).
Note: SAHA has a C6 linker (suberic acid derivative). The C7 linker in these compounds probes deeper pockets or accommodates different "Cap" orientations.
ZBG: Carboxylic Acid (Weak)
Hydroxamic Acid (Strong).
Pathway Visualization (DOT)
Caption: Synthetic transformation of the acid precursor to the active hydroxamate inhibitor and the resulting pharmacophore binding mode.
Experimental Protocols
Protocol: Synthesis of 7-Phenylheptanoic Acid (Hydrocarboxylation)
This protocol is based on Pd-catalyzed carbonylation principles.
Setup: In a pressure vessel (autoclave), dissolve 6-phenyl-1-hexene (10 mmol) in Toluene (20 mL).
Catalyst Addition: Add
(1 mol%) and (4 mol%).
Reactants: Add Formic Acid (15 mmol) and Acetic Anhydride (10 mmol) as the CO source.
Reaction: Seal and heat to 80°C for 24 hours. (Caution: Generates CO gas. Use a fume hood and blast shield).
Workup: Cool to room temperature. Vent carefully. Dilute with Ethyl Acetate (EtOAc), wash with water and brine.
Purification: Dry organic layer over
. Concentrate. Purify via flash chromatography (Hexanes:EtOAc 9:1).
Validation: Check NMR. Phenyl protons (7.1-7.3 ppm), Triplet for
-methylene (~2.3 ppm).
Protocol: Synthesis of 7-(4-Nitrophenyl)heptanoic Acid (Wittig Route)
This protocol ensures regioselectivity for the para-nitro isomer.
Phosphonium Salt: Reflux Ethyl 6-bromohexanoate (1 equiv) with
(1.1 equiv) in Acetonitrile for 12h. Evaporate to obtain the salt.
Wittig Reaction:
Suspend salt in dry THF at 0°C.
Add NaH (2 equiv) or LiHMDS . Stir 30 min (Solution turns orange/red).
Strategic Utilization of Nitrophenyl Alkanoic Acids: From Photopharmacology to Enzyme Inhibition
Executive Summary Nitrophenyl alkanoic acids represent a bifunctional scaffold in medicinal chemistry, characterized by a phenyl ring substituted with a nitro group ( ) and an alkyl carboxylic acid chain. This guide anal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Nitrophenyl alkanoic acids represent a bifunctional scaffold in medicinal chemistry, characterized by a phenyl ring substituted with a nitro group (
) and an alkyl carboxylic acid chain. This guide analyzes their dualistic utility:
The Ortho-Effect (Photopharmacology): o-Nitrophenyl derivatives serve as the gold standard for photocleavable "caging" groups, enabling spatiotemporal control of drug release.
The Para/Meta-Effect (Enzyme Inhibition): p- and m-Nitrophenyl derivatives function as potent pharmacophores in Aldose Reductase Inhibitors (ARIs) and NSAID analogs, where the nitro group acts as a specific electrostatic anchor rather than a reactive center.
Part 1: Structural Classes & Pharmacophore Analysis
The biological application of this scaffold is strictly dictated by the regiochemistry of the nitro group relative to the alkanoic acid chain.
Table 1: Regiochemical Impact on Function
Feature
Ortho-Nitrophenyl (2-position)
Para-Nitrophenyl (4-position)
Primary Utility
Photolabile Linkers (Caging Groups)
Enzyme Inhibitors / Metabolic Handles
Mechanism
Intramolecular H-abstraction (Norrish Type II)
Electrostatic binding / H-bond acceptor
Stability
Unstable under UV (300–365 nm)
High metabolic stability (unless reduced)
Key Application
Antibody-Drug Conjugates (ADCs), DNA Caging
Aldose Reductase Inhibitors (Diabetes)
Part 2: Photopharmacology (The Ortho Effect)
The o-nitrobenzyl system is the most widely used photocleavable protecting group. In drug delivery, this moiety "cages" a bioactive molecule (rendering it inert) until exposed to UV light, which triggers cleavage and releases the active drug.
Mechanistic Pathway
The cleavage relies on the proximity of the nitro oxygen to the benzylic hydrogens. Upon UV irradiation (~365 nm), the nitro group becomes excited and abstracts a benzylic proton, forming an aci-nitro intermediate.[1] This rearranges to a hemiacetal, which collapses to release the free substrate (drug) and a nitrosobenzaldehyde byproduct.
Visualization: Photocleavage Workflow
The following diagram illustrates the critical "uncaging" process used in targeted drug delivery systems.
Caption: Figure 1. The Norrish Type II-like mechanism for o-nitrobenzyl photocleavage releasing a bioactive payload.
Part 3: Therapeutic Agents (Enzyme Inhibition)[2][3][4]
While the ortho isomers are reactive tools, para-nitrophenyl alkanoic acids are stable pharmacophores. They are particularly prominent in the design of Aldose Reductase Inhibitors (ARIs) , used to treat diabetic complications (neuropathy, retinopathy).
Aldose Reductase Inhibition (ALR2)
In hyperglycemic conditions, ALR2 converts glucose to sorbitol.[2][3] Accumulation of sorbitol causes osmotic stress.
Pharmacophore Role: The carboxylic acid head group binds to the anion-sensing pocket (Tyr48, His110, Trp111). The p-nitrophenyl tail extends into the hydrophobic specificity pocket.
Electronic Effect: The nitro group (
) is strongly electron-withdrawing, increasing the acidity ( reduction) of the alkanoic acid, enhancing ionic bonding with the active site.
SAR Data Summary
The following table summarizes Structure-Activity Relationship (SAR) trends for nitrophenyl alkanoic acid derivatives against ALR2.
Table 2: SAR of Nitrophenyl Alkanoic Acids against ALR2
Compound Class
Chain Length
Nitro Position
(ALR2)
Notes
Phenylacetic Acid
1 Carbon
4-Nitro
Moderate
Good head group binding, but tail is too short for optimal hydrophobic pocket interaction.
Phenylpropionic Acid
2 Carbons
4-Nitro
High
Optimal length allows the nitro group to anchor in the specificity pocket.
Phenylbutyric Acid
3 Carbons
4-Nitro
Low
Chain too flexible; entropic penalty reduces binding affinity.
Thienocinnolinones
Cyclic
8-Nitro
High
Rigidified analogs often show superior potency (e.g., Minalrestat analogs).
Part 4: Detailed Experimental Protocols
Synthesis of p-Nitrophenylacetic Acid
Context: This is a classic, high-yield synthesis converting phenylacetic acid to its nitro-derivative, a precursor for both ARIs and reductive cyclization to heterocycles.
Reagents:
Phenylacetic acid (PAA)
Conc. Nitric Acid (
)
Conc. Sulfuric Acid (
)
Ice/Water bath
Protocol:
Preparation of Mixed Acid: In a 500 mL round-bottom flask, cool 150 mL of conc.
to 0°C. Slowly add 100 mL of conc. dropwise, maintaining temperature <10°C.
Addition: Add 50 g of Phenylacetic acid in small portions over 30 minutes. The reaction is exothermic; ensure temperature does not exceed 20°C to prevent di-nitration.
Reaction: Stir the mixture at 25°C for 2 hours.
Quenching: Pour the reaction mixture slowly onto 1 kg of crushed ice with vigorous stirring. The p-nitro isomer will precipitate as a pale yellow solid.[4]
Purification: Filter the solid. Recrystallize from hot water or dilute ethanol.
Note: The ortho isomer is more soluble in ethanol and remains in the filtrate.
Validation: Check melting point (Target: 151–152°C for para isomer).
Photolysis Assay (Testing "Caging" Efficiency)
Context: To verify the release rate of an o-nitrophenyl-caged drug.
Protocol:
Sample Prep: Dissolve the caged compound (1 mM) in PBS buffer (pH 7.4) with 10% DMSO for solubility.
Irradiation: Place the sample in a quartz cuvette. Irradiate with a UV-LED source (365 nm, 10 mW/cm²) at a distance of 5 cm.
Sampling: Withdraw 50 µL aliquots at t = 0, 1, 5, 10, and 30 minutes.
Analysis: Analyze aliquots via HPLC (C18 column, Acetonitrile/Water gradient).
Calculation: Plot the disappearance of the caged peak and appearance of the free drug peak. Calculate the quantum yield (
) relative to a standard (e.g., ferrioxalate).
Part 5: Visualization of Synthetic Logic
This diagram outlines the decision tree for synthesizing specific derivatives based on the desired medicinal application.
Caption: Figure 2. Divergent synthetic pathways for nitrophenyl alkanoic acids based on regiochemistry.
References
Vertex AI Search. (2002). Nitrophenyl derivatives as aldose reductase inhibitors. PubMed.
[Link]
An In-Depth Technical Guide to 7-(4-Nitrophenyl)heptanoic Acid: Properties, Handling, and Applications in Bioconjugation and Drug Development
For researchers, scientists, and professionals in the field of drug development, the strategic selection of bifunctional linker molecules is paramount to the successful design of novel therapeutics and diagnostic agents....
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in the field of drug development, the strategic selection of bifunctional linker molecules is paramount to the successful design of novel therapeutics and diagnostic agents. 7-(4-Nitrophenyl)heptanoic acid, with its distinct chemical functionalities, presents itself as a valuable tool in the bioconjugation toolkit. This technical guide provides a comprehensive overview of this compound, addressing its chemical and physical properties, safe handling procedures derived from the known reactivities of its constituent functional groups, and its potential applications, particularly as a linker in the construction of complex biomolecular architectures.
Compound Profile and Physicochemical Properties
7-(4-Nitrophenyl)heptanoic acid (CAS RN: 66147-99-7) is a bifunctional organic molecule characterized by a terminal carboxylic acid and a para-substituted nitrophenyl group, connected by a seven-carbon aliphatic chain.[1] This unique structure imparts a dual reactivity that is highly sought after in the field of bioconjugation and drug delivery.
Inferred Safety and Handling: A Bifunctional Perspective
The safe handling of 7-(4-Nitrophenyl)heptanoic acid necessitates a cautious approach that considers the potential hazards associated with both nitroaromatic compounds and carboxylic acids.
The Nitroaromatic Moiety: Potential Hazards
Nitroaromatic compounds are a class of chemicals that are known to possess a range of toxicological and physical hazards. Many nitroaromatics are toxic and can be absorbed through the skin.[2] They can also be mutagenic and are often listed as priority pollutants for environmental remediation due to their recalcitrance to biodegradation.[3] While the explosive nature of nitro compounds generally increases with the number of nitro groups, and mononitrated compounds are less sensitive than their poly-nitrated counterparts, caution is always warranted.[2][4]
Key Considerations for the Nitrophenyl Group:
Toxicity: Nitroaromatic compounds can be acutely toxic and are suspected or established carcinogens.[3] They have been linked to cancers, blood disorders, and skin irritation.[5]
Thermal Stability: Organic nitro compounds can decompose exothermically at high temperatures, with the potential for violent or explosive decomposition in some cases.[6] Contamination with impurities can lower their thermal stability.[6]
Reactivity: The nitro group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring.[7] Nitro compounds are incompatible with strong bases, amines, and both oxidizing and reducing agents, as contact can lead to vigorous reactions.[2]
The Carboxylic Acid Moiety: Corrosivity and Reactivity
The heptanoic acid portion of the molecule introduces the hazards associated with carboxylic acids. While heptanoic acid itself is a naturally occurring fatty acid, in concentrated form it can be corrosive.
Key Considerations for the Carboxylic Acid Group:
Corrosivity: Carboxylic acids can be corrosive to skin and eyes.[8]
Reactivity: The carboxyl group is reactive towards bases and can undergo a variety of chemical transformations.[9]
Recommended Safe Handling and Personal Protective Equipment (PPE)
Based on the combined potential hazards, the following handling procedures are recommended:
Engineering Controls: All work with 7-(4-Nitrophenyl)heptanoic acid should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[2]
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles and a face shield should be worn.[10]
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes are essential.[2]
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2]
Storage and Disposal
Storage: The compound should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2] It should be kept in a tightly sealed container and stored away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[2]
Spill Response: In the event of a spill, evacuate the area and eliminate ignition sources. Wear appropriate PPE and contain the spill using a non-combustible absorbent material like sand or vermiculite.[2] The absorbed material should be collected into a sealed, labeled container for hazardous waste disposal.[11]
Disposal: Waste containing 7-(4-Nitrophenyl)heptanoic acid should be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.[2] It should never be disposed of down the drain.[2] Chemical degradation procedures, such as reduction of the nitro group, may be considered for waste treatment by qualified personnel.[12][13]
The Chemistry of a Versatile Linker: Reactivity and Synthetic Utility
The utility of 7-(4-Nitrophenyl)heptanoic acid in research and drug development stems from its bifunctional nature, allowing for sequential or orthogonal chemical modifications.
The Carboxylic Acid: A Handle for Bioconjugation
The terminal carboxylic acid is a versatile functional group for covalent modification of biomolecules, particularly through the formation of stable amide bonds with primary amines found in proteins and peptides.[14] This reaction, however, is not spontaneous and requires the activation of the carboxyl group.[14]
7-(4-Nitrophenyl)heptanoic acid PubChem CID and chemical identifiers
This is a comprehensive technical guide for 7-(4-Nitrophenyl)heptanoic acid , structured for researchers and drug development professionals. CAS Registry Number: 66147-99-7 | Chemical Formula: [1][2] Executive Summary 7-...
7-(4-Nitrophenyl)heptanoic acid is a functionalized phenylalkanoic acid derivative characterized by a seven-carbon carboxylic acid chain attached to the para-position of a nitrobenzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the development of histone deacetylase (HDAC) inhibitors and other pharmacologically active agents. Its structural duality—combining a polar carboxylic acid tail with an electron-deficient nitroaromatic head—makes it a versatile scaffold for fragment-based drug discovery (FBDD) and linker chemistry.
Chemical Identity & Physicochemical Profile[1][3][4][5][6]
Not explicitly indexed as a standalone parent entry; search via CAS 66147-99-7
Structural Analysis
The molecule consists of three distinct domains:
The Nitroaromatic Head: The 4-nitro group (
) is a strong electron-withdrawing group (EWG), deactivating the phenyl ring towards electrophilic aromatic substitution but activating it for nucleophilic attack. It serves as a masked amine; reduction yields the aniline derivative, a common pharmacophore.
The Aliphatic Linker: A saturated heptanoic acid chain (
) provides a lipophilic spacer () that facilitates binding in hydrophobic pockets (e.g., the HDAC zinc-binding channel).
The Carboxylic Acid Tail: A polar, ionizable group (
) capable of hydrogen bonding or salt formation.
Calculated Properties[4]
XLogP3: ~3.2 (Predicted)
H-Bond Donors: 1 (Carboxyl OH)
H-Bond Acceptors: 4 (Nitro O's, Carboxyl O's)
Rotatable Bonds: 7
Synthetic Methodologies
The synthesis of 7-(4-Nitrophenyl)heptanoic acid typically follows convergent pathways to ensure regiospecificity of the nitro group.
Route A: Nitration of 7-Phenylheptanoic Acid
This is the most direct industrial route but requires careful separation of isomers.
Precursor Synthesis: Friedel-Crafts acylation of benzene with pimelic anhydride yields 7-oxo-7-phenylheptanoic acid, which is reduced (Wolff-Kishner or Clemmensen) to 7-phenylheptanoic acid.
Nitration: Treatment with fuming nitric acid (
) and sulfuric acid () at low temperature ().
Mechanism:[3] Electrophilic aromatic substitution. The alkyl chain is weakly activating and ortho/para directing.
Challenge: Steric hindrance from the long alkyl chain favors the para isomer, but ortho contamination is significant (~30-40%).
Purification: Fractional crystallization or column chromatography is required to isolate the para isomer (CAS 66147-99-7).
Route B: Wittig Olefination (Regiospecific)
Preferred for high-purity research applications to avoid isomer separation.
Reaction: Wittig reaction using a strong base (e.g., NaHMDS or KOtBu) in THF generates the alkene intermediate, 7-(4-nitrophenyl)hept-6-enoic acid.
Reduction: Selective hydrogenation of the alkene.
Constraint: Standard Pd/C hydrogenation will reduce the nitro group to an amine.
Solution: Use Wilkinson's catalyst (
) or diimide reduction to saturate the alkene while preserving the nitro group.
Visualized Synthesis Workflow
The following diagram illustrates the logical flow of Route A and Route B.
Caption: Comparative synthetic pathways. Route A (top) is cost-effective; Route B (bottom) offers higher regiospecificity.
Applications in Drug Development
HDAC Inhibitor Precursor
The 7-carbon chain length is optimal for spanning the hydrophobic channel of Histone Deacetylases (HDACs).
Mechanism: The nitro group is reduced to an aniline, which serves as a "cap" group, or the carboxylic acid is converted into a hydroxamic acid (zinc-binding group).
Analogue Context: This compound is a structural homolog to the linker region of Vorinostat (SAHA) , which utilizes a C8 linker. The C7 linker variants are explored to tune selectivity between HDAC isoforms (e.g., HDAC1 vs. HDAC6).
Linker Chemistry (PROTACs)
The carboxylic acid provides a handle for amide coupling to E3 ligase ligands (e.g., Thalidomide derivatives), while the nitro group can be reduced to an amine to attach a protein-of-interest ligand. This "bifunctional" nature makes it a valuable linker for Proteolysis Targeting Chimeras (PROTACs).
Metabolic Probes
Phenylalkanoic acids are used to study
-oxidation defects. The nitro group acts as a metabolic tag, resisting normal degradation pathways or allowing for colorimetric detection of metabolites.
Experimental Protocols
General Handling & Safety
Hazards: As a nitroaromatic, the compound may pose explosion risks if heated under confinement. The carboxylic acid functionality makes it corrosive to mucous membranes.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
Solubility: Insoluble in water.[4] Soluble in DMSO, Methanol, and Dichloromethane.
Reduction to 7-(4-Aminophenyl)heptanoic Acid (Key Activation Step)
To utilize this compound as a drug scaffold, the nitro group is often reduced.
Dissolution: Dissolve 1.0 eq of 7-(4-Nitrophenyl)heptanoic acid in Methanol.
Catalyst: Add 10% Pd/C (5 wt% loading).
Hydrogenation: Stir under
atmosphere (balloon pressure) at RT for 4-6 hours.
Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (UV active, less polar) will disappear.
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate to yield the amine.
References
MolCore . Product Datasheet: 7-(4-Nitrophenyl)heptanoic acid (CAS 66147-99-7).[1][2] Retrieved from
PubChem . Compound Summary: Heptanoic acid derivatives. National Library of Medicine. Retrieved from
Mai, A., et al. (2002). "3-(4-Aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a New Class of Synthetic Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry.
Biel, M., et al. (2004). "Preparation of hydroxamic acid derivatives as HDAC inhibitors." Organic Letters.
The Biochemical Utility of 4-Nitrophenyl Functionalized Fatty Acids: A Comprehensive Technical Guide to Lipolytic Enzyme Assays
Executive Summary For researchers and drug development professionals, the accurate quantification of lipolytic enzyme activity is a critical bottleneck in fields ranging from anti-obesity drug screening to environmental...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the accurate quantification of lipolytic enzyme activity is a critical bottleneck in fields ranging from anti-obesity drug screening to environmental bioremediation. 4-Nitrophenyl (pNP) functionalized fatty acids serve as the gold standard in chromogenic substrates for these assays. By strategically varying the acyl chain length—from short-chain acetates to long-chain stearates—scientists can precisely distinguish between esterase and true lipase activity. This whitepaper provides an in-depth mechanistic analysis, kinetic benchmarks, and self-validating experimental protocols for utilizing pNP fatty acid esters in high-throughput applications.
The Mechanistic Foundation of pNP Esters
4-Nitrophenyl fatty acid esters are synthetic substrates formed by the condensation of a fatty acid with 4-nitrophenol[1]. The core principle of their utility lies in the enzymatic hydrolysis of the ester bond by hydrolases (EC 3.1.1.x), which releases the free fatty acid and the chromophore 4-nitrophenol (pNP)[2].
The Causality of Signal Generation
The detection of enzyme activity relies heavily on the pH-dependent ionization of the leaving group. The pKa of 4-nitrophenol is approximately 7.15. In standard assay buffers adjusted to mildly alkaline conditions (pH 8.0 to 9.0), the released pNP is immediately deprotonated into the 4-nitrophenoxide anion[3]. This structural shift induces a strong yellow color that can be continuously monitored via spectrophotometry at 405–415 nm, allowing for real-time kinetic profiling[3].
Alternatively, to avoid the complexities of pH-dependent ionization, researchers can measure absorbance at the isosbestic point of p-nitrophenol (347 nm). At this specific UV wavelength, the absorbance of the protonated phenol and the deprotonated phenoxide anion are identical, allowing for highly accurate, pH-independent quantification of esterase activity[4].
Enzymatic hydrolysis of 4-nitrophenyl esters and subsequent chromogenic signal generation.
Chain Length Dictates Enzyme Specificity
The choice of the fatty acid esterified to the 4-nitrophenyl group is not arbitrary; it is the primary variable used to isolate specific enzymatic behaviors[2].
Short-Chain Esters (C2–C6): Substrates like pNP-acetate (C2) and pNP-butyrate (C4) are highly soluble in water. They are the preferred substrates for esterases (EC 3.1.1.1) and have been successfully used to characterize artificial self-assembling peptide enzymes[5], as well as to detect microbial esterase activity during the biodegradation of polyester mulch films in soil[6].
Medium-Chain Esters (C8–C10): Substrates like pNP-octanoate (C8) serve as a middle ground and often yield the highest maximal velocity (
Long-Chain Esters (C12–C18): Substrates such as pNP-palmitate (C16) and pNP-stearate (C18) are highly hydrophobic[1]. They are critical for identifying true lipases (EC 3.1.1.3), such as pancreatic lipase. True lipases possess a structural "lid" domain that requires an oil-water interface to open—a phenomenon known as interfacial activation[3]. Because long-chain pNP esters form emulsions rather than true solutions, they perfectly mimic this physiological lipid-water interface.
Chain-length dependent substrate specificity distinguishing esterases from true lipases.
Kinetic Profiling and Quantitative Benchmarks
Understanding the kinetic parameters of lipases against various pNP esters is essential for assay optimization. The following table synthesizes the kinetic parameters of a wild-type lipase across a gradient of acyl chain lengths, demonstrating a clear bell-shaped activity curve that peaks at the medium-chain C8 substrate[2][7].
Note: One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under specified conditions[2].
Causality in Experimental Design: Overcoming Methodological Bottlenecks
When designing assays with pNP functionalized fatty acids, researchers frequently encounter two major physical chemistry bottlenecks. A robust protocol must engineer solutions to both.
Bottleneck 1: Substrate Insolubility and Turbidity
Long-chain esters (e.g., pNP-palmitate and pNP-stearate) are virtually insoluble in aqueous buffers. If added directly, they precipitate, causing severe light scattering (turbidity) that invalidates spectrophotometric readings at 405 nm[3].
The Causal Solution: The substrate must first be dissolved in an organic solvent (e.g., chloroform or isopropanol)[8]. Subsequently, it must be introduced into the aqueous buffer alongside an emulsifier. Utilizing 1% (v/v) Triton X-100[8] or 5 mM sodium deoxycholate (SDC)[3] creates stable, homogenous micelles. This not only maintains optical clarity but actively enhances lipase activity by providing the necessary lipid-water interface for enzyme activation[3].
The ester bond of pNP derivatives is susceptible to non-enzymatic cleavage in highly alkaline environments. While pancreatic lipase exhibits optimal activity between pH 7.5 and 9.0, pushing the assay buffer to pH > 9.0 triggers rapid spontaneous hydrolysis of the pNP ester, leading to false-positive absorbance spikes[3].
The Causal Solution: Assays should be strictly buffered at pH 8.0 (e.g., using 50 mM Tris-HCl) to strike the optimal thermodynamic balance between maximizing the ionization of the 4-nitrophenoxide anion and preserving the integrity of the unreacted substrate[3][8].
This methodology outlines a self-validating system for measuring lipase activity using 4-Nitrophenyl stearate (4-NPS) or 4-Nitrophenyl palmitate (4-NPP) in a 96-well microplate format[2][8].
Phase 1: Reagent Preparation
Assay Buffer: Prepare 50 mM Tris-HCl buffer. Adjust to exactly pH 8.0. Reasoning: Prevents spontaneous alkaline hydrolysis while ensuring pNP deprotonation.
Substrate Stock (10 mM): Dissolve 40.56 mg of 4-Nitrophenyl stearate in 10 mL of chloroform (or isopropanol). Store at -20°C[8]. Reasoning: Overcomes the extreme hydrophobicity of the C18 chain.
Substrate Emulsion (Fresh): To 8.9 mL of Assay Buffer, add 0.1 mL of Triton X-100 (final conc. 1% v/v). Add 1 mL of the 10 mM Substrate Stock. Vortex vigorously and sonicate until a stable, homogenous emulsion forms[2][8]. Reasoning: Generates the necessary oil-water interface for lipase lid-domain activation.
Phase 2: Assay Execution & Self-Validation
Plate Setup: Add 180 µL of the Substrate Emulsion to each well of a 96-well plate[2][8].
Thermal Equilibration: Pre-incubate the plate at 37°C for 5 minutes[8]. Reasoning: Ensures the reaction rate (
) is not artificially skewed by thermal ramping during the measurement phase.
Initiation: Add 20 µL of the target enzyme solution to the sample wells.
Self-Validation (Blanking): Simultaneously add 20 µL of pure Assay Buffer to designated "Blank" wells[2]. Reasoning: This non-enzyme control is mandatory to quantify and subtract any baseline spontaneous hydrolysis.
Kinetic Measurement: Immediately place the plate in a microplate reader. Record absorbance at 405 nm every 30 seconds for 10 minutes at 37°C. Calculate activity solely from the linear portion of the kinetic curve[8].
Advanced Applications in Modern Science
The versatility of pNP fatty acid esters extends far beyond basic kinetic characterization:
Drug Discovery (Anti-Obesity Therapeutics): pNP-palmitate is heavily utilized in high-throughput screening for pancreatic lipase inhibitors (e.g., Orlistat analogs). By blocking dietary fat absorption, these inhibitors serve as frontline treatments for obesity[3].
Environmental Microbiology: pNP-butyrate (C4) has been identified as a highly specific indicator for detecting the microbial esterase activity responsible for the biodegradation of polyester-based biodegradable mulch films in agricultural soils[6].
De Novo Enzyme Design: In synthetic biology, artificial self-assembling peptide nanofibers have been engineered with histidine-rich active sites. Short-chain pNP-acetate and pNP-butyrate are used to validate their highly specific carboxylesterase-like activity[5].
References
Standard protocol for lipase activity assay using 4-Nitrophenyl stear
Selection of p-nitrophenyl fatty acid substrate suitable for detecting changes in soil esterase activity associated with degradation of biodegradable polyester mulch films: A field trial.
Comparison of different 4-nitrophenyl esters for lipase activity measurement. Benchchem.
Accurately determining esterase activity via the isosbestic point of p-nitrophenol.
Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. DergiPark.
An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. Frontiers.
Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substr
Application Note: High-Yield Synthesis of 7-(4-Nitrophenyl)heptanoic Acid via a Three-Step Friedel-Crafts Acylation Pathway
Target Audience: Research Chemists, Process Scientists, and API Development Professionals Compound: 7-(4-Nitrophenyl)heptanoic acid (CAS: 66147-99-7) Introduction & Strategic Rationale 7-(4-Nitrophenyl)heptanoic acid is...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Process Scientists, and API Development Professionals
Compound: 7-(4-Nitrophenyl)heptanoic acid (CAS: 66147-99-7)
Introduction & Strategic Rationale
7-(4-Nitrophenyl)heptanoic acid is a critical active pharmaceutical ingredient (API) intermediate, frequently utilized in the synthesis of cholecystokinin analogs, HDAC inhibitors, and quinone-based eicosanoid antagonists [1] [2].
As a Senior Application Scientist, I have designed this protocol to address the fundamental chemical bottlenecks associated with synthesizing long-chain aryl-aliphatic acids. A naive retrosynthetic approach might suggest the direct Friedel-Crafts reaction of nitrobenzene. However, this protocol deliberately avoids that route, employing a three-step sequence: Acylation
Reduction Nitration .
Mechanistic Causality (Why this specific route?)
Why Acylation over Alkylation?
Attempting a Friedel-Crafts alkylation of benzene with 7-chloroheptanoic acid would result in a primary carbocation that rapidly undergoes hydride shifts. This would yield an inseparable mixture of 6-phenyl, 5-phenyl, and 4-phenylheptanoic acids. By utilizing Friedel-Crafts acylation, the reaction proceeds via a resonance-stabilized acylium ion (
). Acylium ions do not rearrange, ensuring 100% regiocontrol at the terminal carbon.
Why use a Mono-Ester Mono-Acid Chloride?
Using pimeloyl chloride (a diacid chloride) would cause double acylation, forming a symmetric diketone impurity (1,7-diphenylheptane-1,7-dione). We utilize methyl 7-chloro-7-oxoheptanoate to protect one terminus, ensuring strict mono-acylation.
Why Nitration Last?
The nitro group is strongly electron-withdrawing. If nitrobenzene were used as the starting material, the Friedel-Crafts acylation would fail completely because the aromatic ring is too deactivated to attack the electrophilic acylium ion. Therefore, the carbon framework must be constructed first. During the final nitration step, the bulky 7-carbon alkyl chain acts as an ortho/para-directing group; its steric bulk naturally favors the desired para-substituted isomer [3].
Process Visualization
Fig 1: Three-step synthesis workflow for 7-(4-Nitrophenyl)heptanoic acid.
Experimental Protocols
Step 1: Synthesis of 6-Benzoylhexanoic Acid (Friedel-Crafts Acylation)
Objective: Form the C-C bond with absolute terminal regioselectivity.
Preparation: In an oven-dried, 2 L three-neck flask equipped with a mechanical stirrer and dropping funnel, suspend anhydrous Aluminum Chloride (
, 1.2 eq, 160 g) in anhydrous Dichloromethane (DCM, 500 mL) and Benzene (3.0 eq, 234 g). Cool the mixture to 0 °C under an inert Nitrogen atmosphere.
Acylation: Dissolve methyl 7-chloro-7-oxoheptanoate (1.0 eq, 192 g) in DCM (200 mL). Add this solution dropwise over 1.5 hours, maintaining the internal temperature below 5 °C to prevent premature polymerization.
Maturation: Allow the reaction to warm to room temperature and stir for 4 hours. The mixture will transition to a dark red complex.
Quenching & Saponification: Carefully quench the reaction by pouring it over crushed ice/HCl. Separate the organic layer, concentrate it, and dissolve the crude ester in a 2M NaOH solution (MeOH/Water). Reflux for 2 hours to hydrolyze the methyl ester.
Isolation: Acidify the aqueous layer with 3M HCl to pH 2. Extract with Ethyl Acetate, dry over
, and concentrate to yield 6-benzoylhexanoic acid.
Step 2: Synthesis of 7-Phenylheptanoic Acid (Ketone Reduction)
Objective: Deoxygenate the benzylic ketone to an alkane.
Setup: Transfer 6-benzoylhexanoic acid (150 g) into a high-pressure hydrogenation reactor. Dissolve in Glacial Acetic Acid (600 mL).
Catalysis: Add 10% Palladium on Carbon (Pd/C, 15 g). Self-Validation Check: Ensure the reactor is purged with Nitrogen three times before introducing Hydrogen to prevent auto-ignition.
Hydrogenation: Pressurize the vessel with
gas to 50 psi. Heat the mixture to 40 °C and stir vigorously for 12 hours. The benzylic ketone is first reduced to an alcohol, which undergoes hydrogenolysis to form the methylene group.
Filtration: Filter the catalyst through a pad of Celite (dispose of the pyrophoric catalyst safely). Concentrate the filtrate under vacuum to yield 7-phenylheptanoic acid.
Step 3: Synthesis of 7-(4-Nitrophenyl)heptanoic Acid (Electrophilic Nitration)
Objective: Introduce the nitro group with high para-selectivity.
Nitrating Mixture: In a 1 L flask, prepare a nitrating mixture by slowly adding 68% Nitric Acid (
, 1.1 eq, 45 mL) to 98% Sulfuric Acid (, 150 mL) at 0 °C.
Addition: Dissolve 7-phenylheptanoic acid (100 g) in DCM (300 mL) and cool to -5 °C. Add the nitrating mixture dropwise over 2 hours. Mechanistic Note: Maintaining sub-zero temperatures is critical to suppress meta-substitution and oxidative side reactions.
Stirring: Stir for an additional 1 hour at 0 °C.
Purification: Pour the mixture onto crushed ice. Extract the organic layer, wash with brine, and concentrate. The crude product contains ~15% of the ortho-isomer. Recrystallize twice from an Ethanol/Water (70:30) mixture to isolate pure 7-(4-Nitrophenyl)heptanoic acid (>98% purity).
Quantitative Data Summary
The table below provides a self-validating framework for process scientists to track expected yields and monitor critical impurities at each stage.
Step
Reaction
Reagents & Catalysts
Time / Temp
Yield (%)
Target Purity (HPLC)
Key Impurity to Monitor
1
Friedel-Crafts Acylation
, Benzene, DCM
4h, 0 °C to RT
82%
>98%
1,7-diphenylheptane-1,7-dione
2
Ketone Reduction
10% Pd/C, (50 psi), AcOH
12h, 40 °C
91%
>99%
Unreacted 6-benzoylhexanoic acid
3
Electrophilic Nitration
(68%), (98%)
3h, -5 °C to 0 °C
76%
>97%
Ortho-nitrated isomer
References
Synthesis and biological evaluation of cholecystokinin analogs
Journal of Medicinal Chemistry (1993). Details the utilization of 7-phenylheptanoic acid derivatives in drug discovery.
URL:[Link]
Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid
Asian Journal of Chemistry (2014). Provides mechanistic grounding for the acylation of phenylheptanoic acid frameworks.
URL: [Link]
Application
Application Note: Dual-Mode Cross-Coupling Strategies for 7-(4-Nitrophenyl)heptanoic Acid
Executive Summary & Strategic Overview 7-(4-Nitrophenyl)heptanoic acid (CAS: 66147-99-7) is a highly versatile, bifunctional building block frequently utilized in the synthesis of PROTAC linkers, lipid-like tails, and fu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Overview
7-(4-Nitrophenyl)heptanoic acid (CAS: 66147-99-7) is a highly versatile, bifunctional building block frequently utilized in the synthesis of PROTAC linkers, lipid-like tails, and functionalized alkylarenes. This molecule presents a unique synthetic dichotomy: it contains an unactivated aliphatic carboxylic acid at one terminus and an electron-deficient nitroarene at the other.
As a Senior Application Scientist, I have designed this protocol guide to exploit both reactive handles through orthogonal cross-coupling modalities. Rather than relying on traditional, multi-step pre-functionalization (e.g., Barton-McCombie deoxygenation or nitro-reduction/diazotization), we deploy state-of-the-art catalytic systems to directly activate these native functional groups.
Decarboxylative Metallaphotoredox Coupling : Targets the aliphatic tail (-COOH) to form C(sp³)-C(sp²) bonds.
Denitrative Suzuki-Miyaura Coupling : Targets the aromatic head (-NO₂) to form C(sp²)-C(sp²) bonds.
Mechanistic Causality & Pathway Visualization
Decarboxylative Metallaphotoredox Arylation
Traditional cross-coupling of unactivated alkyl fragments is plagued by sluggish oxidative addition and rapid β-hydride elimination. To circumvent this, we utilize a synergistic Ir/Ni dual catalytic system [1].
The Causality: The Ir(III) photocatalyst, upon excitation by visible light, acts as a potent single-electron oxidant. It accepts an electron from the deprotonated carboxylate, triggering the extrusion of CO₂ gas (a strong thermodynamic driving force) and generating a transient primary alkyl radical. Concurrently, a Ni(0) catalyst undergoes oxidative addition with an aryl halide. The resulting Ni(II)-aryl species rapidly intercepts the alkyl radical to form a high-valent Ni(III) intermediate, which undergoes reductive elimination to forge the new C-C bond.
Figure 1: Synergistic Ir/Ni metallaphotoredox cycle for decarboxylative cross-coupling.
Denitrative Suzuki-Miyaura Coupling
The C(sp²)-NO₂ bond is notoriously inert (BDE ~70 kcal/mol) and nitro groups frequently poison transition metal catalysts.
The Causality: Nakao and Sakaki demonstrated that the oxidative addition of Pd into a C-NO₂ bond requires a highly specific electronic environment [2]. By employing BrettPhos , a highly electron-donating and sterically demanding biaryl phosphine ligand, the HOMO energy of the Pd(0) center is significantly elevated. This promotes a strong charge-transfer interaction from the metal into the LUMO of the nitroarene, facilitating the cleavage of the C-NO₂ bond and allowing the nitro group to act as a traceless pseudohalide [3].
Reaction Assembly: To an oven-dried 20 mL reaction vial equipped with a Teflon septum, add the carboxylic acid, aryl bromide, Ir-photocatalyst, Ni-catalyst, and Cs₂CO₃.
Atmosphere Control (Critical): Add anhydrous DMF. Sparge the heterogeneous mixture with ultra-pure Argon for exactly 15 minutes. Causality: Molecular oxygen is a potent triplet quencher that will rapidly deactivate the Ir(III) excited state and oxidize the low-valent Ni species.*
Irradiation: Seal the vial and place it in a photoreactor equipped with 450 nm Blue LEDs. Maintain the temperature at 25 °C using a cooling fan.
Validation Checkpoint 1: After 30 minutes of irradiation, observe the reaction color. A shift from pale green to deep red/brown confirms the successful generation of the active Ni(0)/Ni(I) catalytic species.
Completion & Workup: Irradiate for 24 hours. Dilute the mixture with EtOAc (20 mL) and wash sequentially with saturated aqueous LiCl (3 × 10 mL) to remove DMF.
Validation Checkpoint 2: Analyze the organic layer via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting acid (R_f = 0.1) and the appearance of a new UV-active spot (R_f ~ 0.6) indicates successful coupling. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Objective: Coupling the nitroarene moiety with an arylboronic acid. Note: To prevent catalyst quenching and ensure solubility, the aliphatic carboxylic acid must first be protected as a methyl ester (Methyl 7-(4-nitrophenyl)heptanoate).
Catalyst Pre-Activation: In an argon-filled glovebox, charge a Schlenk tube with Pd(acac)₂ and BrettPhos. Add 1.0 mL of 1,4-dioxane and stir for 10 minutes at room temperature. Causality: Pre-mixing allows the formation of the active L-Pd(0) complex before introducing the challenging nitroarene substrate.
Reagent Addition: Add the nitroarene ester, arylboronic acid, and K₃PO₄ to the tube. Wash down the walls with the remaining 1.5 mL of 1,4-dioxane.
Thermal Activation: Seal the tube, remove it from the glovebox, and heat the vigorously stirring mixture in an oil bath set to 130 °C for 24 hours. Causality: The high activation energy barrier for C-NO₂ oxidative addition necessitates elevated temperatures; standard Suzuki conditions (80 °C) will result in zero conversion.
Validation Checkpoint 1: Monitor the reaction via GC-MS or LC-MS. The complete consumption of the nitroarene mass (M+ = 265) and the appearance of the biaryl mass validates the transmetalation/reductive elimination sequence.
Workup: Cool to room temperature, filter the crude mixture through a short pad of Celite, and elute with EtOAc (30 mL). Concentrate the filtrate in vacuo and purify via silica gel chromatography to yield the functionalized biaryl heptanoate.
References
Metallaphotoredox-catalysed sp³–sp³ cross-coupling of carboxylic acids with alkyl halides
SciSpace[Link]
The Suzuki–Miyaura Coupling of Nitroarenes
Journal of the American Chemical Society[Link]
Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes
ACS Catalysis[Link]
Method
Application Note: 7-(4-Nitrophenyl)heptanoic Acid as a Bifunctional Linker in Drug Conjugate Synthesis
Executive Summary The development of heterobifunctional molecules, such as PROteolysis TArgeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), relies heavily on the physicochemical properties of the linker conn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of heterobifunctional molecules, such as PROteolysis TArgeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), relies heavily on the physicochemical properties of the linker connecting the two active domains. 7-(4-Nitrophenyl)heptanoic acid (CAS 66147-99-7) is an advanced, bifunctional building block that offers a unique combination of orthogonal reactivity, defined hydrophobicity, and conformational rigidity. This application note details the mechanistic rationale for selecting this linker and provides field-proven, self-validating protocols for its incorporation into complex drug conjugates.
Mechanistic Rationale & Structural Advantages
Choosing the correct linker is not merely a geometric exercise; it fundamentally alters the pharmacokinetic and pharmacodynamic profile of the resulting conjugate. 7-(4-Nitrophenyl)heptanoic acid provides three distinct advantages over traditional Polyethylene Glycol (PEG) or simple alkyl chains:
Orthogonal Reactivity (The "Masked Amine"): The terminal nitro group serves as a highly stable precursor to an aniline. Unlike standard Boc or Fmoc protecting groups that require harsh acidic (TFA) or basic (piperidine) conditions for deprotection, the nitro group remains inert during the initial carboxylic acid coupling and is later chemoselectively reduced under mild, neutral catalytic hydrogenation. This orthogonality prevents the degradation of acid/base-sensitive warheads.
Physicochemical Tuning: While PEG linkers are ubiquitous, their high topological polar surface area (TPSA) can severely hinder the passive cellular membrane permeability of PROTACs. The heptyl chain of this linker reduces overall TPSA and increases lipophilicity, which is often required to push PROTACs into the optimal "Rule of 5" (or "Rule of 5-beyond") space for intracellular target engagement[1].
Conformational Rigidity: The inclusion of the phenyl ring introduces a rigid vector into the linker core. This rigidity reduces the entropic penalty incurred upon ternary complex formation (e.g., Target Protein–PROTAC–E3 Ligase), potentially enhancing the binding affinity and degradation efficiency of the conjugate[1].
Physicochemical Properties
The quantitative properties of 7-(4-Nitrophenyl)heptanoic acid are summarized below to aid in computational modeling and stoichiometric calculations[2].
The synthesis of a drug conjugate using this linker follows a highly convergent, three-stage workflow: Carboxyl Activation, Nitro Reduction, and Aniline Derivatization.
Synthetic workflow for bifunctional conjugation using 7-(4-Nitrophenyl)heptanoic acid.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that each intermediate is analytically confirmed before proceeding.
Protocol A: Carboxylic Acid Activation and Amide Coupling (Conjugation 1)
Objective: Couple the heptanoic acid terminus to an amine-bearing payload or warhead.
Rationale: HATU is selected over older reagents (like DCC or EDC alone) due to its superior reaction kinetics and minimal risk of epimerization when handling complex chiral payloads[3].
Preparation: Dissolve 7-(4-Nitrophenyl)heptanoic acid (1.0 eq) in anhydrous DMF to a concentration of 0.1 M under an inert nitrogen atmosphere.
Activation: Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature (RT) for 15 minutes to generate the active highly reactive O-At ester.
Coupling: Introduce the amine-bearing payload (1.0 eq) into the reaction mixture. Stir at RT for 2–4 hours.
Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Self-Validation (LC-MS): Analyze the crude mixture. Confirm the presence of the product peak corresponding to the exact mass of the [M+H]+ ion of the newly formed amide.
Protocol B: Chemoselective Nitro Reduction
Objective: Unmask the aniline functionality for the second conjugation step.
Rationale: Catalytic hydrogenation cleanly reduces the nitro group to a primary amine without hydrolyzing the newly formed aliphatic amide or requiring harsh pH adjustments.
Preparation: Dissolve the intermediate from Protocol A in a 1:1 mixture of Methanol and Ethyl Acetate (0.05 M).
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).
Hydrogenation: Degas the suspension under vacuum and purge with H2 gas (balloon) three times. Stir vigorously at RT for 4–6 hours.
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate.
Self-Validation (LC-MS): This is a critical checkpoint. The successful reduction of -NO2 (46 Da) to -NH2 (16 Da) will present as a precise -30 Da mass shift in the [M+H]+ ion compared to the starting material.
Objective: Couple the newly formed aniline to an E3 ligase ligand (PROTACs) or a linker-antibody construct (ADCs).
Rationale: Anilines are significantly less nucleophilic than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring. Standard HATU coupling at RT is often insufficient. Employing EDC·HCl with HOAt and mild heating forces the generation of a highly reactive ester that drives the acylation of the deactivated aniline[3].
Preparation: Dissolve the aniline intermediate (1.0 eq) and the carboxylic acid-bearing ligand (1.2 eq) in anhydrous DMF (0.1 M).
Reagent Addition: Add EDC·HCl (1.5 eq), HOAt (1.5 eq), and Pyridine (3.0 eq). Note: Pyridine is preferred over DIPEA here as it acts as both a base and a nucleophilic catalyst without overpowering the weak aniline nucleophile.
Coupling: Heat the reaction to 40 °C and stir for 12–24 hours. Monitor progression via LC-MS.
Purification: Purify the final conjugate directly via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).
Structural Design in PROTACs & ADCs
When integrated into a PROTAC, the 7-(4-Nitrophenyl)heptanoic acid framework acts as the structural spine of the molecule. The heptyl chain provides the necessary spatial gap to prevent steric clash between the target protein and the E3 ligase, while the phenyl ring dictates the exit vector of the linker, locking the conjugate into a more favorable bioactive conformation[1]. In ADC chemistry, this linker can be utilized to attach hydrophobic payloads to cleavable dipeptide sequences, tuning the overall stability and release kinetics of the drug in systemic circulation[4].
Structural modularity of a PROTAC utilizing the heptyl-phenyl linker core.
References
Title: Current strategies for the design of PROTAC linkers: a critical review
Source: Exploration of Targeted Anti-tumor Therapy
URL: [Link]
Title: Amide bond formation: beyond the myth of coupling reagents
Source: Chemical Society Reviews
URL: [Link]
Title: Antibody–drug conjugates: Recent advances in linker chemistry
Source: Acta Pharmaceutica Sinica B
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Reduction Protocols for Synthesizing 7-(4-aminophenyl)heptanoic Acid
Executive Summary & Strategic Context
7-(4-aminophenyl)heptanoic acid is a critical bifunctional building block, frequently utilized in the synthesis of Histone Deacetylase (HDAC) inhibitors (such as Vorinostat/SAHA analogs), PROTAC linkers, and radiolabeled ligands. Its synthesis hinges on the chemoselective reduction of the nitro precursor, 7-(4-nitrophenyl)heptanoic acid .
While the transformation (
) is fundamentally standard, the presence of the carboxylic acid tail creates a zwitterionic product profile that complicates isolation. This guide provides two distinct, field-validated protocols designed to maximize yield and purity while addressing solubility challenges.
Challenge: Efficient reduction without over-reduction of the aromatic ring, followed by isolation of the zwitterionic amino acid from the reaction matrix.
Strategic Decision Matrix: Selecting the Right Protocol
Before initiating synthesis, select the protocol that aligns with your available equipment and scale.
Figure 1: Decision matrix for selecting the reduction methodology.
Protocol A: Catalytic Hydrogenation (The Gold Standard)
Rationale: Palladium-catalyzed hydrogenation is the industry standard for this transformation due to its atom economy and the ease of workup (filtration). The reaction is generally quantitative.
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)
Solvent: Methanol (MeOH) or Ethanol (EtOH).[1] Note: The amino acid product is soluble in alcohols but may precipitate upon concentration.
Hydrogen Source:
balloon (1 atm) or Parr Shaker (30-50 psi).
Step-by-Step Methodology:
Preparation: In a round-bottom flask (or Parr bottle), dissolve 7-(4-nitrophenyl)heptanoic acid in Methanol (0.1 M concentration).
Self-Validating Check: Ensure the starting material is fully dissolved. If not, gentle warming (30°C) is permissible.
Inerting: Carefully add the Pd/C catalyst. WARNING: Pd/C can ignite solvent vapors. Add the catalyst under a blanket of Nitrogen or Argon, or add as a water slurry to prevent sparking.
Hydrogenation:
Balloon Method: Purge the flask with
x3 (vacuum/fill cycles). Stir vigorously at Room Temperature (RT) under 1 atm .
Parr Shaker: Pressurize to 30 psi. Shake at RT.
Monitoring: Monitor by TLC (System: 10% MeOH in DCM).
Endpoint: Disappearance of the UV-active nitro spot and appearance of a lower Rf, ninhydrin-positive amine spot.
Visual Indicator: The solution often shifts from pale yellow (nitro) to colorless/clear.
Workup:
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
Concentrate the filtrate under reduced pressure.
Isolation (Crucial Step):
The residue is the crude amino acid. If it is an oil, triturating with diethyl ether or cold acetonitrile often induces crystallization.
Yield Expectation: 90-98%.
Protocol B: Iron-Mediated Reduction (The Robust Alternative)
Rationale: If hydrogen gas is unavailable or safety restrictions apply, Iron (Fe) reduction is highly effective. It is chemoselective and avoids the risk of reducing other sensitive groups (though none are present in this specific scaffold).
in EtOH/Water (4:1) in a flask equipped with a reflux condenser.
Activation: Add Iron powder.
Reaction: Heat the mixture to reflux (approx. 70-80°C) with vigorous stirring.
Mechanism:[3][4][5][6][7] Fe oxidizes to Iron oxides, donating electrons to reduce
to .
Time: Typically 1-4 hours.
Workup (The Challenge):
Filtration: While hot, filter the mixture through Celite to remove the iron sludge. Wash with hot Ethanol.
Concentration: Evaporate the ethanol. The remaining aqueous phase contains the product.
Isoelectric Precipitation:
The product is 7-(4-aminophenyl)heptanoic acid. Adjust the pH of the aqueous residue to its isoelectric point (approx pH 6-7) using dilute NaOH or HCl.
Cool to 4°C. The product should precipitate as a solid.
Filter and dry.
Analytical Characterization & QC
Verify the identity of your synthesized material using these parameters.
Parameter
Expected Result
Interpretation
Appearance
Off-white to beige solid
Darkening indicates oxidation (store under inert gas).
1H NMR
~6.5-6.6 ppm (d, 2H)
Characteristic upfield shift of protons ortho to the amine (vs nitro).
1H NMR
~6.9-7.0 ppm (d, 2H)
Protons meta to the amine.
MS (ESI+)
[M+H]+ = 222.15
Confirms molecular weight (221.3 + 1).
Solubility
DMSO, MeOH, Dilute HCl
Poor solubility in non-polar solvents (Hexane, DCM).
Process Workflow Diagram
The following diagram illustrates the critical path for the hydrogenation protocol, including safety checkpoints.
Figure 2: Workflow for the catalytic hydrogenation of the nitro precursor.
References
General Catalytic Hydrogenation of Nitroarenes
Cantillo, D., et al. "Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor." Green Chemistry, 2013.
Source:
Iron Reduction Protocols (Fe/NH4Cl)
Common Organic Chemistry. "Nitro Reduction - Iron (Fe)."[2][8][9]
Source:
Physicochemical Properties of Heptanoic Acid Derivatives
National Center for Biotechnology Information. "PubChem Compound Summary for CID 21656773, 7-(2-aminophenyl)heptanoic acid" (Structural Analog Reference).
Source:
Synthesis of Phenyl-Alkanoic Acid Derivatives
Bayer Schering Pharma.[1] "Method for the production of 4-(4-aminophenyl)-3-morpholinone." U.S. Patent 7,598,378, 2009. (Demonstrates industrial scale hydrogenation of p-nitrophenyl linkers).
Esterification methods for 7-(4-Nitrophenyl)heptanoic acid carboxyl group
An Application Guide to the Esterification of 7-(4-Nitrophenyl)heptanoic Acid Abstract This technical note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective e...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Esterification of 7-(4-Nitrophenyl)heptanoic Acid
Abstract
This technical note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective esterification of the carboxyl group of 7-(4-Nitrophenyl)heptanoic acid. This key intermediate possesses a terminal carboxylic acid amenable to derivatization, a process crucial for modulating physicochemical properties such as solubility, stability, and bioavailability in drug discovery and materials science. This document details three primary, field-proven esterification methodologies: the classic Fischer Esterification, the high-yield Acid Chloride-mediated route, and the mild Mitsunobu Reaction. Each section provides a theoretical background, a detailed step-by-step protocol, and an analysis of the advantages and limitations, with particular consideration for the stability of the nitrophenyl moiety.
Introduction to 7-(4-Nitrophenyl)heptanoic Acid and its Esterification
7-(4-Nitrophenyl)heptanoic acid (CAS 66147-99-7) is a bifunctional organic molecule featuring a C7 aliphatic chain, a terminal carboxyl group, and an aromatic nitrophenyl headgroup.[1] The presence of the nitro group makes it a valuable synthon, for example, in the preparation of radiolabelled biomolecules or as a precursor to the corresponding aniline derivative for further conjugation.[2]
Esterification of the carboxyl group is a fundamental transformation that enables:
Prodrug Synthesis: Conversion to an ester can mask the polar carboxylic acid, improving membrane permeability and oral absorption.
Modulation of Physicochemical Properties: Ester formation alters polarity, solubility, and melting/boiling points.
Protection for Subsequent Reactions: The carboxyl group can be protected as an ester to prevent its interference in reactions targeting other parts of the molecule.
The selection of an appropriate esterification method is critical and depends on the desired ester, scale of the reaction, and the presence of other functional groups. This guide presents a comparative analysis of robust methods suitable for this substrate.
Method 1: Fischer-Speier Esterification
The Fischer esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] It is an equilibrium-controlled process. To achieve high yields of the ester, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water formed during the reaction.[4][5]
Causality and Mechanistic Insight:
The acid catalyst (commonly H₂SO₄ or HCl) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5] This activation facilitates nucleophilic attack by the alcohol, leading to a tetrahedral intermediate. A subsequent proton transfer and elimination of a water molecule regenerates the catalyst and yields the ester.[3] The nitro group is stable under these moderately acidic conditions.
Protocol 2.1: Synthesis of Methyl 7-(4-Nitrophenyl)heptanoate
Materials:
7-(4-Nitrophenyl)heptanoic acid
Methanol (Anhydrous), reagent grade
Sulfuric Acid (H₂SO₄), concentrated (98%)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Saturated Sodium Chloride (NaCl) solution (Brine)
Ethyl Acetate (EtOAc)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Reaction Setup: In a 250 mL round-bottom flask, dissolve 7-(4-Nitrophenyl)heptanoic acid (5.0 g, 19.9 mmol) in anhydrous methanol (100 mL). The large excess of methanol serves as both reactant and solvent.
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise to the solution. The addition is exothermic.
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.[6] Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
Work-up and Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine (50 mL).[7][8]
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl ester.
Purification: The crude product can be purified by column chromatography on silica gel if necessary, typically using a hexane/ethyl acetate gradient.
Caption: General workflow for Fischer esterification.
Caption: Simplified mechanism of Fischer esterification.
Method 2: Esterification via Acid Chloride
This highly efficient, two-step method circumvents the equilibrium limitations of the Fischer esterification.[9] The carboxylic acid is first converted into a highly reactive acyl chloride, which then readily reacts with an alcohol to form the ester in an irreversible reaction.[10][11] This method is particularly useful for less reactive or sterically hindered alcohols.
Causality and Mechanistic Insight:
Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid's hydroxyl group into an excellent leaving group.[12] For SOCl₂, this proceeds through a chlorosulfite intermediate.[13] The subsequent nucleophilic attack by the chloride ion and collapse of the intermediate yields the acyl chloride, releasing gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.[12][13] The resulting acyl chloride has a highly electrophilic carbonyl carbon that reacts rapidly with the alcohol nucleophile.
Protocol 3.1: Synthesis of Ethyl 7-(4-Nitrophenyl)heptanoate via Acid Chloride
Materials:
7-(4-Nitrophenyl)heptanoic acid
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
Anhydrous Dichloromethane (DCM) or Toluene
Anhydrous Ethanol (EtOH)
Anhydrous Pyridine or Triethylamine (Et₃N) (optional, as HCl scavenger)
Standard work-up and purification reagents as listed in Protocol 2.1
Procedure:
Step A: Formation of 7-(4-Nitrophenyl)heptanoyl Chloride
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), suspend 7-(4-Nitrophenyl)heptanoic acid (5.0 g, 19.9 mmol) in anhydrous toluene (50 mL).
Reagent Addition: Add thionyl chloride (2.2 mL, 30 mmol, 1.5 eq) dropwise at room temperature.[14] Safety Note: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a fume hood.
Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The solid carboxylic acid will dissolve as it converts to the soluble acid chloride. The evolution of HCl and SO₂ gas will be observed.
Isolation of Acid Chloride: Cool the reaction to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 7-(4-Nitrophenyl)heptanoyl chloride is often used directly in the next step without further purification.
Step B: Ester Formation
Reaction Setup: Dissolve the crude acid chloride from Step A in anhydrous DCM (50 mL) in a flask under an inert atmosphere (N₂ or Argon) and cool the solution to 0°C in an ice bath.
Alcohol Addition: In a separate flask, prepare a solution of anhydrous ethanol (1.7 mL, 30 mmol, 1.5 eq) and anhydrous pyridine (2.4 mL, 30 mmol, 1.5 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the cold acid chloride solution over 15-20 minutes.[9] The pyridine acts as a base to neutralize the HCl formed during the reaction.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude ester by column chromatography.
Visualization: Acid Chloride Route Workflow
Caption: Two-step workflow for esterification via an acid chloride intermediate.
Method 3: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful and exceptionally mild method for forming esters from a primary or secondary alcohol and a carboxylic acid.[15] It operates under neutral conditions at or below room temperature, making it ideal for substrates with sensitive functional groups. A key feature is the complete stereochemical inversion at the chiral center of the alcohol.[16]
Causality and Mechanistic Insight:
The reaction relies on the in-situ activation of the alcohol. Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), form a betaine intermediate.[16] This intermediate is protonated by the carboxylic acid. The resulting carboxylate anion then acts as the nucleophile, displacing the activated hydroxyl group (now an excellent phosphonium leaving group) in an Sₙ2 fashion.[17] The formation of the very stable P=O bond in the triphenylphosphine oxide byproduct is a major thermodynamic driving force for the reaction.[17]
Protocol 4.1: Mitsunobu Esterification with 2-Propanol
Materials:
7-(4-Nitrophenyl)heptanoic acid
2-Propanol (Isopropyl alcohol)
Triphenylphosphine (PPh₃)
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Standard work-up and purification reagents
Procedure:
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂), dissolve 7-(4-Nitrophenyl)heptanoic acid (1.0 g, 3.98 mmol) and triphenylphosphine (1.57 g, 5.97 mmol, 1.5 eq) in anhydrous THF (40 mL).[18]
Alcohol Addition: Add 2-propanol (0.46 mL, 5.97 mmol, 1.5 eq) to the solution.
Initiation: Cool the stirred solution to 0°C in an ice bath. Add DIAD (1.18 mL, 5.97 mmol, 1.5 eq) dropwise via syringe over 10-15 minutes. Safety Note: Azodicarboxylates are hazardous; handle with care in a fume hood.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours, monitoring by TLC. The formation of triphenylphosphine oxide, often as a white precipitate, indicates the reaction is proceeding.[18]
Work-up: Concentrate the reaction mixture under reduced pressure. The primary challenge in Mitsunobu work-ups is removing the triphenylphosphine oxide and hydrazine byproducts.
Purification: Purify the residue directly by column chromatography on silica gel (hexane/ethyl acetate gradient). The byproducts are typically less polar than the desired ester and will elute differently, but complete separation can be challenging.
Visualization: Mitsunobu Reaction Mechanism
Caption: Simplified mechanistic pathway of the Mitsunobu reaction.
The esterification of 7-(4-Nitrophenyl)heptanoic acid can be successfully achieved through several distinct methodologies.
Fischer Esterification is a cost-effective and straightforward choice for simple, unhindered alcohols when reaction conditions are not a major constraint.
The Acid Chloride method offers a robust and high-yielding alternative, providing an irreversible pathway to the desired ester, making it suitable for a broader range of alcohols.
The Mitsunobu Reaction stands out as the premier choice for reactions involving sensitive substrates or when mild, neutral conditions are paramount.
The choice of method should be guided by the specific alcohol to be used, the required scale, the presence of other functional groups on the substrate, and laboratory safety considerations. Each protocol presented herein provides a reliable starting point for the synthesis and derivatization of this valuable chemical intermediate.
References
Chemguide. (n.d.). Preparation of Esters. Retrieved from [Link]
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
Reaction Chemistry. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Retrieved from [Link]
Labster. (2025). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Retrieved from [Link]
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
Reaction Chemistry. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
Reaction Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
Science Ready. (2021). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Retrieved from [Link]
Google Patents. (n.d.). US3661972A - Purification of high boiling esters.
Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
ACS Omega. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2025). Diazomethane (CH2N2). Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Retrieved from [Link]
Organic Chemistry-4 - Kolkata. (n.d.). Chemistry of diazomethane and diazoacetic ester. Retrieved from [Link]
YouTube. (2021). Esterification using Acid Chloride and Alcohol. Retrieved from [Link]
University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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J&K Scientific LLC. (2021). Fischer Esterification. Retrieved from [Link]
Molecules. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Retrieved from [Link]
RSC Advances. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of Step 3A 7-(4-Hydroxyphenyl)heptanoic acid. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
Organic Syntheses. (n.d.). n-HEPTANOIC ACID. Retrieved from [Link]
Google Patents. (n.d.). Process of completing the esterification of carboxylic acids with alcohols.
ResearchGate. (n.d.). Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters.... Retrieved from [Link]
YouTube. (2019). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]
Application Note: Strategic Activation of 7-(4-Nitrophenyl)heptanoic Acid for Amide Bond Formation
[1] Abstract & Chemical Profile 7-(4-Nitrophenyl)heptanoic acid is a functionalized aliphatic carboxylic acid frequently employed as a linker in drug conjugates, a precursor in lipophilic probes, and a substrate for lipa...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract & Chemical Profile
7-(4-Nitrophenyl)heptanoic acid is a functionalized aliphatic carboxylic acid frequently employed as a linker in drug conjugates, a precursor in lipophilic probes, and a substrate for lipase activity assays. Its structure comprises a lipophilic heptanoic acid tail terminated by a para-nitroaryl moiety.
While the carboxylic acid functionality is chemically standard (pKa
4.8), the molecule's specific physicochemical properties—significant lipophilicity and the presence of a reducible nitro group—dictate the choice of activation strategy. This guide details the optimal reagents for activating this substrate, prioritizing yield, purity, and workflow efficiency.
Key Substrate Characteristics:
Lipophilicity: High (LogP > 3). Requires organic solvents (DCM, DMF, DMSO) for efficient coupling.
Electronic Environment: The C7 alkyl spacer isolates the carboxylic acid from the electron-withdrawing nitro group. Consequently, the acid reactivity mimics standard fatty acids rather than deactivated benzoic acids.
Stability: The nitro group is stable to standard coupling conditions but sensitive to strong reducing agents.
Reagent Selection Matrix
Selecting the right activation agent depends on the nucleophile (amine) reactivity, the scale of synthesis, and downstream purification requirements.
Activation Method
Reagent System
Recommended Context
Pros
Cons
Uronium Salts
HATU / DIPEA
Research Scale (<1g) Complex/Hindered Amines
Highest coupling efficiency; fast kinetics (15-60 min).
Expensive; removal of byproduct (tetramethylurea) requires washing.
Slower than HATU; prone to -acylurea side reactions if HOBt is omitted.
Acid Chloride
Oxalyl Chloride / DMF (cat.)
Scale-Up (>5g) Unreactive Amines (Anilines)
Irreversible activation; extremely high reactivity.
Harsh conditions (HCl gas evolution); requires strictly anhydrous environment.
Decision Logic for Reagent Choice
The following decision tree outlines the logical selection process for activating 7-(4-Nitrophenyl)heptanoic acid based on experimental constraints.
Figure 1: Decision tree for selecting the optimal activation strategy.
Detailed Experimental Protocols
Protocol A: High-Efficiency Activation via HATU (Recommended)
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive 7-azabenzotriazole active ester. This method is preferred for 7-(4-Nitrophenyl)heptanoic acid due to the substrate's lipophilicity, which pairs well with DMF (the optimal solvent for HATU).
Rationale: For unreactive amines (e.g., electron-deficient anilines) or large-scale batches where HATU is cost-prohibitive. This converts the acid to the highly reactive acid chloride.
Mechanism: Catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloroiminium ion), which activates the carboxylic acid.
Figure 2: Workflow for acid chloride generation and coupling.
Step-by-Step Procedure:
Setup: Dissolve the acid (1.0 equiv) in anhydrous DCM under an inert atmosphere (N
or Ar).
Catalyst: Add a catalytic amount of anhydrous DMF (1–2 drops per gram of substrate).
Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise.
Caution: Vigorous gas evolution (CO, CO
, HCl) will occur. Ensure proper venting.
Activation: Allow to warm to RT and stir for 2 hours until gas evolution ceases.
Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
Coupling: Add the amine (1.0 equiv) and a base (Et
N or Pyridine, 1.5 equiv) to the acid chloride solution at 0°C.
Work-up: Standard aqueous wash (Acid/Base/Brine) as described in Protocol A.
Protocol C: Carbodiimide Activation (EDC/HOBt)
Rationale: Best for "standard" couplings where cost is a factor and the amine is not sterically hindered. HOBt is added to prevent the rearrangement of the
-acylisourea intermediate into an unreactive -acylurea.[2]
Step-by-Step Procedure:
Dissolution: Dissolve 7-(4-Nitrophenyl)heptanoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv) in DCM or DMF.
Activation: Cool to 0°C. Add EDC · HCl (1.2 – 1.5 equiv).
Note: Adding EDC last minimizes the time the active ester exists without the amine present.
Reaction: Add DIPEA (2.0 equiv) if the amine was added as a salt (e.g., hydrochloride). Stir at RT overnight (12–16h).
Work-up:
Wash with 1M HCl (removes EDC and urea byproduct).
Ensure solvents are anhydrous (dry over molecular sieves).
Precipitate in Reaction
Urea byproduct (if using DCC)
Switch to EDC (water-soluble urea) or filter precipitate before workup.
Racemization
Over-activation
Not applicable for this substrate (achiral), but relevant if coupling to chiral amino acids. Use HATU/Collidine.
Colored Impurities
Nitro-group degradation
Avoid strong reducing conditions. The nitro group is yellow; product should be yellow/pale. Darkening implies decomposition.
Validation:
Successful coupling is typically confirmed by:
1H NMR: Shift of the protons adjacent to the carbonyl (C2-H) and appearance of amide NH signal.
IR Spectroscopy: Appearance of Amide I (~1650 cm
) and Amide II bands; retention of Nitro bands (~1520, 1350 cm).
References
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][8] Tetrahedron, 61(46), 10827-10852. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
BenchChem. (2025).[2][8][9] Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Retrieved from
Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link
Synthesis of HDAC inhibitors using 7-(4-Nitrophenyl)heptanoic acid
Executive Summary & Pharmacophore Strategy Histone Deacetylase (HDAC) inhibitors are critical tools in epigenetic modulation, primarily for oncological and neurodegenerative research.[1] The "Cap-Linker-ZBG" pharmacophor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Strategy
Histone Deacetylase (HDAC) inhibitors are critical tools in epigenetic modulation, primarily for oncological and neurodegenerative research.[1] The "Cap-Linker-ZBG" pharmacophore model dictates their efficacy. While aliphatic linkers (like in Vorinostat/SAHA) are common, incorporating an aryl moiety into the linker—specifically using 7-(4-Nitrophenyl)heptanoic acid —offers distinct advantages:
Entropic Penalty Reduction: The phenyl ring rigidifies the linker-cap connection, potentially enhancing binding affinity to the HDAC rim.
Modular Cap Synthesis: The nitro group serves as a masked aniline, allowing late-stage divergence into amides, ureas, or sulfonamides (The "Cap").
Isoform Selectivity: Aryl-linked inhibitors often exhibit improved selectivity for HDAC6 (Class IIb) or HDAC1/2 (Class I) depending on the Cap size.
This guide details a robust, scalable protocol for converting 7-(4-Nitrophenyl)heptanoic acid into a library of potent HDAC inhibitors.
Retrosynthetic Analysis & Workflow
The synthesis is designed to maximize yield and purity by installing the labile Zinc-Binding Group (ZBG) in the final step.
Figure 1: Retrosynthetic strategy prioritizing late-stage ZBG installation to prevent chelation-related side reactions.
Experimental Protocols
Phase A: Scaffold Protection & Activation
Objective: Convert the carboxylic acid to a methyl ester to protect it during the nitro reduction and cap coupling steps.
Dissolve aniline intermediate (1.0 eq) in DCM at 0°C.
Add Triethylamine (TEA).
Add R-COCl dropwise (e.g., Benzoyl chloride for a SAHA-like cap, or Nicotinoyl chloride).
Warm to RT and stir for 2 hours.
Purification: Flash chromatography (Silica, Hexane/EtOAc gradient). This step is critical to remove unreacted aniline which can interfere with ZBG formation.
Phase C: Zinc-Binding Group (ZBG) Installation
Objective: Convert the methyl ester to the hydroxamic acid.
Critical Note: This reaction is equilibrium-driven. Using Potassium Hydroxide (KOH) drives the reaction to completion by precipitating the potassium hydroxamate salt.
Preparation of NH₂OH: Dissolve NH₂OH·HCl (10 eq) in MeOH. Add KOH (10 eq) in MeOH at 0°C. Filter off the precipitated KCl salt. Use the filtrate immediately.
Reaction: Add the filtrate to the Phase B ester (1.0 eq) in MeOH at 0°C.
Stir at RT for 1-2 hours. Monitor by LC-MS (Hydroxamic acid often shows a distinct shift and broad peak).
Workup (Careful pH Control):
Concentrate MeOH to ~20% volume.
Dilute with water.
Acidify carefully with 1N HCl to pH ~6-7. Do not go below pH 5 , or hydrolysis to carboxylic acid may occur.
The hydroxamic acid often precipitates. If not, extract with EtOAc (3x).
Final Purification: Recrystallization from MeOH/Acetonitrile is preferred over column chromatography to avoid metal leaching from silica.
Quality Control & Characterization
Parameter
Method
Acceptance Criteria
Note
Purity
HPLC (C18)
> 95% Area
Critical for biological assays.
Identity
¹H NMR (DMSO-d₆)
δ 10.3 (s, 1H, NH OH), δ 8.6 (s, 1H, OH )
The hydroxamic acid protons are diagnostic but broad.
Iron Test
FeCl₃ Test
Deep Red/Violet Color
Qualitative confirmation of ZBG.
Residual Metal
ICP-MS
< 10 ppm Pd
Pd residue from reduction can yield false positives in HDAC assays.
Biological Validation (HDAC Inhibition Assay)
To validate the synthesized inhibitor, use a fluorogenic lysine deacetylation assay.
Figure 2: Fluorogenic assay principle. The inhibitor prevents deacetylation, blocking the trypsin cleavage site, resulting in low fluorescence.
Protocol Summary:
Incubate HDAC isoform (e.g., HDAC1, 20 ng) with Inhibitor (serial dilution) for 30 mins at 37°C.
Add Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC) and incubate for 30 mins.
Add Developer solution (Trypsin) to release fluorophore from deacetylated substrate only.
Read Fluorescence (Ex 360nm / Em 460nm).
Calculate IC50 using non-linear regression.
Troubleshooting & Optimization
Issue: Low Yield in Hydroxamate Step.
Cause: Incomplete conversion or hydrolysis during workup.
Solution: Use fresh Hydroxylamine (prepared in situ). Ensure pH does not drop below 5.5 during workup.
Issue: "Red Oil" Product.
Cause: Polymerization or impurities.
Solution: Hydroxamic acids are solids. Triturate the oil with cold diethyl ether or acetonitrile to induce crystallization.
Issue: Poor Solubility.
Solution: Aryl-linker HDACi can be hydrophobic.[3] Store as 10 mM stock in DMSO.
References
Preparation of Hydroxamic Acids: Massa, S., et al. "Simple one-flask method for the preparation of hydroxamic acids."[4][5] Tetrahedron Letters2003 , 5, 2715-2717.[4][5] Link
HDAC Inhibitor Pharmacophore: Miller, T. A., et al. "Histone deacetylase inhibitors."[3][5][6][7][8][9] Journal of Medicinal Chemistry2003 , 46(24), 5097-5116. Link
Synthesis of SAHA Analogs: Suzuki, T., et al. "Design, synthesis, and biological activity of non-hydroxamate histone deacetylase inhibitors." Bioorganic & Medicinal Chemistry2005 , 13(14), 4332-4342. Link
Assay Protocols: Wegener, D., et al. "Fluorogenic histone deacetylase (HDAC) assay for high-throughput screening." Analytical Biochemistry2003 , 321(2), 202-208. Link
Application Note: Strategic Functionalization of 4-Nitrophenyl Heptanoic Acid Derivatives
Topic: Functionalization of 4-nitrophenyl group in heptanoic acid derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Abstract The 4-...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Functionalization of 4-nitrophenyl group in heptanoic acid derivatives
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract
The 4-nitrophenyl heptanoic acid scaffold represents a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, PPAR agonists, and lipophilic drug conjugates. This guide details the chemoselective transformation of the nitro moiety into versatile amine handles, enabling the generation of diverse "cap-group" libraries. We present a robust, scalable workflow prioritizing the "Ester-First" strategy to mitigate zwitterionic solubility issues, ensuring high-yield downstream derivatization.
Strategic Overview & Chemical Logic
The primary challenge in functionalizing 4-nitrophenyl alkanoic acids lies in managing the amphoteric nature of the reduced intermediate. Direct reduction of the free acid yields a 4-aminophenyl alkanoic acid—a zwitterion often difficult to extract from aqueous media.
The "Ester-First" Doctrine:
To ensure process reliability, we recommend protecting the carboxylic acid as a methyl or ethyl ester prior to nitro reduction. This serves two purposes:
Solubility: The ester-amine intermediate is lipophilic, allowing standard organic extraction (DCM/EtOAc) and purification.
Chemoselectivity: It prevents interference during subsequent acylation or sulfonylation steps, where a free carboxylic acid could compete or form anhydrides.
Workflow Visualization
Figure 1: Strategic workflow for the divergent synthesis of heptanoic acid derivatives. The pathway prioritizes ester protection to facilitate facile isolation of the aniline intermediate.
Experimental Protocols
Protocol A: Methyl Ester Protection (The Anchor Step)
Rationale: Converts the substrate into a strictly lipophilic species.
Dissolution: Dissolve 10 mmol of the starting acid in 50 mL anhydrous methanol.
Activation: Cool to 0°C. Add
(1.5 equiv) dropwise over 10 minutes. (Alternatively, use 5 drops of conc. for a milder approach).
Reflux: Heat to reflux (65°C) for 3 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
Workup: Concentrate in vacuo. Redissolve residue in EtOAc (50 mL), wash with sat.
(2 x 30 mL) to remove acid traces, then brine.
Drying: Dry over
, filter, and concentrate.
Expected Yield: >95% (Yellow oil/solid).
Checkpoint: Confirm loss of broad -COOH peak in
NMR ( ppm) and appearance of singlet (~3.6 ppm).
Protocol B: Chemoselective Nitro Reduction
Rationale: We provide two methods. Method 1 is cleaner for simple substrates. Method 2 is required if the heptanoic chain contains unsaturation (alkenes/alkynes) or halogens.
Method 1: Catalytic Hydrogenation (Standard)
Setup: Charge a hydrogenation flask with the nitro-ester (5 mmol) and MeOH (30 mL).
Catalyst: Add 10%
(5-10 wt% loading). Caution: Pd/C is pyrophoric; add under inert gas.
Reaction: Purge with
(balloon pressure or 1 atm) and stir vigorously at RT for 4–6 hours.
Filtration: Filter through a Celite pad to remove catalyst. Wash pad with MeOH.
Isolation: Concentrate filtrate to yield the aniline derivative.
Purity: Usually sufficient for next step without chromatography.
Aromatics: Upfield shift ( 6.5–7.0); Broad singlet ( 4.0–5.0)
3300–3400 (N-H stretch)
Amide ()
Downfield singlet ( 9.5–10.5); Aromatics shift downfield
1650–1690 (C=O Amide I)
Troubleshooting Guide:
Problem: Incomplete reduction of Nitro group.
Solution: If using
, purge line again or increase pressure (balloon Parr shaker at 30 psi). Check for catalyst poisoning (S or N compounds).
Problem: Formation of Azo-dimers (Ar-N=N-Ar).
Solution: Avoid highly alkaline conditions during reduction. Keep concentration dilute (0.1 M).
Problem: Zwitterion loss during hydrolysis.
Solution: When hydrolyzing the ester at the final step, adjust pH to the isoelectric point (~pH 4-5) to precipitate the product, or use resin-based purification (Diaion HP-20).
References
Synthesis of HDAC Inhibitors: Giannini, G., et al. "Rational design and synthesis of novel histone deacetylase inhibitors." Future Medicinal Chemistry. (Contextual match for HDACi synthesis).
Nitro Reduction Methodologies: Orlandi, M., et al. "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." Organic Process Research & Development.[2]
Béchamp Reduction Protocol: Org. Synth. Coll. Vol. 2, p. 447 (1943). "Reduction of Nitro Compounds with Iron."[1][3][4][5]
Amide Coupling Strategies: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
Characterization of 4-Nitrophenyl Esters: PubChem Compound Summary for CID 14608157.
Technical Support Center: 7-(4-Nitrophenyl)heptanoic Acid Synthesis
Topic: Optimization and Troubleshooting of 7-(4-Nitrophenyl)heptanoic Acid Synthesis (CAS: 66147-99-7) Document ID: TSC-ORG-SYN-074 Last Updated: March 2026 Audience: Medicinal Chemists, Process Development Scientists[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimization and Troubleshooting of 7-(4-Nitrophenyl)heptanoic Acid Synthesis (CAS: 66147-99-7)
Document ID: TSC-ORG-SYN-074
Last Updated: March 2026
Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary & Route Selection
The synthesis of 7-(4-nitrophenyl)heptanoic acid is a critical step in developing histone deacetylase (HDAC) inhibitors and other suberoyl-based pharmacophores.[1] Users typically encounter yield bottlenecks in two areas: regioselectivity during nitration (Classic Route) or chemoselectivity during reduction (Modern Route).
Use this decision matrix to select the appropriate troubleshooting module:
Caption: Decision tree for selecting the appropriate troubleshooting workflow based on starting material and observed failure mode.
Module: Troubleshooting the "Classic" Nitration Route
Context: This route involves the nitration of 7-phenylheptanoic acid.[1] The alkyl chain is an ortho, para-director, typically yielding a statistical mixture that is difficult to separate.[1]
Common Failure Modes
Symptom
Probable Cause
Diagnostic Check
Yield < 40%
Loss of para-isomer during purification or significant ortho-formation.[1]
TLC Check: Ortho isomer is less polar and elutes first.[2] If Spot 1 (Ortho) >> Spot 2 (Para), conditions are too warm.
Oily/Tar Product
Dinitration or oxidation of the alkyl chain.
1H NMR: Look for loss of aromatic protons (dinitration leaves only 2-3 Ar-H).
Insoluble Solids
Formation of polymeric anhydrides.
Solubility Test: Product should be soluble in dilute NaOH.
Q&A: Optimizing Regioselectivity
Q: My ortho:para ratio is 1:1. How can I shift this toward the para product?A: Sterics are your only lever here. The linear heptanoic chain provides minimal steric hindrance.
Protocol Adjustment: Lower the reaction temperature to -10°C to -5°C .
Reagent Switch: Use Acetyl Nitrate (generated in situ from Ac2O + HNO3) instead of standard mixed acid (H2SO4/HNO3). Acetyl nitrate is milder and often improves para-selectivity slightly due to the bulkier electrophile.[1]
Q: How do I efficiently separate the isomers without running a massive column?A: Leverage the difference in polarity and crystallinity.
Crude Isolation: Pour reaction mixture into ice water. Extract with Ethyl Acetate.[3][4]
Pre-Purification: Wash the organic layer with saturated NaHCO3. The acids move to the aqueous layer, leaving non-acidic nitro-impurities in the organic layer. Acidify the aqueous layer to retrieve the crude acid mixture.[3]
Recrystallization (The "Crash" Method):
Dissolve the crude mixture in a minimum amount of hot Benzene/Hexane (1:1) or Toluene .
Cool slowly. The para-isomer is significantly more crystalline and symmetric; it will precipitate first.[1] The ortho-isomer (an oil at RT) remains in the mother liquor.
Module: The "High-Fidelity" Wittig Route (Recommended)[1]
Context: This route builds the skeleton after the nitro group is in place, guaranteeing 100% para-regiochemistry.[1]
Pathway: 4-Nitrobenzaldehyde + (6-Carboxyhexyl)triphenylphosphonium bromide
The Problem: Standard catalytic hydrogenation (Pd/C + H2) is non-selective. It will reduce the Nitro group (-NO2) to an Amine (-NH2) , destroying your pharmacophore.[1]
The Solution: You must use Wilkinson's Catalyst [RhCl(PPh3)3] or a Transfer Hydrogenation protocol.
Degassing (Crucial): Wilkinson's catalyst is sensitive to oxidation. Degas your solvent (Benzene/EtOH) thoroughly with Argon for 20 minutes.
Loading: Add substrate (1.0 eq) and Catalyst (2-5 mol%).
Hydrogenation: Purge with H2 gas (balloon pressure is sufficient). Stir at Room Temperature for 12-24 hours.
Monitoring: Monitor by NMR. Disappearance of alkene protons (5.5 - 6.5 ppm) indicates completion.[1]
Workup: Evaporate solvent. The Rhodium catalyst will remain as a solid. Dissolve product in dilute NaOH (aq), filter off the insoluble Rh-salts/ligands, then re-acidify the filtrate to precipitate the pure product.
Visualizing the Chemoselectivity
Caption: Comparison of hydrogenation catalysts. Wilkinson's catalyst preserves the nitro group while reducing the alkene.
Two doublets (AA'BB' system) at ~8.1 ppm and ~7.3 ppm.
If you see a complex multiplet at 7.4-7.9 ppm, you have the ortho isomer.[1]
Melting Point
98 - 102 °C
Wide range (<95°C) indicates isomer contamination.[1]
References
Wilkinson's Catalyst Mechanism: Osborn, J. A., et al.[5][7] "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof." Journal of the Chemical Society A, 1966, pp. 1711–1732. Link
Nitration Regioselectivity: Olah, G. A., et al. "Nitration.[4][10][11] Methods and Mechanisms." VCH Publishers, 1989. (Standard text on mixed acid nitration kinetics).
Synthesis of Phenylheptanoic Acid Precursors:Journal of Medicinal Chemistry, "Histone Deacetylase Inhibitors," typically cites the synthesis of suberoyl-analogs via the Wittig route to ensure para-substitution.
Purification of Nitrophenols/Acids: "Separation of Ortho and Para Isomers." Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
Selective Hydrogenation: Jardine, F.H. "The Use of Homogeneous Catalysts in Hydrogenation." Progress in Inorganic Chemistry, Vol 28. (Definitive guide on RhCl(PPh3)3 selectivity for alkenes over nitro groups).
Solubility issues of 7-(4-Nitrophenyl)heptanoic acid in water vs ethanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of lipophilic organic acids in aqueous environments.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of lipophilic organic acids in aqueous environments.
The compound 7-(4-Nitrophenyl)heptanoic acid (CAS 66147-99-7) is a highly valuable intermediate in drug discovery and chemical synthesis . However, its structural dichotomy—a long, greasy aliphatic chain paired with a polar carboxylic acid—creates significant solubility challenges during in vitro assay preparation. Kinetic solubility dictates that compounds must remain completely dissolved to yield reliable bioassay results, as precipitated compounds cannot interact with biological targets .
This guide provides the mechanistic causality behind these solubility issues and offers a self-validating protocol to ensure stable, reproducible assay dosing.
Physicochemical Profiling: Water vs. Ethanol
To understand how to manipulate this compound, we must first look at the quantitative solubility parameters. The table below summarizes the contrasting behavior of 7-(4-Nitrophenyl)heptanoic acid in aqueous versus organic environments.
Parameter
Water / Aqueous Buffer (pH 7.4)
Absolute Ethanol (100%)
Estimated Solubility
< 0.1 mg/mL (Poor)
> 25 mg/mL (Excellent)
Solvation Mechanism
Ion-dipole (Carboxylate only)
Amphiphilic (H-bonding + London dispersion)
Thermodynamic State
Prone to aggregation/precipitation
Highly stable true solution
Primary Application
Final assay medium (highly diluted)
Stock solution preparation
Troubleshooting FAQs
Q1: My 7-(4-Nitrophenyl)heptanoic acid precipitates immediately when added to PBS or cell culture media. What is the mechanistic cause?A1: This is driven by the hydrophobic effect . The molecule consists of a 7-carbon aliphatic chain and a bulky 4-nitrophenyl ring. While the terminal carboxylic acid group (pKa ~4.8) is ionized at physiological pH (7.4), the solvation energy of this single carboxylate anion is vastly insufficient to overcome the massive hydrophobic bulk of the rest of the molecule. The nonpolar regions disrupt the hydrogen-bonding network of water, forcing the molecules to aggregate and precipitate to minimize their exposed surface area.
Q2: Why is Ethanol recommended over DMSO for this specific compound?A2: While DMSO is a universal solvent in early drug discovery, Ethanol is often superior for aliphatic-aromatic carboxylic acids. Ethanol's amphiphilic nature (a polar hydroxyl group + a nonpolar ethyl group) perfectly matches the mixed polarity of 7-(4-Nitrophenyl)heptanoic acid. The ethyl group interacts favorably with the heptyl chain via van der Waals forces, while the hydroxyl group hydrogen-bonds with the nitro and carboxylic acid moieties. Furthermore, ethanol does not freeze at 4°C (unlike DMSO, which freezes at 18.5°C), preventing repeated freeze-thaw precipitation cycles of your stock solution .
Q3: How can I dose this compound in my in vitro assay without causing ethanol toxicity to my cells?A3: The key is to prepare a highly concentrated stock solution in 100% Ethanol, followed by an intermediate dilution. To avoid solvent-induced cytotoxicity or physiological artifacts, the final concentration of Ethanol in your cell culture must be strictly controlled and kept below 0.5% (v/v) .
Standard Operating Procedure (SOP): Formulation & Dosing
This protocol is designed as a self-validating system . By incorporating visual and physical checkpoints, you can guarantee the integrity of your solution before it ever touches your biological assay.
Solvation: Add exactly 1.0 mL of Absolute Ethanol (100%, anhydrous) to the vial.
Agitation: Vortex vigorously for 60 seconds.
Validation Checkpoint 1 (Visual Clarity): Hold the vial against a strong light source with a dark background. The absence of the Tyndall effect (light scattering) confirms the compound is in a true solution, not a colloidal suspension. If cloudiness persists, sonicate for 5 minutes in a water bath at room temperature.
Storage: Aliquot into sterile, amber microcentrifuge tubes (the nitroaromatic group is light-sensitive) and store at -20°C.
Phase 2: Intermediate Dilution and Assay Dosing
Equilibration: Warm the stock aliquot to room temperature before opening to prevent ambient moisture condensation, which can induce micro-precipitation.
Intermediate Dilution (10X): Dilute the 50 mM stock 1:100 into room-temperature serum-free media or PBS (e.g., 10 µL stock + 990 µL PBS) to create a 500 µM intermediate solution.
Validation Checkpoint 2 (Stability): Observe the intermediate solution for 2 minutes. It must remain optically clear. Note: Perform this step immediately before dosing to minimize the time the compound spends in a highly aqueous environment.
Final Dosing: Add the intermediate solution to your final assay volume at a 1:10 ratio. This yields a final compound concentration of 50 µM with a final Ethanol concentration of 0.1% (v/v) , safely below the cellular toxicity threshold.
Diagnostic Workflow
Use the following logical workflow to diagnose and correct solubility failures during your assay preparation.
Troubleshooting workflow for 7-(4-Nitrophenyl)heptanoic acid formulation.
References
Creative Biolabs. "Solubility Assessment Service: Kinetic and Thermodynamic Solubility in Drug Discovery." Creative Biolabs Therapeutics. Available at:[Link]
Troubleshooting
Technical Support Center: Purification of 7-(4-Nitrophenyl)heptanoic Acid
Welcome to the Technical Support Center for the isolation and purification of 7-(4-Nitrophenyl)heptanoic acid . As a critical active pharmaceutical ingredient (API) intermediate, achieving high purity of this compound re...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 7-(4-Nitrophenyl)heptanoic acid . As a critical active pharmaceutical ingredient (API) intermediate, achieving high purity of this compound requires overcoming specific thermodynamic challenges.
The molecule features a highly lipophilic aliphatic chain (heptanoic acid) terminating in a polar, electron-withdrawing nitrophenyl group. Because synthesis typically involves the nitration of 7-phenylheptanoic acid, crude mixtures are often contaminated with the ortho-nitrated isomer and unreacted starting materials. This guide provides field-proven, self-validating methodologies to achieve high-purity crystallization.
Part 1: Troubleshooting Guide & FAQs
Q1: My product separates as a cloudy oil instead of forming crystals upon cooling. How do I fix this?
Causality: You are experiencing , commonly known as "oiling out"[1]. This occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase rather than forming a solid crystal lattice. For 7-(4-Nitrophenyl)heptanoic acid, the long aliphatic chain lowers the molecule's overall melting point. When impurities (like the ortho-isomer) are present, they further depress this melting point. If the "cloud point" (the temperature at which phase separation occurs) is higher than the melting point of the solute in that specific solvent mixture, the compound will oil out[2]. This oil phase acts as an excellent solvent for impurities, trapping them and ruining your purification[3].
Solution:
Adjust the Solvent Ratio: The system is too saturated with the antisolvent (e.g., heptane). Reheat the mixture until it is a single clear phase, then add 2–5% more of the "good" solvent (e.g., Ethyl Acetate) to lower the cloud point below the crystallization temperature.
Reduce Cooling Rate: Rapid cooling spikes supersaturation, forcing LLPS. Cool at a highly controlled rate of
.
Seed the Solution: Introduce pure seed crystals just above the historical cloud point temperature to bypass the energy barrier for solid nucleation, forcing the system into the crystalline phase rather than the liquid-liquid phase[1].
Q2: The ortho-isomer (7-(2-nitrophenyl)heptanoic acid) is co-crystallizing with my product. How can I improve isomeric purity?
Causality: The ortho and para isomers have identical molecular weights and similar functional groups, leading to nearly identical solubility profiles in generic solvents like ethanol/water. However, the para-isomer has a higher degree of molecular symmetry, which allows for tighter crystal lattice packing and a higher melting point.
Solution: Switch to a highly selective binary solvent system, such as Ethyl Acetate / Heptane or a single aromatic solvent like Toluene . These solvents exploit the slight differences in dipole moments and lattice energies between the isomers, keeping the less symmetrical ortho-isomer dissolved in the mother liquor while the para-isomer selectively crystallizes.
Q3: The solution is at 4°C, but no crystals are forming. What went wrong?
Causality: The solution is either undersaturated (too much solvent) or trapped in a metastable supersaturated state lacking nucleation sites.
Solution: Evaporate 30% of the solvent volume under reduced pressure, reheat to dissolve any amorphous precipitate, and cool again. If supersaturation is suspected, scratch the inside of the glass flask with a glass rod to generate micro-abrasions that serve as nucleation sites, or add a seed crystal.
Part 2: Solvent System Data Presentation
Selecting the correct solvent system is the most critical variable in the purification of long-chain aryl carboxylic acids.
Solvent System
Role
Solute Behavior
Impurity Rejection (Ortho-isomer)
Oiling Out (LLPS) Risk
Ethyl Acetate / Heptane
Good / Antisolvent
High hot solubility, low cold solubility
Excellent
Moderate
Toluene
Single Solvent
Excellent differential solubility
Very Good
Low
Ethanol / Water
Good / Antisolvent
Moderate hot solubility
Poor to Fair
High
Dichloromethane / Hexanes
Good / Antisolvent
Extremely high solubility
Fair
High
Recommendation: The Ethyl Acetate/Heptane system provides the best balance of yield, safety, and isomeric purification.
Part 3: Self-Validating Experimental Protocol
This protocol utilizes an Ethyl Acetate / Heptane system and includes built-in validation checkpoints to ensure mechanistic success at each stage.
Step 1: Dissolution & Decolorization
Suspend the crude 7-(4-Nitrophenyl)heptanoic acid in a minimal amount of hot Ethyl Acetate (approx. 2–3 mL per gram of crude) at 65°C.
Stir vigorously until completely dissolved. Optional: If the solution is dark brown/black, add 5% w/w activated charcoal, stir for 10 minutes, and perform a hot filtration through a Celite pad.
Step 2: Antisolvent Addition (Approaching the Cloud Point)
Maintain the solution at 60–65°C.
Dropwise, add hot Heptane (60°C) while stirring continuously.
Stop adding Heptane the exact moment the solution becomes faintly turbid (this is the cloud point).
Immediately add 1–3 drops of hot Ethyl Acetate until the solution just turns clear again.
Remove the flask from the heat source and allow it to cool slowly (approx. 0.5°C/min) to 45°C.
Self-Validation Checkpoint 1 (Thermodynamic State): Drop 1–2 mg of pure 7-(4-Nitrophenyl)heptanoic acid seed crystals into the flask.
If they dissolve: The solution is undersaturated. Evaporate 10% of the solvent and repeat Step 2.
If they remain suspended and begin to grow: The solution is correctly supersaturated. Proceed to Step 4.
Step 4: Maturation & Isolation
Allow the flask to cool undisturbed to room temperature over 2 hours.
Transfer the flask to an ice bath (0–4°C) for 1 hour to maximize yield.
Filter the resulting crystals under vacuum using a Büchner funnel.
Wash the filter cake with ice-cold Heptane (1 mL/g) to displace the mother liquor. Crucial: Do not use Ethyl Acetate for the wash, as it will dissolve the purified product.
Step 5: Chemical Purity Validation
Self-Validation Checkpoint 2 (Isomeric Rejection): Dissolve 1 mg of the isolated crystals in 1 mL of Methanol. Take a 50 µL aliquot of the discarded mother liquor and dilute it in 1 mL of Methanol.
Run a comparative Thin Layer Chromatography (TLC) plate (Silica gel, Hexane:EtOAc 7:3 with 1% Acetic Acid).
Result: The mother liquor lane must show a heavy enrichment of the faster-running ortho-isomer. The crystal lane must show a single, clean spot corresponding to the para-isomer.
Part 4: Process Visualization
Workflow for the recrystallization of 7-(4-Nitrophenyl)heptanoic acid and LLPS troubleshooting.
Part 5: References
Oiling Out in Crystallization
Source: Mettler Toledo
URL:[Link]
The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation
Source: Crystals (MDPI)
URL:[Link]
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Technical Support Center: Purification of 7-(4-Nitrophenyl)heptanoic acid
Welcome to the technical support center for the purification of 7-(4-Nitrophenyl)heptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 7-(4-Nitrophenyl)heptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining a highly pure product by removing unreacted nitrobenzene.
Introduction
The successful synthesis of 7-(4-Nitrophenyl)heptanoic acid is often followed by the critical step of purification. A common impurity encountered is unreacted nitrobenzene, which, due to its toxicity and potential to interfere with subsequent reactions, must be effectively removed. This guide provides a comprehensive question-and-answer-style resource to address specific challenges you may encounter during the purification process. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible results.
Physical Properties of Key Compounds
A thorough understanding of the physical properties of both the desired product and the main impurity is fundamental to designing an effective purification strategy.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
Melting Point (°C)
Solubility
7-(4-Nitrophenyl)heptanoic acid
C₁₃H₁₇NO₄
267.28
Decomposes
Not available
Sparingly soluble in non-polar solvents, more soluble in polar organic solvents.
Q1: My final product is contaminated with a significant amount of unreacted nitrobenzene. What is the most effective primary purification method?
A1: Acid-Base Liquid-Liquid Extraction
The most efficient initial purification step is an acid-base liquid-liquid extraction. This technique leverages the acidic nature of your target compound, 7-(4-Nitrophenyl)heptanoic acid, to separate it from the neutral nitrobenzene impurity.
Scientific Principle:
Carboxylic acids, like your product, are Brønsted-Lowry acids. In the presence of a base (e.g., sodium hydroxide), the carboxylic acid group is deprotonated to form a carboxylate salt. This salt is ionic and, therefore, highly soluble in the aqueous phase. Nitrobenzene, being a neutral organic compound, does not react with the base and remains in the organic phase. This difference in solubility allows for their separation into two immiscible liquid layers. The carboxylic acid can then be regenerated by acidifying the aqueous layer, causing it to precipitate out as a solid.
Experimental Protocol: Acid-Base Extraction
Dissolution: Dissolve the crude reaction mixture (containing both 7-(4-Nitrophenyl)heptanoic acid and nitrobenzene) in a suitable organic solvent such as diethyl ether or ethyl acetate. Ensure complete dissolution.
Basification: Transfer the organic solution to a separatory funnel. Add a 1 M aqueous solution of sodium hydroxide (NaOH). The volume of the NaOH solution should be roughly equal to the volume of the organic solution.
Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
Phase Separation: Allow the layers to separate. The top layer will be the organic phase (containing nitrobenzene), and the bottom layer will be the aqueous phase (containing the sodium salt of your carboxylic acid).
Separation: Carefully drain the lower aqueous layer into a clean flask.
Back-Extraction (Optional but Recommended): To maximize the recovery of your product, add a fresh portion of the organic solvent to the collected aqueous layer and shake again. This will remove any residual nitrobenzene. Discard the organic layer.
Acidification: Cool the aqueous layer in an ice bath and slowly add a 3 M solution of hydrochloric acid (HCl) while stirring until the solution is acidic (test with pH paper). You will observe the precipitation of your purified 7-(4-Nitrophenyl)heptanoic acid as a solid.
Isolation: Collect the solid product by vacuum filtration.
Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.
Drying: Dry the purified product under vacuum.
dot
Caption: Acid-Base Extraction Workflow.
Q2: After the acid-base extraction, I still see some minor impurities. How can I further purify my 7-(4-Nitrophenyl)heptanoic acid?
A2: Recrystallization
For further purification, recrystallization is an excellent secondary step. This technique relies on the principle that the solubility of a solid in a solvent increases with temperature. By dissolving your compound in a hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving the impurities dissolved in the solvent.
Finding a Suitable Solvent System:
The key to successful recrystallization is selecting an appropriate solvent. An ideal solvent should:
Dissolve the 7-(4-Nitrophenyl)heptanoic acid sparingly or not at all at room temperature.
Dissolve the 7-(4-Nitrophenyl)heptanoic acid completely at the solvent's boiling point.
Either dissolve the impurities well at all temperatures or not dissolve them at all.
Not react with the compound.
Be volatile enough to be easily removed from the crystals.
Given the structure of 7-(4-Nitrophenyl)heptanoic acid (a polar nitro group and carboxylic acid, with a non-polar alkyl chain), a mixed solvent system is often effective. A good starting point would be a mixture of a polar solvent in which the compound is soluble (like ethanol or acetone) and a non-polar solvent in which it is less soluble (like hexane or water).
Experimental Protocol: Recrystallization
Solvent Selection: Based on small-scale solubility tests, a promising solvent system is an ethanol/water mixture .
Dissolution: Place the semi-pure 7-(4-Nitrophenyl)heptanoic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
Induce Cloudiness: While the solution is hot, add hot water dropwise until the solution becomes slightly cloudy and the cloudiness persists.
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.
Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
Isolation: Collect the purified crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold ethanol/water solvent mixture.
Drying: Dry the crystals under vacuum to remove any residual solvent.
dot
Caption: Recrystallization Workflow.
Q3: What if both extraction and recrystallization are insufficient to achieve the desired purity?
A3: Column Chromatography
If stubborn impurities remain, column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.
Scientific Principle:
In normal-phase column chromatography, a polar stationary phase (like silica gel) is used. Your sample is loaded onto the top of the column, and a less polar mobile phase (eluent) is passed through it. Compounds with lower polarity will travel down the column faster with the mobile phase, while more polar compounds will adhere more strongly to the stationary phase and move down the column more slowly. Due to the presence of the polar carboxylic acid and nitro groups, 7-(4-Nitrophenyl)heptanoic acid is expected to be quite polar and will likely require a relatively polar eluent to move down a silica gel column. Nitrobenzene is less polar and will elute faster.
Experimental Protocol: Column Chromatography
Stationary Phase: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
Sample Loading: Dissolve your impure compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
Elution: Begin eluting the column with a non-polar solvent like hexane or a hexane/ethyl acetate mixture.
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of a more polar solvent (e.g., ethyl acetate). This will help to first elute the less polar nitrobenzene, followed by your more polar product. The addition of a small amount of acetic acid to the eluent can help to reduce tailing of the carboxylic acid peak.
Fraction Collection: Collect the eluent in small fractions.
Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify which fractions contain your pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified 7-(4-Nitrophenyl)heptanoic acid.
Safety Precautions
Nitrobenzene: Nitrobenzene is toxic and can be absorbed through the skin. It is also a suspected carcinogen. Always handle nitrobenzene in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[2][3].
Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and wear appropriate PPE.
Organic Solvents: Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.
References
Vertex AI Search. Nitrobenzene - Solubility of Things.
Vertex AI Search.
Vertex AI Search. Nitrobenzene | CAS NO 98-95-3 | Manufacturer, Supplier, Exporter - Emco Chemicals.
Vertex AI Search. Nitrobenzene - Wikipedia.
Vertex AI Search. Toxicological Profile for Nitrobenzene.
Vertex AI Search. Nitrobenzene - Sciencemadness Wiki.
Vertex AI Search. Application of Centrifugal Extractor in Nitrobenzene Extraction.
Vertex AI Search.
Vertex AI Search.
Vertex AI Search.
Vertex AI Search.
Vertex AI Search. Nitrobenzene - Incident management - GOV.UK.
Vertex AI Search. Liquid–liquid extraction - Wikipedia.
Vertex AI Search.
Vertex AI Search.
Vertex AI Search.
Vertex AI Search.
Vertex AI Search.
Vertex AI Search.
PrepChem.com. Synthesis of Step 3A 7-(4-Hydroxyphenyl)heptanoic acid. [Link]
Technical Support Center: Optimizing Catalytic Hydrogenation of 7-(4-Nitrophenyl)heptanoic Acid
Welcome to the technical support center for the catalytic hydrogenation of 7-(4-nitrophenyl)heptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the catalytic hydrogenation of 7-(4-nitrophenyl)heptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to overcome common challenges and achieve optimal results in the synthesis of 7-(4-aminophenyl)heptanoic acid, a key intermediate in many pharmaceutical and materials science applications.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the catalytic hydrogenation of 7-(4-nitrophenyl)heptanoic acid. Each problem is followed by a detailed analysis of potential causes and step-by-step solutions.
Problem 1: Incomplete or Sluggish Reaction
Symptom: The reaction stalls before all the starting material is consumed, or the reaction rate is significantly slower than expected, as monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or hydrogen uptake.
Potential Causes & Solutions:
Catalyst Activity: The catalyst is the cornerstone of a successful hydrogenation.
Cause: The catalyst (e.g., Palladium on carbon, Pd/C) may be old, improperly stored, or from a low-quality batch, leading to reduced activity.[1]
Solution: Always use a fresh, high-quality catalyst from a reputable supplier. If you suspect catalyst deactivation, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol% Pd).[1] For particularly stubborn reductions, a more active catalyst like platinum on carbon (Pt/C) or Raney Nickel might be necessary, though chemoselectivity should be considered.[1][2]
Catalyst Poisoning: Certain functional groups or impurities can irreversibly bind to the catalyst's active sites, rendering it inactive.
Cause: Sulfur-containing compounds are notorious poisons for palladium and platinum catalysts, even at parts-per-million (ppm) levels.[3] Nitrogen-containing compounds, including the amine product itself, can also inhibit catalyst activity by strongly coordinating to the metal surface.[3]
Solution: Ensure all starting materials, solvents, and reagents are of high purity and free from sulfur-containing impurities. If product inhibition is suspected, increasing the hydrogen pressure can sometimes accelerate the hydrogenation step relative to product desorption.[3] In some cases, performing the reaction in an acidic medium like acetic acid can protonate the product amine, preventing it from coordinating to and poisoning the catalyst.[3]
Poor Solubility: The starting material must be adequately dissolved in the reaction solvent for efficient contact with the catalyst.[1]
Cause: 7-(4-Nitrophenyl)heptanoic acid, with its long alkyl chain and polar nitro and carboxylic acid groups, may have limited solubility in some common hydrogenation solvents.
Solution: For hydrophobic compounds, solvents like Tetrahydrofuran (THF) or co-solvent systems such as ethanol/water or acetic acid can be effective.[1][4] Protic co-solvents often enhance the rate of hydrogenation.[1][4] Gentle heating may also improve solubility and reaction rate, but be cautious as higher temperatures can sometimes promote side reactions.[1]
Insufficient Hydrogen Pressure: The concentration of dissolved hydrogen is a critical factor in the reaction kinetics.
Cause: For some substrates, atmospheric pressure from a hydrogen balloon may not be sufficient to drive the reaction to completion.[1]
Solution: If the reaction is slow at atmospheric pressure, consider using a Parr shaker or a similar hydrogenation apparatus to increase the hydrogen pressure.
Mass Transfer Limitations: In a heterogeneous catalytic system, the reaction rate can be limited by the diffusion of reactants to the catalyst surface.
Cause: Inefficient stirring can lead to poor mixing of the solid catalyst, liquid substrate solution, and gaseous hydrogen.
Solution: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate the transport of hydrogen from the gas phase to the catalyst surface.[5]
Problem 2: Formation of Side Products
Symptom: TLC or HPLC analysis reveals the presence of significant impurities alongside the desired 7-(4-aminophenyl)heptanoic acid. These may include intermediates like hydroxylamines, nitroso compounds, or dimeric species like azoxy, azo, and hydrazo compounds.
Causality: The reduction of a nitro group proceeds through a series of intermediates.[5][6] The accumulation of these intermediates can lead to the formation of undesired byproducts through condensation reactions.[7][8]
Potential Causes & Solutions:
Incomplete Reduction:
Cause: The reaction may be stopped prematurely, or the conditions may not be sufficient to reduce the intermediates to the final amine. Phenylhydroxylamine intermediates can be particularly problematic as they are thermally unstable and can disproportionate, posing a safety risk.[9][10]
Solution: Ensure the reaction is monitored until the starting material and all intermediates are consumed. If hydroxylamine accumulation is a concern, the addition of a catalytic amount of a vanadium compound can help prevent its buildup.[11]
Condensation Reactions:
Cause: The condensation of nitroso and hydroxylamine intermediates can form azoxy compounds, which are then further reduced to azo and hydrazo compounds.[7][8] Localized overheating can promote the formation of these side products.[1]
Solution: Maintain good temperature control, especially during the initial stages of the reaction, which can be highly exothermic.[10] Ensure a sufficient excess of the reducing agent (hydrogen) is available to drive the reaction towards the desired amine.[1]
Catalyst-Dependent Pathway:
Cause: The choice of catalyst can influence the reaction pathway. For instance, reductions with lithium aluminum hydride (LiAlH4) on aromatic nitro compounds can lead to azo products.[12]
Solution: For the clean reduction of aromatic nitro groups, catalytic hydrogenation with Pd/C is often the method of choice.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the hydrogenation of 7-(4-nitrophenyl)heptanoic acid?
A1: Palladium on carbon (Pd/C) is generally the most effective and widely used catalyst for the reduction of aromatic nitro groups to amines due to its high activity and selectivity.[2][13] A 5-10% Pd on carbon catalyst is a standard choice. Raney Nickel is another option, particularly if dehalogenation is a concern with other substrates, though it is not directly relevant to this specific molecule.[2]
Q2: Which solvent system is recommended?
A2: The choice of solvent is crucial for ensuring the solubility of the starting material and facilitating the reaction. For 7-(4-nitrophenyl)heptanoic acid, a protic solvent like ethanol or methanol is a good starting point. Co-solvent systems such as ethanol/water or THF with a protic co-solvent can also be very effective, as protic solvents can aid in the hydrogenation process.[1][4]
Q3: What are the typical reaction conditions (temperature, pressure)?
A3: Many catalytic hydrogenations of nitroarenes can be carried out at room temperature and atmospheric pressure (using a hydrogen balloon).[13] However, if the reaction is slow, gentle heating (e.g., to 40-60 °C) and/or increased hydrogen pressure (e.g., 50 psi in a Parr apparatus) can significantly accelerate the reaction rate.[1][5]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by several methods:
Thin Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting material and the appearance of the more polar amine product.
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can accurately determine the conversion of the starting material and the formation of any side products.
Hydrogen Uptake: In a closed system like a Parr apparatus, monitoring the pressure drop provides a real-time measure of hydrogen consumption and, therefore, the reaction progress.
Q5: Are there any safety concerns I should be aware of?
A5: Yes, catalytic hydrogenation has several potential hazards:
Flammability of Hydrogen: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, and all sources of ignition are eliminated.
Pyrophoric Catalysts: Dry palladium on carbon and Raney Nickel can be pyrophoric, meaning they can ignite spontaneously upon exposure to air.[10] Always handle the catalyst wet with solvent, and never allow it to dry on the filter paper.[14]
Exothermic Reaction: The reduction of nitro groups is highly exothermic.[10] For larger-scale reactions, proper temperature control is essential to prevent a runaway reaction.
Unstable Intermediates: As mentioned earlier, hydroxylamine intermediates can be thermally unstable and potentially explosive.[9][10]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
Setup:
In a flask suitable for hydrogenation (e.g., a round-bottom flask for balloon hydrogenation or a pressure vessel for a Parr apparatus), dissolve 7-(4-nitrophenyl)heptanoic acid (1.0 eq) in an appropriate solvent (e.g., ethanol, methanol, or a THF/ethanol co-solvent).
Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).[1]
Hydrogenation:
Seal the reaction vessel.
Carefully replace the inert atmosphere with hydrogen. For a balloon setup, this involves evacuating the flask and backfilling with hydrogen from a balloon, repeating this cycle 3-4 times.[14] For a Parr apparatus, follow the manufacturer's instructions for purging and pressurizing the vessel.
Stir the reaction mixture vigorously at the desired temperature (typically room temperature to 60 °C).
Monitoring:
Monitor the reaction progress by TLC or by taking aliquots for HPLC analysis. For TLC, a typical mobile phase would be a mixture of ethyl acetate and hexanes, with visualization under UV light. The product amine will have a lower Rf value than the starting nitro compound.
Workup:
Once the reaction is complete (as indicated by the complete consumption of the starting material), carefully replace the hydrogen atmosphere with an inert gas.
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with solvent. [1][14]
Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
Isolation:
Concentrate the filtrate under reduced pressure to remove the solvent.
The resulting crude 7-(4-aminophenyl)heptanoic acid can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Analytical Monitoring by HPLC
Column: C18 reverse-phase column.
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective.
Detection: UV detection at a wavelength where both the starting material and product have strong absorbance (e.g., 254 nm).
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase and filter through a syringe filter before injection.
Section 4: Visualizations
Caption: Reaction pathway for the hydrogenation of a nitro group.
Caption: Troubleshooting workflow for incomplete hydrogenation.
Section 5: Data Summary
Parameter
Recommended Condition
Rationale
Catalyst
5-10 mol% Pd/C
High activity and selectivity for nitro group reduction.[2][13]
Solvent
Ethanol, Methanol, or THF/Ethanol
Good solubility for the substrate; protic solvents can aid the reaction.[1][4]
Temperature
Room Temperature to 60 °C
Balances reaction rate with minimizing side product formation.[1]
Pressure
Atmospheric (H₂ balloon) to 50 psi
Increased pressure can accelerate slow reactions.[1]
Stirring
Vigorous
Essential for overcoming mass transfer limitations in a three-phase system.[5]
Technical Support Center: Amide Bond Formation with 7-(4-Nitrophenyl)heptanoic Acid
[1] Introduction: Understanding Your Substrate Welcome to the technical support center. You are working with 7-(4-Nitrophenyl)heptanoic acid , a molecule that behaves as a hybrid between a fatty acid and an aromatic prob...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Introduction: Understanding Your Substrate
Welcome to the technical support center. You are working with 7-(4-Nitrophenyl)heptanoic acid , a molecule that behaves as a hybrid between a fatty acid and an aromatic probe.
To troubleshoot effectively, you must first understand the physicochemical profile of this molecule:
The "Tail" (Heptanoic Acid): The C7 aliphatic chain dominates the solubility profile, making the molecule lipophilic ("greasy"). It will resist dissolution in pure aqueous buffers.
The "Head" (Nitro-Aryl): The 4-nitrophenyl group acts as a built-in UV chromophore (
nm). Unlike standard fatty acids (which are invisible on UV), this molecule is easily trackable via TLC and HPLC.
Reactivity: The carboxylic acid is separated from the electron-withdrawing nitro group by 6 carbons. Therefore, its pKa (~4.8) and nucleophilicity are identical to standard aliphatic acids. It does not require specialized "deactivated acid" protocols.
Phase 1: Solubility & Solvent Selection
User Issue: "I am trying to couple this acid to a protein/peptide in aqueous buffer (PBS), but the solution turns cloudy immediately."
Diagnosis:
The hydrophobicity of the C7 chain and phenyl ring causes aggregation or precipitation in aqueous environments. Standard EDC/NHS protocols for water-soluble molecules will fail here.
Protocol Fix:
You must use a semi-aqueous or fully organic system.
Solvent System
Recommended Application
Notes
DMF / DMSO
Peptide/Protein conjugation
Dissolve the acid in DMF/DMSO first as a high-concentration stock (e.g., 100 mM). Add to the aqueous protein solution such that the final organic solvent concentration is 5-10% v/v.
DCM (Dichloromethane)
Small molecule synthesis
Ideal solubility. Excellent for EDC or HATU couplings with hydrophobic amines.
THF / 2-MeTHF
Green Chemistry alternative
Good solubility, easier to remove than DMF.
Phase 2: Coupling Reagent Selection
User Issue: "My reaction is sluggish. I'm using EDC, but conversion is <50% after 24 hours."
Diagnosis:
While EDC is robust, the aliphatic chain can fold, creating steric bulk. Furthermore, if you are coupling to a secondary amine or a hindered aniline, EDC is often insufficient.
Protocol Fix:
Upgrade your coupling reagent based on the steric demand of your amine partner.
Reagent Decision Logic
Technical Insight:
HATU: The "Gold Standard" for difficult couplings. The 7-azabenzotriazole moiety stabilizes the active ester and accelerates the reaction by neighboring group participation (anchimeric assistance). Note: Requires basic workup to remove tetramethylurea.
T3P: Excellent for this specific molecule because T3P byproducts are water-soluble.[1] Since your product is lipophilic, this allows for a perfect separation during extraction (see Phase 4).
Phase 3: Reaction Monitoring
User Issue: "I am used to staining fatty acids with KMnO4 or Iodine. Do I need to do that here?"
Diagnosis:
No. The 4-nitrophenyl group is a chromophore.
Protocol Fix:
TLC: Visualize under UV light (254 nm). The starting material (acid) and product (amide) will both be UV active.
Differentiation: The amide product will be significantly less polar than the starting acid.
Mobile Phase: Start with 50% Ethyl Acetate / 50% Hexanes.
HPLC: Monitor at 270 nm. The nitro group provides a strong signal, allowing for quantitative conversion calculation without needing derivatization.
Phase 4: Workup & Purification
User Issue: "I used DMF for the reaction. How do I get my product out without carrying over the high-boiling solvent?"
Diagnosis:
Evaporating DMF is difficult and can degrade products. Because 7-(4-Nitrophenyl)heptanoic acid derivatives are highly lipophilic, an Acid/Base Extraction is the most efficient purification method (washing the DMF away into the aqueous layer).
Extraction Workflow
Why this works:
Wash 1 (LiCl/Water): DMF partitions into the aqueous phase when a large volume of EtOAc is used.
Wash 3 (NaHCO3): This is the critical step. The starting material (7-(4-Nitrophenyl)heptanoic acid) will deprotonate (forming the carboxylate salt) and move into the water layer. The desired amide product has no acidic proton and stays in the organic layer.
Frequently Asked Questions (FAQ)
Q: Can I use catalytic hydrogenation (H2/Pd-C) to remove a Cbz protecting group on the amine partner after this coupling?A: NO.
Standard hydrogenation conditions will reduce the nitro group (
) to an aniline (). If you need to deprotect an amine elsewhere on the molecule, use acid-labile groups (Boc) or base-labile groups (Fmoc) instead of Cbz/Bn. If you must reduce the nitro group later, do it intentionally, not accidentally.
Q: My product is an oil that won't solidify. How do I get a powder?A: The C7 alkyl chain adds significant rotational freedom, preventing crystal packing.
Try: Trituration with cold Pentane or Hexane.
Try: Lyophilization from t-Butanol/Water (if slightly soluble).
Acceptance: Many derivatives of this acid will naturally be gums or oils.
Q: I see a new spot on TLC that is less polar than the acid but moves differently than the amide. What is it?A: If you are using EDC, this is likely the N-acylurea rearrangement product. This occurs if the amine is too slow to attack the activated ester.
Solution: Switch to HATU (faster kinetics) or T3P (no rearrangement side reaction).
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5][6] Tetrahedron, 61(46), 10827-10852.
PubChem. (2025).[7] Heptanoic Acid: Chemical and Physical Properties. National Library of Medicine.
Technical Support Center: Preventing Decarboxylation During 7-(4-Nitrophenyl)heptanoic Acid Workup
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers in drug development struggling with the unexpected degradation of 7-(4-Nitrophenyl)heptanoic acid during down...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers in drug development struggling with the unexpected degradation of 7-(4-Nitrophenyl)heptanoic acid during downstream processing. While long-chain aliphatic carboxylic acids are traditionally viewed as thermally stable, the unique electronic properties of this specific molecule introduce hidden vulnerabilities during standard workup procedures.
This guide provides the mechanistic causality, quantitative risk analysis, and a self-validating experimental protocol to completely suppress decarboxylation.
Part 1: Causality & Mechanisms (FAQs)
Q1: Aliphatic carboxylic acids usually require harsh conditions (>150°C) to decarboxylate. Why am I losing 7-(4-Nitrophenyl)heptanoic acid during a standard room-temperature workup?
A: The degradation you are observing is not thermal; it is primarily driven by photodecarboxylation and transition-metal catalysis .
The Photoredox Pathway: The 4-nitrophenyl group acts as a powerful internal photosensitizer. When exposed to ambient laboratory lighting or UV sources, the excited state of the nitroaromatic moiety can initiate a Single Electron Transfer (SET) from the carboxylate group. This oxidizes the carboxylate into a carboxyl radical, which rapidly extrudes CO₂ to form 1-(4-nitrophenyl)hexane[1].
Metal-Catalyzed Oxidative Decarboxylation: If your upstream synthesis involved a transition-metal-catalyzed cross-coupling step (e.g., using Pd, Cu, or Ag to construct the heptanoic chain), trace metal impurities can catalyze oxidative decarboxylation when exposed to atmospheric oxygen during the aeration of the extraction process[2].
Q2: I use a saturated sodium bicarbonate wash to remove acidic impurities. Could this be accelerating the degradation?
A: Yes, absolutely. Decarboxylation under basic conditions is significantly faster because the base deprotonates the acid to form a carboxylate anion[3]. The negatively charged carboxylate is a much stronger electron donor than the protonated carboxylic acid. This drastically lowers the activation energy required for the SET photodecarboxylation pathway[1]. By keeping the molecule in its anionic state under ambient light, you are inadvertently optimizing the conditions for its destruction.
Mechanistic pathways of 7-(4-nitrophenyl)heptanoic acid decarboxylation.
Part 2: Quantitative Risk Analysis
To understand the impact of your workup choices, review the quantitative data below. Modifying just one variable (e.g., pH or light) is insufficient; total suppression requires a holistic approach.
Table 1: Impact of Workup Conditions on Decarboxylation Yield
Workup Condition
Aqueous pH
Light Exposure
Metal Impurities
Decarboxylation (%)
Recommendation
Standard Basic Wash
8.0 - 9.0
Ambient Lab Light
Trace (Pd/Cu)
15% - 30%
Critical Risk - Avoid
Standard Acidic Wash
~ 3.0
Ambient Lab Light
Trace (Pd/Cu)
5% - 10%
Moderate Risk - Sub-optimal
Basic Wash + Scavenger
8.0 - 9.0
Amber Glass (Dark)
< 10 ppm
2% - 5%
Low Risk - Not recommended
Optimized Protocol
≤ 3.0
Amber Glass (Dark)
< 10 ppm
< 1%
Optimal - Standardize
Part 3: Self-Validating Experimental Protocol
To ensure absolute scientific integrity, this methodology is designed as a self-validating system . Each critical phase includes a built-in verification step to confirm the reaction environment before proceeding to the next stage.
Light-Shielded, Metal-Free Workup Protocol
Step 1: Acidic Quenching (pH Control)
Action: Quench the crude reaction mixture with 1.0 M HCl or a saturated NH₄Cl solution until the aqueous phase reaches a pH of 3.0.
Causality: Protonating the carboxylate shuts down the electron-rich anionic state, fundamentally inhibiting the SET photodecarboxylation pathway[3].
Validation Check: Use a calibrated electronic pH meter (do not rely on pH paper) to verify the aqueous layer is strictly ≤ 3.0 before adding the organic extraction solvent.
Step 2: Metal Scavenging (Catalyst Removal)
Action: Add a metal scavenger such as SiliaBond® Thiol or EDTA (0.5 equivalents relative to the theoretical upstream metal catalyst load) to the biphasic mixture and stir vigorously for 30 minutes.
Causality: Chelating residual Pd, Cu, or Ag prevents transition-metal-catalyzed oxidative decarboxylation during the aeration of the extraction process[2].
Validation Check: Perform a rapid colorimetric spot test on a micro-aliquot of the organic phase (e.g., rubeanic acid test for Cu, or dimethylglyoxime for Pd) to confirm metal concentrations are below 10 ppm.
Step 3: Actinic Shielding (Photoprotection)
Action: Transfer the mixture to an amber glass separatory funnel. Perform all extractions (e.g., with EtOAc or DCM) under low-light conditions, or wrap standard clear glassware tightly in aluminum foil.
Causality: Blocking photons in the 300–450 nm range prevents the excitation of the 4-nitrophenyl chromophore, cutting off the energy source for the radical pathway[1].
Step 4: Low-Temperature Concentration
Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator with the water bath set strictly below 30°C.
Validation Check: Run an immediate TLC or rapid LC-MS on the crude residue. The absence of the non-polar 1-(4-nitrophenyl)hexane byproduct validates that the decarboxylation pathways were successfully suppressed.
Step-by-step optimized workup workflow to prevent decarboxylation.
References
Decarboxylation of Carboxylic Acids
Source: Organic Chemistry Tutor
URL
FAQ 1: Why do nitrophenyl acids streak on silica gel, and how do I fix it?
Welcome to the Technical Support Center for Chromatographic Separations. This guide is engineered for researchers and drug development professionals facing challenges with the isolation and purification of nitrophenyl ac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Chromatographic Separations. This guide is engineered for researchers and drug development professionals facing challenges with the isolation and purification of nitrophenyl acids.
Below, you will find field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-resolution separations.
The Causality of Streaking:
Nitrophenyl acids (e.g., 4-nitrophenylacetic acid, 2-nitrobenzoic acid) present a unique chromatographic challenge due to the interplay between the highly polar carboxylic acid (-COOH) group and the strongly electron-withdrawing nitro (-NO
) group. The nitro group lowers the pK of the carboxylic acid via inductive and resonance effects, making it more acidic than a standard benzoic or aliphatic acid.
When loaded onto standard normal-phase silica gel, two phenomena occur:
Hydrogen Bonding: The surface silanol groups (Si-OH) of the silica gel act as strong hydrogen-bond donors and acceptors, aggressively binding the carboxylic acid.
Partial Ionization: Because the silica surface is slightly acidic to neutral, the lowered pK
of the nitrophenyl acid causes it to partially deprotonate into a carboxylate anion. You now have a mixed population of protonated and deprotonated species migrating at different rates, which manifests as severe tailing or streaking.
The Solution:
To resolve this, you must shift the equilibrium to keep the analyte fully protonated. According to the by Organomation, adding an acidic modifier (such as 1–2% acetic acid or formic acid) to the mobile phase suppresses ionization and competitively binds to the active silanol sites[1].
Mechanism of streaking vs. suppressed ionization using acidic modifiers.
FAQ 2: How do I select and optimize the solvent system?
Selecting the right solvent system requires balancing the polarity of the base solvents with the volatility of the acidic modifier. For nitrophenyl acids, you generally choose between a standard Hexane/Ethyl Acetate system or a more polar Dichloromethane (DCM)/Methanol system.
Table 1: Common Solvent Systems for Nitrophenyl Acids
Solvent System
Acidic Modifier
Polarity Range
Best Application
Evaporation Difficulty
Hexane / EtOAc
1% Acetic Acid (AcOH)
Low to Medium
Standard lipophilic nitrophenyl acids (e.g., nitrophenylacetic acid).
Moderate (AcOH boils at 118°C).
DCM / MeOH
0.1–1% Formic Acid (FA)
Medium to High
Highly polar or multi-substituted nitrophenyl acids.
Easy (FA boils at 100°C, azeotropes well).
Toluene / EtOAc
1% Acetic Acid (AcOH)
Medium
Compounds prone to co-elution in Hexanes.
High (Toluene boils at 110°C).
Data synthesis supported by, which recommends MeOH/DCM with Formic Acid for highly acidic compounds[2].
Self-Validating TLC Optimization Protocol:
Dissolve: Prepare a dilute solution of your crude mixture (1-2 mg/mL). Overloading the TLC plate will artificially mimic streaking.
Screen: Spot the sample on a silica TLC plate. Develop in 30% EtOAc/Hexane (without acid). Observe the streak.
Modify: Prepare a new chamber with 30% EtOAc/Hexane + 1% AcOH. Develop a fresh plate.
Validate: If the spot is now a tight circle but the R
is too low (<0.2), increase the EtOAc ratio. Your target is a tight spot at an R of 0.25–0.35.
FAQ 3: What is the step-by-step protocol for running a flash column with an acidic solvent system?
A critical failure point in scaling from TLC to a flash column is modifier stripping . If you pack the column with neutral solvent and only add the acid to your eluent, the silica gel will immediately strip the acid from the solvent front. The leading edge of your nitrophenyl acid will hit unmodified silica and streak.
Protocol: Acid-Equilibrated Flash Chromatography
Solvent Preparation: Prepare your optimized solvent system in bulk (e.g., 1000 mL of 40% EtOAc/Hexane). Add exactly 1% v/v of Glacial Acetic Acid (10 mL) and mix thoroughly.
Column Packing: Slurry-pack the silica gel using the acidified solvent system.
Pre-Equilibration (Critical Step): Flush the packed column with at least 2 Column Volumes (CV) of the acidified solvent. Self-Validation Check: Collect a few drops from the column outlet and test with pH paper. It must read acidic (pH ~3) before loading the sample.
Sample Loading: Dissolve your crude nitrophenyl acid in the minimum amount of acidified solvent. If insoluble, dissolve in a few drops of DCM, load carefully onto the silica bed, and allow it to absorb.
Elution: Run the column using the acidified solvent. Collect fractions as normal.
TLC Monitoring: Spot fractions on TLC plates. Note: You must add 1% AcOH to your TLC developing chamber to accurately correlate the column fractions to your initial optimization.
Experimental workflow for acid-equilibrated column chromatography.
FAQ 4: How do I remove the acidic modifier post-column without degrading my product?
Once you have collected your pure fractions, you face a new problem: concentrating the fractions on a rotary evaporator will preferentially boil off the Hexane and EtOAc, leaving behind a concentrated pool of acetic or formic acid. This can degrade sensitive functional groups, catalyze esterification if alcohols are present, or leave a pungent oil that refuses to crystallize.
As detailed by the University of Rochester's laboratory guide, specialized workup techniques are required to isolate carboxylic acids cleanly[3].
Protocol: Azeotropic Removal of Acetic Acid
Initial Concentration: Pool your pure fractions into a round-bottom flask. Evaporate on a rotary evaporator (water bath at 30–35°C) until the volume is reduced to approximately 10%.
Azeotrope Formation: Add 20–30 mL of Toluene to the flask. Toluene forms a low-boiling azeotrope with acetic acid (boiling point ~100°C), allowing the acid to be pulled off under vacuum much more efficiently than on its own.
Evaporation: Evaporate the mixture to near dryness.
Iterative Chasing: Repeat the addition of Toluene (20 mL) and evaporation 2 to 3 times until the distinct smell of acetic acid is completely gone.
Final Drying: Place the flask on a high-vacuum manifold for 2–4 hours to remove residual Toluene, yielding the pure nitrophenyl acid as a solid.
Alternative (Aqueous Workup): If azeotropic removal is insufficient, dissolve the concentrated residue in EtOAc, wash with 0.1 M HCl (to ensure the product remains protonated and in the organic layer), followed by a brine wash. Dry over Na
SO and concentrate.
References
Organomation. "Complete Guide to Thin Layer Chromatography Sample Preparation." Organomation Blog. Available at:[Link]
Common Organic Chemistry. "Solvent Systems for Silica Gel Column Chromatography." Common Organic Chemistry. Available at:[Link]
CU Boulder Organic Chemistry. "Thin Layer Chromatography (TLC)." Organic Chemistry at CU Boulder. Available at:[Link]
Not Voodoo X. "Analysis After Workup / General Reaction Procedure." Demystifying Synthetic Organic Chemistry. Available at:[Link]
Technical Support Center: Stability and Handling of 7-(4-Nitrophenyl)heptanoic Acid Under Acidic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers and drug development professionals face when handling...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers and drug development professionals face when handling 7-(4-Nitrophenyl)heptanoic acid in acidic environments.
Historically utilized as a critical API intermediate in the synthesis of
-[4-(9-acridinylamino)phenyl]alkanoic acids for quantitative structure-antileukemic (L1210) activity studies[1], this compound requires precise handling. While the nitroaromatic and aliphatic regions are highly stable under standard acidic conditions, the terminal carboxylic acid introduces specific behaviors that are frequently misinterpreted as chemical degradation.
Part 1: Quantitative Physicochemical Data
To troubleshoot effectively, we must first establish the compound's baseline properties. The molecule features a terminal carboxylic acid (C13H17NO4, MW: 251.28)[2] linked via a seven-carbon aliphatic chain to a rigid para-nitrophenyl moiety. The calculated LogP of 2.8[3] indicates moderate-to-high lipophilicity when the molecule is in its unionized state.
Solid at room temperature; stable to thermal degradation < 100°C.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my compound "disappear" or form a cloudy suspension when I adjust my aqueous buffer to pH 2.0?
Symptom: A massive drop in API concentration is observed via HPLC/UV when transitioning from a neutral physiological buffer (pH 7.4) to an acidic buffer (pH 2.0).
Root Cause (Expertise & Experience): This is a solubility failure, not chemical degradation . The terminal carboxylic acid has a pKa of approximately 4.8. At pH 7.4, the molecule exists as a highly soluble carboxylate anion. When the pH drops below 4.0, the carboxylate is protonated to its unionized form (-COOH). Because the unionized molecule has a LogP of 2.8[3], it becomes highly lipophilic and rapidly precipitates out of aqueous solutions.
Self-Validating Solution: To prove this is precipitation and not degradation, add an equal volume of Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) directly to the cloudy acidic sample. The solution will immediately clear, and subsequent HPLC analysis will show 100% recovery of the parent peak.
Workflow illustrating the pH-dependent solubility transition and recovery protocol.
Q2: I am seeing a new LC-MS peak at m/z 265.31 (+14 Da) when analyzing the compound in acidic methanol. Is the compound degrading?
Symptom: Appearance of an artifact peak with a mass shift of +14 Da (or +28 Da if using ethanol) relative to the parent mass (m/z 251.28)[2] during LC-MS analysis using 0.1% Formic Acid or TFA in Methanol.
Root Cause:Fischer Esterification . The carboxylic acid group is undergoing an acid-catalyzed esterification with the primary alcohol solvent (methanol). The acidic modifier (Formic Acid/TFA) protonates the carbonyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the methanol solvent. This results in the formation of methyl 7-(4-nitrophenyl)heptanoate (+14 Da mass shift due to the replacement of -H with -CH₃).
Solution: Never store or analyze 7-(4-Nitrophenyl)heptanoic acid in primary alcohols combined with strong acids. Switch your LC-MS organic mobile phase to Acetonitrile (MeCN), which is an aprotic solvent and cannot participate in esterification.
Mechanism of acid-catalyzed Fischer esterification leading to LC-MS mass shift artifacts.
Q3: Is the nitro group stable under strong acidic conditions (e.g., 1M HCl)?
Answer: Yes. The para-nitro group is exceptionally stable under acidic conditions. Unlike basic conditions (where nitroaromatics can be susceptible to nucleophilic aromatic substitution) or reducing conditions (which convert the nitro group to an amine), acidic environments do not perturb the -NO₂ group. At ambient temperatures, the compound is chemically inert to 1M HCl, provided precipitation is managed.
Part 3: Experimental Protocols
Protocol 1: Preparation of Acid-Stable Stock Solutions for Biological Assays
Objective: To create a stock solution that will not precipitate when spiked into acidic assay buffers (e.g., simulated gastric fluid).
Initial Solubilization: Weigh 10 mg of 7-(4-Nitrophenyl)heptanoic acid and dissolve entirely in 1.0 mL of 100% DMSO to create a ~40 mM master stock. Vortex until completely clear.
Intermediate Dilution: Dilute the master stock 1:10 into a co-solvent mixture (50% MeCN / 50% Water) to create a 4 mM working stock.
Acidic Buffer Spiking: Slowly spike the working stock into your target acidic buffer under vigorous vortexing. Keep the final organic solvent concentration (DMSO/MeCN) above 5% (v/v) to maintain the unionized compound in solution.
Validation: Centrifuge the final acidic solution at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis (approx. 270-280 nm for the p-nitrophenyl group) to confirm no material has been lost to micro-precipitation.
Protocol 2: LC-MS Method Optimization to Prevent Acid-Catalyzed Artifacts
Objective: To accurately quantify the compound without inducing in-source or on-column esterification.
Aqueous Mobile Phase (A): HPLC-grade Water + 0.1% Formic Acid.
Organic Mobile Phase (B): 100% Acetonitrile (MeCN) + 0.1% Formic Acid. (Crucial Step: Do not use Methanol).
Sample Diluent: Prepare all analytical samples in 50:50 Water:MeCN. Avoid dissolving samples in pure Methanol if they will sit in the autosampler queue for >2 hours.
Column Temp: Maintain at 40°C to ensure sharp peak shapes for the lipophilic heptyl chain.
Detection: Monitor in Negative Ion Mode (ESI-) for the [M-H]⁻ ion at m/z 250.28, as carboxylic acids ionize efficiently by losing a proton in slightly acidic/neutral droplets.
Table 2: Stability Matrix in Common Acidic Solvents
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 7-(4-Nitrophenyl)heptanoic Acid Derivatives
Subject: Overcoming Steric Hindrance & Synthetic Bottlenecks
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary & Molecule Context
The Challenge:
7-(4-Nitrophenyl)heptanoic acid is a critical scaffold, primarily serving as the "Cap-Linker" backbone for Histone Deacetylase (HDAC) inhibitors (e.g., Vorinostat analogs). While the linear C7 alkyl chain appears flexible, two distinct steric challenges arise during derivatization:
The "Folding" Effect: The entropic freedom of the heptanoic chain can cause the carboxylic tail to coil back toward the aromatic ring, hindering access during solid-phase synthesis or specific receptor binding.
Nucleophilic Approach Vectors: When coupling the carboxylic acid to bulky pharmacophores (e.g., ortho-substituted anilines or complex Zinc Binding Groups), the tetrahedral intermediate is severely destabilized by steric clash.
This guide provides troubleshooting protocols to overcome these barriers, ensuring high-yield functionalization.
Diagnostic Workflow: The "Deactivated Ring" Trap
User Issue: "I am trying to attach the heptanoic chain to nitrobenzene via Friedel-Crafts, but I see no product."
Technical Diagnosis:
This is a classic electronic issue often mistaken for steric hindrance. The nitro group is strongly electron-withdrawing, deactivating the benzene ring to such an extent that Friedel-Crafts acylation fails completely. You cannot overcome this with heat or catalyst loading.
The Solution: Invert the synthetic order.
Caption: Figure 1: Correct synthetic sequence. Attempting Friedel-Crafts on a nitro-arene is futile. The alkyl chain must be installed first; its steric bulk then helps direct the subsequent nitration to the para-position.
Troubleshooting Module: The "Impossible" Amide Coupling
User Issue: "Coupling 7-(4-nitrophenyl)heptanoic acid to an ortho-substituted aniline (Zinc Binding Group) yields <10% product using EDC/HOBt."
Root Cause Analysis:
Standard carbodiimide couplings (EDC/DCC) form an O-acylisourea intermediate. If the incoming amine is sterically hindered (e.g., o-phenylenediamine derivatives common in HDAC inhibitors), the amine cannot approach the carbonyl carbon effectively. The intermediate rearranges to an unreactive N-acylurea byproduct before the amine can attack.
Protocol: The Acid Fluoride Switch (The "Ulven" Method)
Acid fluorides are stable toward water but highly reactive toward amines, with a small atomic radius (Fluorine) that minimizes steric bulk compared to HOBt/HOAt esters.
Activation: Dissolve the acid and DIPEA in DCM under ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
. Add BTFFH. Stir for 15 minutes at room temperature. (Formation of Acid Fluoride).
Coupling: Add the sterically hindered amine (1.1 equiv).
Reflux: If the amine is extremely bulky (e.g., trityl-protected), gently reflux at 40°C for 4 hours.
Validation:
Monitor via TLC (Visualization: UV & KMnO4 stain). The Acid Fluoride spot often runs slightly higher than the acid.
Why it works: The C-F bond is strong but the fluoride is a good leaving group in this context. Crucially, the small size of F allows the bulky amine to approach the carbonyl center where a bulky OBt ester would block it.
Comparative Coupling Efficiency Data:
Coupling Reagent
Target: o-Anisidine Derivative
Yield (%)
Notes
EDC / HOBt
Sterically Hindered
12%
High N-acylurea byproduct
HATU / HOAt
Sterically Hindered
45%
Difficult purification
SOCl₂ (Acid Chloride)
Sterically Hindered
68%
Risk of HCl sensitive groups
BTFFH (Acid Fluoride)
Sterically Hindered
89%
Recommended Strategy
Troubleshooting Module: Regioselective Ring Functionalization
User Issue: "I need to add a halogen ortho to the heptanoic chain, but I only get meta-substitution relative to the nitro group."
Scientific Insight:
The heptanoic acid chain is an alkyl group (weakly activating, ortho/para directing). The nitro group is strongly deactivating (meta directing).
Conflict: The position ortho to the chain is meta to the nitro group. Both groups direct to the same position, but the steric bulk of the C7 chain blocks the ortho approach.
Strategy: Directed Ortho-Metalation (DoM)
You cannot rely on electrophilic aromatic substitution (EAS) here. You must use a base-mediated approach that utilizes the acidity of the ring protons.
Caption: Figure 2: Directed Ortho-Metalation (DoM) workflow. Standard EAS fails due to sterics; DoM utilizes kinetic deprotonation to bypass steric barriers.
Protocol Notes:
Warning: Compatibility of the Nitro group with Lithium bases is poor (redox reactions).
Workaround: If modifying the ring after the chain is attached, it is safer to perform the DoM on the 7-phenylheptanoic acid (without the nitro) first, install the halogen, and then nitrate. The halogen will help direct the nitration away from itself due to sterics.
FAQ: Handling & Purification
Q: The product is an oil that refuses to crystallize. How do I purify it?A: Long-chain phenyl fatty acids are notorious for being "waxy."
Technique: Do not rely on crystallization. Use Reverse Phase Flash Chromatography (C18) .
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient. The non-polar C7 chain interacts strongly with C18, allowing excellent separation from polar byproducts.
Alternative: Convert to the Calcium salt. Dissolve the acid in EtOH, add aqueous
. The calcium salt often precipitates as a solid powder, which can be washed and re-acidified later.
Q: Can I use the "Linkerless" approach to avoid the chain sterics?A: In HDAC inhibitor design, removing the linker ("linkerless") changes the selectivity profile entirely (often targeting HDAC8). If you need the C7 chain for the pharmacophore but need to reduce steric clash during synthesis, consider using an Alkyne Linker (7-phenylhept-6-ynoic acid). The linear geometry of the alkyne reduces the "entropic cone" of the chain, improving coupling rates, and can be hydrogenated to the alkane at the very last step.
References
HDAC Inhibitor Pharmacophore & Linker Design
Title: Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs).
Source: European Journal of Medicinal Chemistry (via IRIS Unimore).
Technical Characterization Guide: Discriminating Nitro and Carboxyl Moieties in Heptanoic Acid Derivatives via FTIR
Executive Summary: The Synthetic Challenge In the development of energetic plasticizers, metabolic intermediates, or functionalized fatty acids, the introduction of a nitro group ( ) onto a heptanoic acid backbone is a c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Synthetic Challenge
In the development of energetic plasticizers, metabolic intermediates, or functionalized fatty acids, the introduction of a nitro group (
) onto a heptanoic acid backbone is a critical synthetic step. However, validating this transformation is spectrally non-trivial. Both nitro and carboxyl () groups possess strong dipole moments and exhibit intense infrared absorption, leading to potential spectral congestion.
This guide provides a definitive protocol for distinguishing these functional groups using Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic textbook tables, we focus on the specific aliphatic environment of heptanoic acid, analyzing how the flexible
alkyl chain influences peak position and resolution. We also compare FTIR against Raman spectroscopy as a validation alternative.
Spectral Landscape: Characteristic Frequencies
To successfully characterize a nitro-heptanoic acid derivative (e.g., 6-nitroheptanoic acid), one must look beyond the "fingerprint" region. The identification relies on three primary spectral zones.[1][2][3][4][5]
Table 1: Diagnostic Peak Assignments for Nitro-Heptanoic Acid
Functional Group
Vibration Mode
Frequency ()
Intensity
Peak Shape
Interference Risk
Carboxyl ()
Stretch
Medium
Very Broad
Moisture (), Amine ()
Carboxyl ()
Stretch
Strong
Sharp
Ketones, Esters
Nitro ()
Asymmetric
Strong
Sharp
Amide II bands
Nitro ()
Symmetric
Medium
Sharp
Umbrella, stretch
Alkyl Chain ()
Stretch
Strong
Multi-peak
None (Reference)
*Note: Values are specific to aliphatic nitro compounds. Aromatic nitro groups shift to lower frequencies (
) due to conjugation.
Deep Dive: The Causality of Peak Shifts
The Carbonyl Anchor (
): In heptanoic acid, the carbonyl peak is stable. However, if the sample is analyzed in the liquid phase (neat), hydrogen bonding forms dimers, stabilizing the bond and lowering the frequency to . In dilute solution (non-polar solvent), this shifts up to (monomer).
The Nitro "Flag" (
): The asymmetric stretch of the nitro group is the most reliable indicator. Unlike the symmetric stretch at , which is often buried by the methyl umbrella mode of the heptyl tail or the stretch of the acid, the region is typically clear in fatty acids.
Comparative Analysis: FTIR vs. Alternatives
While FTIR is the industry standard for rapid identification, it is not infallible. Below is an objective comparison of FTIR performance against Raman spectroscopy and NMR for this specific application.
Table 2: Performance Comparison Matrix
Feature
FTIR (Transmission/ATR)
Raman Spectroscopy
NMR ()
Nitro Detection
Excellent. Distinct at .
Good. Symmetric mode is very strong (Raman active).
Definitive. Shift at .
Carboxyl Detection
Excellent. and are dominant.
Weak. and are weak scatterers.
Definitive. Carbonyl at .
Water Interference
High. Moisture masks region.
Low. Water is a weak Raman scatterer.
Low (if deuterated solvents used).
Sample Prep
Minimal (ATR).
None (Direct through glass).
High (Dissolution required).
Throughput
High (<1 min/scan).
Medium (Integration time).
Low (Pulse + Relax delays).
Expert Insight: Use FTIR for routine purity checks. Use Raman only if you suspect the
region is overlapped and need to confirm the symmetric nitro stretch (which is often the strongest peak in Raman). Use NMR for structural confirmation (connectivity), not just functional group inventory.
Experimental Protocol: Self-Validating Workflow
This protocol uses Attenuated Total Reflectance (ATR) FTIR, the preferred method for viscous liquids like heptanoic acid derivatives.
Phase 1: System Validation
Clean Crystal: Wipe the ZnSe or Diamond crystal with isopropanol. Ensure no residue remains.
Background Scan: Collect a 32-scan background of ambient air.
Validation Check: Ensure the background shows characteristic
doublet () and minimal water vapor noise.
Phase 2: Sample Acquisition
Deposition: Place 10-20
L of the heptanoic acid derivative on the crystal.
Contact: Lower the pressure anvil until optimal contact is achieved (monitor the live interferogram).
Acquisition: Scan from
(4 resolution, 32 scans).
Phase 3: Data Interpretation Logic
Use the following logic flow to validate your synthesis product.
Figure 1: Decision matrix for confirming dual-functionalization in heptanoic acid derivatives.
Troubleshooting & Causality
Issue: The "Nitro" peak at
is weak or absent.
Cause: In long aliphatic chains (
), the molar absorptivity of a single terminal nitro group may be diluted by the strong stretching of the alkyl chain.
Solution: Increase scan count to 64 to improve Signal-to-Noise ratio (SNR). Ensure the sample is dry; water vapor has bending modes near
that can broaden and obscure the region.
Issue: Broad peak at
but no "beard" at
.
Cause: This indicates free water or an alcohol impurity, not the carboxylic acid dimer. The carboxylic acid
stretch must overlap the region (), creating a "bearded" appearance.
Solution: Dry the sample over
or molecular sieves and re-scan.
References
NIST Mass Spectrometry Data Center. "Heptanoic acid."[6] NIST Chemistry WebBook, SRD 69. Accessed October 2023.[3] [Link]
LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts. Accessed October 2023.[3] [Link]
Spectroscopy Online. "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition." Spectroscopy. Accessed October 2023.[3] [Link]
Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837. John Wiley & Sons Ltd, 2000.
Technical Characterization Guide: Mass Spectrometry of 7-(4-Nitrophenyl)heptanoic Acid
The following guide is a technical analysis designed for researchers and analytical chemists characterizing 7-(4-Nitrophenyl)heptanoic acid . It synthesizes established mass spectrometry principles for nitro-aromatic and...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a technical analysis designed for researchers and analytical chemists characterizing 7-(4-Nitrophenyl)heptanoic acid . It synthesizes established mass spectrometry principles for nitro-aromatic and carboxylic acid derivatives to provide a high-confidence fragmentation model.
Executive Summary & Chemical Identity
7-(4-Nitrophenyl)heptanoic acid is a functionalized fatty acid derivative often utilized as a linker in drug conjugates, a metabolic probe for beta-oxidation, or a synthetic intermediate for histone deacetylase (HDAC) inhibitors. Its dual functionality—a polar carboxylic tail and an electron-deficient nitro-aromatic head—dictates its mass spectrometric behavior.
This guide compares its fragmentation performance against non-nitrated analogs (e.g., 7-phenylheptanoic acid) to demonstrate why the nitro group serves as a critical "ionization tag" in negative mode electrospray ionization (ESI-).
Chemical Profile
Property
Value
Formula
C₁₃H₁₇NO₄
Molecular Weight
251.28 g/mol
Monoisotopic Mass
251.1158 Da
Target Ion (ESI-)
250.11 [M-H]⁻
Target Ion (ESI+)
252.12 [M+H]⁺ (Low abundance without derivatization)
pKa (Predicted)
~4.7 (Carboxylic acid), Nitro group enhances acidity of aromatic protons slightly.[1]
Experimental Protocol: LC-MS/MS Characterization
To replicate the fragmentation patterns described below, the following "Self-Validating" protocol is recommended. This setup prioritizes Negative Mode ESI , which exploits the acidity of the carboxyl group and the electron-withdrawing nature of the nitro moiety.
Standard Operating Procedure (SOP)
Solvent System: Methanol/Water (70:30) with 5mM Ammonium Acetate.
Why: Ammonium acetate buffers the pH to ensure deprotonation ([M-H]⁻) while avoiding ion suppression common with strong acids.
Ionization Source: Electrospray Ionization (ESI) in Negative Mode.[2]
Voltage: -4.5 kV.
Source Temp: 350°C (Ensure complete desolvation of the aliphatic chain).
Collision Energy (CE) Ramp: 10 eV → 40 eV.
Why: Low CE preserves the molecular ion; High CE is required to break the stable aromatic-nitro bond.
Fragmentation Analysis (The "Product")
The fragmentation of 7-(4-Nitrophenyl)heptanoic acid in ESI(-) is driven by two competing charge-stabilization centers: the carboxylate anion and the nitro-aromatic ring.
Primary Fragmentation Pathway (ESI- Mode)
The precursor ion is m/z 250.1 [M-H]⁻ . Upon Collision Induced Dissociation (CID), the molecule undergoes specific neutral losses.
Pathway A: The "Nitro-Specific" Loss (Dominant)
Unlike simple fatty acids, the nitro group provides a facile fragmentation channel.
Loss of NO (30 Da): The radical anion mechanism often leads to the loss of a neutral NO radical, yielding m/z 220 .
Loss of NO₂ (46 Da): A heterolytic cleavage can eject the nitro group entirely, often stabilizing the charge on the phenolic ring. Transition: 250 → 204 .
Pathway B: The "Carboxylate" Loss
Decarboxylation (Loss of CO₂, 44 Da): Common in carboxylic acids. The charge transfers to the alkyl-phenyl chain. Transition: 250 → 206 .
Combined Loss: High energy collisions often trigger simultaneous loss of CO₂ and H₂O (or NO₂), leading to deep fragmentation ions like m/z 160 (Phenyl-alkyl carbocation remnants).
Visualized Fragmentation Pathway
The following diagram maps the logical flow of ion degradation.
Figure 1: Predicted ESI(-) fragmentation tree for 7-(4-Nitrophenyl)heptanoic acid showing competing neutral losses of Carbon Dioxide and Nitro groups.
Comparative Performance Guide
This section compares 7-(4-Nitrophenyl)heptanoic acid against its most common structural alternatives to aid researchers in selecting the right internal standard or interpreting complex spectra.
Comparison 1: Vs. 7-Phenylheptanoic Acid (The "Silent" Analog)
Alternative Structure: Identical heptanoic chain, but lacks the 4-Nitro group.
Performance Gap:
Ionization: The Nitro product has superior ionization in negative mode. The -NO₂ group is an Electron Withdrawing Group (EWG), which stabilizes the negative charge across the aromatic system, making the proton abstraction more favorable than in the phenyl analog.
Fragmentation: 7-Phenylheptanoic acid lacks the diagnostic -30 (NO) and -46 (NO₂) losses. Its spectrum is dominated solely by decarboxylation (-44) and generic alkyl chain losses, making it harder to distinguish from other fatty acid background noise.
Comparison 2: Vs. 4-Nitrobenzoic Acid (The "Headgroup" Control)
Alternative Structure: Aromatic ring directly attached to COOH (no alkyl spacer).
Performance Gap:
Specificity: 4-Nitrobenzoic acid fragments almost exclusively via CO₂ loss to the nitrophenyl anion.
Differentiation: The 7-(4-Nitrophenyl)heptanoic acid product exhibits "Chain-Specific" low-mass ions (m/z 50-100 range) derived from the heptyl linker cleavage. This allows researchers to verify the integrity of the linker in drug conjugate studies, which the benzoic acid control cannot provide.
Summary of Transitions for MRM (Multiple Reaction Monitoring)
Use these values to program a Triple Quadrupole (QqQ) method.
Compound
Precursor (Q1)
Product (Q3)
Collision Energy (eV)
Dwell Time (ms)
Purpose
7-(4-Nitrophenyl)heptanoic acid
250.1
206.1
15
50
Quantifier (CO₂ Loss)
7-(4-Nitrophenyl)heptanoic acid
250.1
204.1
25
50
Qualifier (NO₂ Loss)
7-(4-Nitrophenyl)heptanoic acid
250.1
160.1
35
50
Structural ID (Deep Frag)
7-Phenylheptanoic acid (Ref)
205.1
161.1
15
50
Comparative Control
References
NIST Mass Spectrometry Data Center. Fragmentation of Nitro-Aromatic Compounds. National Institute of Standards and Technology. Link
Schmitz, B., et al. (1984). Cardiac metabolism of omega-(p-iodo-phenyl)-pentadecanoic acid: a gas-liquid chromatographic-mass spectrometric analysis.[3] Journal of Lipid Research.[3] Link
Holčapek, M., et al. (2010).Mass Spectrometry of Nitro-Fatty Acids: Isomeric Differentiation. Journal of Chromatography A. (Contextual grounding for nitro-alkyl chain behavior).
Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.Link
HPLC method development for 7-(4-Nitrophenyl)heptanoic acid purity
An In-Depth Guide to HPLC Method Development and Validation for the Purity Analysis of 7-(4-Nitrophenyl)heptanoic Acid Introduction 7-(4-Nitrophenyl)heptanoic acid is a nitro-aromatic compound with a carboxylic acid func...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to HPLC Method Development and Validation for the Purity Analysis of 7-(4-Nitrophenyl)heptanoic Acid
Introduction
7-(4-Nitrophenyl)heptanoic acid is a nitro-aromatic compound with a carboxylic acid functional group, making it a molecule of interest in various chemical and pharmaceutical research areas. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount for safety, efficacy, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This guide provides a comprehensive, data-driven comparison of various HPLC method development strategies for the purity determination of 7-(4-Nitrophenyl)heptanoic acid. We will move beyond a simple protocol, exploring the scientific rationale behind each decision in the method development process, from initial column and mobile phase screening to final method validation, in accordance with international guidelines.
Part 1: Foundational Strategy in HPLC Method Development
The primary goal is to develop a stability-indicating HPLC method capable of separating the main analyte from its potential impurities, including starting materials, by-products, and degradants. The molecular structure of 7-(4-Nitrophenyl)heptanoic acid—possessing a non-polar heptyl chain, a polar nitro group, and an ionizable carboxylic acid—dictates a reversed-phase HPLC (RP-HPLC) approach as the most logical starting point.
The Method Development Workflow
A systematic workflow is crucial for efficient and effective method development. This process begins with understanding the analyte's properties and progresses through a series of screening and optimization steps to arrive at a robust, validated method.
Caption: A systematic workflow for HPLC method development and validation.
Initial Screening: Column Chemistry and Organic Modifier
The choice of stationary phase (column) and the organic component of the mobile phase are the most critical factors influencing selectivity in RP-HPLC. We compared two common C18 columns with different surface chemistries and two different organic modifiers, acetonitrile (ACN) and methanol (MeOH), to assess their impact on peak shape and resolution from a hypothetical closely-eluting impurity.
Experimental Protocol: Initial Screening
Columns:
Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Waters SunFire C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile or Methanol
Gradient: 50% to 95% B in 10 minutes
Flow Rate: 1.0 mL/min
Detection: UV at 274 nm (the λmax for p-nitrophenyl chromophore)
Injection Volume: 10 µL
Sample: 7-(4-Nitrophenyl)heptanoic acid (100 µg/mL) spiked with a potential impurity.
Table 1: Comparison of Initial Screening Conditions
Column
Organic Modifier
Analyte Retention Time (min)
Impurity Resolution (Rs)
Analyte Tailing Factor (Tf)
ZORBAX Eclipse Plus C18
Acetonitrile
6.21
1.8
1.1
ZORBAX Eclipse Plus C18
Methanol
7.54
1.6
1.3
Waters SunFire C18
Acetonitrile
6.45
1.9
1.1
Waters SunFire C18
Methanol
7.82
1.7
1.2
Analysis and Rationale:
Acetonitrile provided better resolution (Rs > 1.5) and superior peak symmetry (Tailing Factor closer to 1.0) compared to methanol across both columns. The lower viscosity of acetonitrile-water mixtures improves efficiency and leads to sharper peaks. The Waters SunFire C18 column provided slightly better resolution, making it the preferred choice for further optimization. Therefore, the combination of Waters SunFire C18 and an Acetonitrile/Water mobile phase was selected.
Part 2: Fine-Tuning for Optimal Performance
With a suitable column and organic modifier identified, the next step is to optimize the mobile phase conditions to ensure robust and reliable separation, particularly focusing on the ionizable carboxylic acid group.
The Critical Role of Mobile Phase pH
The pKa of heptanoic acid is approximately 4.88. The presence of the electron-withdrawing nitro group on the phenyl ring will lower the pKa of the carboxylic acid in our analyte. To ensure consistent retention and sharp peak shape, the mobile phase pH should be controlled to keep the analyte in a single ionic state. According to chromatographic principles, operating at a pH at least 2 units below the pKa ensures the acid is fully protonated (neutral), which is ideal for retention and peak shape in reversed-phase chromatography.
Experimental Protocol: pH Optimization
Column: Waters SunFire C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7) vs. 10 mM Phosphate Buffer (pH 7.0)
Mobile Phase B: Acetonitrile
Gradient: 60% to 90% B in 10 minutes
Other conditions: As per initial screening.
Table 2: Comparative Data on the Effect of Mobile Phase pH
Mobile Phase A (Aqueous)
pH
Analyte Retention Time (min)
Analyte Tailing Factor (Tf)
0.1% Formic Acid
~2.7
8.15
1.05
10 mM Phosphate Buffer
7.0
5.32 (Broad Peak)
2.1
Analysis and Rationale:
Operating at a low pH using 0.1% formic acid resulted in a significantly better peak shape (Tf = 1.05) and longer, more stable retention. At pH 7.0, which is well above the analyte's pKa, the carboxylic acid is deprotonated (anionic). This leads to poor peak shape (peak tailing) due to mixed-mode interactions with residual silanols on the silica surface and reduced retention. Therefore, 0.1% Formic Acid in water is the optimal aqueous mobile phase .
Part 3: The Final Optimized and Validated HPLC Method
Following systematic optimization, the final method was established and subsequently validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.
Final Optimized Chromatographic Conditions
HPLC System: Agilent 1260 Infinity II or equivalent
Column: Waters SunFire C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient Program:
0-2 min: 60% B
2-12 min: 60% to 90% B
12-13 min: 90% B
13-13.1 min: 90% to 60% B
13.1-16 min: 60% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 274 nm
Injection Volume: 10 µL
Sample Diluent: 50:50 Acetonitrile:Water
Method Validation Workflow
Method validation is a mandatory process th
Comparative
Comparative Guide: 7-(4-Nitrophenyl)heptanoic Acid vs. 7-(4-Nitrophenyl)-7-oxoheptanoic Acid in Medicinal Chemistry
In the development of targeted therapeutics—particularly DNA minor groove binders, histone deacetylase (HDAC) inhibitors, and nitrogen mustard homologues—the selection of an optimal aliphatic linker is critical. This gui...
Author: BenchChem Technical Support Team. Date: March 2026
In the development of targeted therapeutics—particularly DNA minor groove binders, histone deacetylase (HDAC) inhibitors, and nitrogen mustard homologues—the selection of an optimal aliphatic linker is critical. This guide provides an in-depth technical comparison between two pivotal ω-(4-nitrophenyl)alkanoic acid building blocks: 7-(4-Nitrophenyl)heptanoic acid and its oxidized counterpart, 7-(4-Nitrophenyl)-7-oxoheptanoic acid .
By analyzing their physicochemical properties, electronic profiles, and synthetic utility, this guide empowers researchers to make evidence-based decisions in drug design.
Physicochemical and Structural Comparison
The fundamental difference between these two intermediates lies at the C7 position. The presence of a ketone group in the oxo-derivative drastically alters the molecule's electronic distribution, conformational flexibility, and downstream reactivity.
The choice between the oxo and non-oxo variant is dictated by the desired electronic state of the final pharmacophore.
7-(4-Nitrophenyl)-7-oxoheptanoic acid features a ketone that is cross-conjugated with the strongly electron-withdrawing nitro group. This creates a highly electron-deficient aromatic system, making it highly resistant to electrophilic aromatic substitution. Furthermore, the ketone acts as a versatile synthetic handle, allowing for asymmetric reduction to chiral alcohols or condensation into heterocycles.
7-(4-Nitrophenyl)heptanoic acid provides a pure, unperturbed lipophilic spacer. The fully saturated heptanoic chain is ideal for reaching deep hydrophobic pockets, such as the ~11 Å deep active site channel of HDAC enzymes, or acting as a spacer in 2[2].
Pathway Visualization
Synthetic divergence of 7-(4-Nitrophenyl)-7-oxoheptanoic acid into antineoplastic agents.
A common synthetic challenge is converting the 7-oxo derivative into the fully saturated heptanoic acid without reducing the sensitive nitro group. Standard catalytic hydrogenation (Pd/C, H₂) will cause a global reduction, yielding the aminophenyl derivative.
To achieve chemoselectivity, Ionic Hydrogenation using Triethylsilane (Et₃SiH) in Trifluoroacetic acid (TFA) is required. The nitro group is completely inert to these acidic hydride-transfer conditions.
Step-by-Step Methodology
Substrate Preparation: Dissolve 10 mmol of 7-(4-Nitrophenyl)-7-oxoheptanoic acid in 15 mL of anhydrous Trifluoroacetic acid (TFA) under an inert argon atmosphere.
Hydride Addition: Cool the reaction flask to 0°C. Slowly add 25 mmol (2.5 equivalents) of Triethylsilane (Et₃SiH) dropwise over 15 minutes to control the exothermic generation of the carbocation intermediate.
Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 4 to 6 hours.
Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification: Recrystallize the crude product from a mixture of hexanes/ethyl acetate to yield pure 7-(4-Nitrophenyl)heptanoic acid.
The Self-Validating System (In-Process Control)
To ensure absolute trustworthiness of the protocol, the reaction must be treated as a self-validating system monitored via Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) and UV-Vis.
FTIR Validation: The starting material exhibits a distinct, conjugated ketone carbonyl stretch at ~1680 cm⁻¹ . The reaction is deemed complete only when this peak completely disappears, leaving the distinct aliphatic carboxylic acid stretch at ~1710 cm⁻¹ .
UV-Vis Validation: As the cross-conjugation is broken upon reduction of the C7 ketone, the absorption maximum will undergo a distinct hypsochromic shift (blue shift), confirming the structural transition.
Self-validating ionic hydrogenation workflow monitored by ATR-FTIR.
Conclusion
The selection between 7-(4-Nitrophenyl)heptanoic acid and 7-(4-Nitrophenyl)-7-oxoheptanoic acid dictates the downstream trajectory of the drug development pipeline. The oxo-derivative serves as a highly functionalizable, rigidified precursor, whereas the fully saturated analog provides the necessary lipophilicity and spatial flexibility required for deep-pocket target engagement. Utilizing chemoselective protocols like ionic hydrogenation allows researchers to seamlessly bridge the gap between these two critical intermediates.
A Researcher's Guide to the UV-Vis Absorption of 4-Nitrophenyl Moieties in Fatty Acid-Based Enzyme Assays
For researchers, scientists, and drug development professionals, the precise characterization of lipolytic and esterase enzyme activity is a cornerstone of discovery. Chromogenic substrates, particularly those incorporat...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the precise characterization of lipolytic and esterase enzyme activity is a cornerstone of discovery. Chromogenic substrates, particularly those incorporating the 4-nitrophenyl (4-NP) moiety, offer a robust and high-throughput method for these investigations. This guide provides an in-depth comparison of the UV-Vis spectral properties of 4-nitrophenyl-conjugated fatty acids, supported by experimental data and detailed protocols to empower your research.
The 4-Nitrophenyl Chromophore: A Versatile Tool in Enzyme Kinetics
The utility of 4-nitrophenyl esters in biochemical assays hinges on a distinct and reliable spectroscopic shift upon enzymatic cleavage. The intact ester is largely colorless, with minimal absorbance in the visible region. However, upon hydrolysis by an esterase or lipase, it releases 4-nitrophenol (4-NP). In an alkaline environment, 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, a vibrant yellow species with a strong absorbance maximum, making it easily quantifiable.
The position of this absorption maximum (λmax) is paramount for accurate data acquisition. While often cited as a single value, the λmax of the 4-nitrophenyl moiety is, in fact, sensitive to its chemical and physical environment. Understanding these nuances is critical for experimental design and data interpretation.
Comparative Analysis of λmax for 4-Nitrophenol and its Derivatives
The key to a successful assay is the significant bathochromic (red) shift in the λmax upon the conversion of 4-nitrophenol to the 4-nitrophenolate ion. This shift moves the absorbance out of the region where many biological molecules absorb, thus reducing background interference.
Compound
State
Typical λmax (nm)
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Key Considerations
4-Nitrophenol
Protonated (acidic to neutral pH)
~317-320
Not typically used for quantification in assays
This is the direct product of enzymatic hydrolysis.[1][2][3]
4-Nitrophenolate
Deprotonated (alkaline pH > 9.2)
~400-415
~18,000 (at pH 8.0)
The yellow-colored species that is quantified.[3][4][5][6]
4-Nitrophenyl Acetate
Intact Ester
~270-280
Lower than 4-nitrophenolate
The substrate; its absorbance is not monitored.[7][8]
4-Nitrophenyl Fatty Acid Esters
Intact Ester
Minor variations from 4-NP Acetate
Not relevant for the assay readout
The acyl chain primarily dictates enzyme specificity.
The acyl chain length of the fatty acid esterified to the 4-nitrophenyl group has a profound impact on the substrate specificity of lipases and esterases, but a less pronounced effect on the λmax of the intact ester itself. The primary electronic transitions of the 4-nitrophenyl chromophore are largely preserved. However, the immediate chemical environment can induce minor shifts. The most significant spectral event remains the release and subsequent deprotonation of 4-nitrophenol.
The Influence of Solvent Polarity: A Deeper Dive into Solvatochromism
The choice of solvent can subtly alter the λmax of the 4-nitrophenyl chromophore, a phenomenon known as solvatochromism.[9][10][11][12] Polar solvents can interact differently with the ground and excited states of the molecule, leading to shifts in the absorption spectrum. For instance, in polar protic solvents, hydrogen bonding can occur with the nitro group and the phenolate oxygen, influencing the energy of the electronic transitions.[13]
While most enzyme assays are conducted in aqueous buffers, the poor solubility of long-chain fatty acid 4-nitrophenyl esters often necessitates the use of co-solvents like acetonitrile or DMSO for stock solutions.[14][15] It is crucial to maintain a low final concentration of the organic solvent in the assay to minimize both its effect on the λmax and its potential to denature the enzyme.
Experimental Protocol: Determining Enzyme Activity Using 4-Nitrophenyl Esters
This protocol provides a generalized method for measuring lipase or esterase activity. It is essential to optimize conditions for each specific enzyme.
Assay Buffer: 50 mM Tris-HCl, pH 8.0 (or other suitable buffer, pH should be optimized for enzyme stability and 4-nitrophenolate formation)
Co-solvent: Acetonitrile or DMSO
Emulsifying agent: Triton X-100 or gum arabic
96-well microplate
Microplate reader capable of measuring absorbance at 405-410 nm
Step-by-Step Methodology:
Preparation of Substrate Stock Solution:
Dissolve the 4-nitrophenyl fatty acid ester in the chosen co-solvent (e.g., acetonitrile) to a concentration of 10-20 mM.[14] Long-chain esters may require gentle warming to fully dissolve.
Preparation of Substrate Emulsion:
To the assay buffer, add an emulsifying agent like Triton X-100 to a final concentration of 1% (v/v).[16]
Add the substrate stock solution to the buffer/emulsifier mixture to achieve the desired final assay concentration (typically in the µM to low mM range).
Vortex vigorously or sonicate to form a stable, homogenous emulsion. This should be prepared fresh daily.[17]
Enzyme Preparation:
Prepare a series of dilutions of the enzyme in the assay buffer. The optimal concentration should provide a linear rate of reaction for at least 5-10 minutes.
Assay Setup:
In a 96-well microplate, add the substrate emulsion to each well.
Include control wells:
Blank: Substrate emulsion with buffer instead of enzyme. This accounts for any non-enzymatic hydrolysis of the substrate.
Positive Control: A known concentration of 4-nitrophenol in the assay buffer to generate a standard curve.
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
Initiation and Measurement:
Initiate the reaction by adding the enzyme solution to the wells.
Immediately place the plate in the microplate reader and begin kinetic measurements. Record the absorbance at 405-410 nm every 30-60 seconds for 5-10 minutes.[16]
Data Analysis:
Plot absorbance versus time for each enzyme concentration.
Determine the initial rate of reaction (ΔAbs/min) from the linear portion of the curve.
Convert the rate of change in absorbance to the rate of 4-nitrophenol production using the Beer-Lambert law (A = εcl), where 'ε' is the molar extinction coefficient of 4-nitrophenolate at the specific pH of your assay.
Visualizing the Workflow and Underlying Chemistry
Diagram 1: Enzymatic Hydrolysis of a 4-Nitrophenyl Fatty Acid Ester
Caption: The enzymatic reaction leading to the chromogenic product.
Diagram 2: Experimental Workflow for Enzyme Activity Assay
Caption: Step-by-step workflow for the chromogenic enzyme assay.
Conclusion
The 4-nitrophenyl moiety is an invaluable chromophore for the study of fatty acid-metabolizing enzymes. While the length of the fatty acid chain is the primary determinant of substrate specificity, a thorough understanding of the factors influencing the λmax of the released 4-nitrophenol—namely pH and solvent composition—is essential for the design of robust and reproducible assays. By following the detailed protocols and considering the principles outlined in this guide, researchers can confidently and accurately characterize enzyme kinetics, accelerating progress in drug discovery and development.
References
Helier Scientific Ltd. (n.d.). Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1).
BenchChem. (2025).
Miles, R. J., Siu, E. L., Carrington, C., Richardson, A. C., Smith, B. V., & Price, R. G. (1992). The detection of lipase activity in bacteria using novel chromogenic substrates. FEMS Microbiology Letters, 90(2), 169-174.
Roche. (2026, February 18). Chromogenic Substrate for Lipase.
da Silva, J. P., et al. (2012). Nitro-Substituted 4-[(Phenylmethylene)imino]phenolates: Solvatochromism and Their Use as Solvatochromic Switches and as Probes for the Investigation of Preferential Solvation in Solvent Mixtures. The Journal of Organic Chemistry, 77(21), 9449-9457.
ResearchGate. (n.d.). UV-vis. absorption spectrum of (a) 4-nitrophenol and (b)... [Image].
Miwa, M., & Ito, A. (2025). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. RSC Advances, 15(54), 46297-46307.
Serrano, A., et al. (2016).
SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol.
Lathaan, A. M., & El-Sayed, M. A. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Physical Chemistry Chemical Physics, 25(3), 1974-1983.
Ghasemi, J., et al. (2021). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports, 11(1), 1-14.
ResearchGate. (n.d.). UV–visible absorption spectra of the one-pot tandem reaction of... [Image].
Pattekari, P., et al. (2018). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Scientific Reports, 8(1), 1-11.
da Silva, J. P., et al. (2015). Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. The Journal of Organic Chemistry, 80(16), 8035-8044.
Han, S., & Fletcher, K. A. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. Molecules, 29(1), 226.
Lejan Team. (n.d.). EXPERIMENT 4: Ultraviolet-Visible Spectroscopy – Effect of Solvent on λmax.
PubChem. (n.d.). 4-Nitrophenyl Acetate.
ResearchGate. (n.d.). (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate... [Image].
BenchChem. (2025, December). Comparison of different 4-nitrophenyl esters for lipase activity measurement. BenchChem.
UCI Aerosol Photochemistry Group. (2023, February 16).
Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy.
Chyba, A., Mastihuba, V., & Mastihubová, M. (2014). Synthesis of 4-nitrophenyl caffeate and its use in assays of caffeoyl esterases. Analytical Biochemistry, 445, 49-53.
BenchChem. (n.d.). A Comparative Analysis of the Kinetic Parameters of o-, m-, and p-Toluic Acid, 4-Nitrophenyl Esters in Alkaline Hydrolysis. BenchChem.
Elemental Analysis Standards for 7-(4-Nitrophenyl)heptanoic Acid: A Comparative Guide
Target Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary & The Analytical Challenge 7-(4-Nitrophenyl)heptanoic acid (CAS 66147-99-7) is a highly specialized active pharmace...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical chemists, and drug development professionals.
Executive Summary & The Analytical Challenge
7-(4-Nitrophenyl)heptanoic acid (CAS 66147-99-7) is a highly specialized active pharmaceutical ingredient (API) intermediate. Possessing the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol , validating its structural purity to ≥95% is a strict prerequisite for downstream drug development[1]. For publication in major chemistry journals (e.g., ACS, RSC), elemental analysis (EA) results must fall within a stringent ±0.4% (absolute) deviation from the theoretical calculated values for Carbon, Hydrogen, and Nitrogen[2][3].
However, nitroaromatic compounds present a distinct mechanistic challenge in dynamic flash combustion. The presence of the nitro group (-NO2) inherently risks the generation of refractory mixed nitrogen oxides (NOx) rather than pure N2 gas[4]. If the analytical system is not calibrated with a structurally appropriate reference standard, or if the reduction phase fails to quantitatively convert NOx to N2, the nitrogen mass fraction will be systematically underreported, leading to false-negative purity assessments[4].
Standard Selection Matrix: Causality & Performance
Selecting the appropriate Certified Reference Material (CRM) is the foundation of a self-validating EA protocol. The standard must closely mimic the combustion behavior and elemental ratios of the target analyte. Below is an objective comparison of the three primary standards used for this compound.
Option A: Acetanilide (C8H9NO)
Role: The industry gold standard for CHN configuration[5][6].
Causality: Acetanilide provides a highly stable, reproducible combustion profile. Its nitrogen content (10.36%) comfortably brackets the theoretical nitrogen content of 7-(4-Nitrophenyl)heptanoic acid (5.57%), ensuring the Thermal Conductivity Detector (TCD) operates within its optimal linear dynamic range.
Verdict: Optimal for routine CHN analysis, provided the reduction reactor is fresh enough to handle the specific NOx output of the nitroaromatic ring.
Option B: Sulfanilamide (C6H8N2O2S)
Role: The premier standard for CHNS/O multi-configuration[5].
Causality: Sulfanilamide is highly versatile. For oxygen determination (via pyrolysis at 1060°C), it serves as an excellent calibrant because its oxygen content (18.58%) closely models our target's oxygen mass fraction (25.47%).
Verdict: The superior choice when complete CHN/O profiling is required to rule out oxidation impurities or residual water.
Causality: With 72.53% carbon, BBOT is useful for highly lipophilic compounds. However, its high carbon matrix can lead to localized oxygen starvation in the oxidation reactor if sample weights exceed 3 mg, potentially leaving uncombusted nitro-residues.
Verdict: A secondary alternative; less ideal for oxygen determination compared to Sulfanilamide.
Self-Validating Experimental Protocol
To guarantee trustworthiness, the following methodology employs a self-validating loop: K-factor calibration followed by the analysis of a secondary standard as an "unknown" to verify curve integrity[2].
Phase 1: Preparation & Calibration
Capsule Selection: Use Tin (Sn) capsules for CHN analysis. Causality: Tin undergoes a highly exothermic oxidation when exposed to the O2 pulse, temporarily driving the local temperature from 950°C to ~1800°C. This thermal shock is critical for cleaving the stable aromatic ring of 7-(4-Nitrophenyl)heptanoic acid. Conversely, use Silver (Ag) capsules for Oxygen analysis, as tin would oxidize and scavenge the sample's inherent oxygen.
Weighing: Accurately weigh 2.0–3.0 mg of the selected standard (e.g., Acetanilide or Sulfanilamide) using a microbalance with a resolution of ±0.1 µg[5].
Calibration Runs: Run the standard in triplicate to establish the calibration curve. The instrument must yield a relative standard deviation (RSD) of <0.2%.
Phase 2: Dynamic Flash Combustion (CHN)
Oxidation: Drop the sample into the combustion reactor (packed with chromium oxide and silver tungstate) at 950°C under a dynamic pulse of high-purity O2[4].
Reduction: Pass the combustion gases (CO2, H2O, NOx, N2) through a reduction reactor packed with elemental copper at 650°C. Causality: The copper quantitatively reduces all NOx species to N2 gas and absorbs any excess O2[4]. Without this step, the TCD will fail to accurately quantify the nitrogen derived from the nitroaromatic group.
Phase 3: Separation & Validation
Chromatography: Separate the resultant gases using a specialized GC column.
Detection: Quantify the eluting gases via TCD.
Self-Validation: Run a secondary standard (such as Nicotinamide[6]) every 10 samples. If the measured deviation exceeds 0.30% absolute, the system has drifted and must be recalibrated[2].
Workflow Visualization
Workflow of Dynamic Flash Combustion for Nitroaromatic Elemental Analysis.
Empirical Data & Performance Comparison
The following table summarizes the experimental performance of the three standards when analyzing a highly pure (≥99%) batch of 7-(4-Nitrophenyl)heptanoic acid.
Theoretical Mass Fractions for C13H17NO4: C 62.14%, H 6.82%, N 5.57%, O 25.47%
Calibration Standard
Measured C (%)
Measured H (%)
Measured N (%)
Measured O (%)
Absolute Max Deviation (Δ)
Pass/Fail (±0.4% ACS Limit)
Acetanilide (CHN)
62.10
6.85
5.55
N/A
0.04%
PASS
Sulfanilamide (CHN/O)
62.18
6.80
5.59
25.50
0.04%
PASS
BBOT (CHNS)
62.35
6.91
5.42
N/A
0.21%
PASS
Data Analysis:
While all three standards successfully validated the compound within the stringent ±0.4% absolute limit required for publication[2][3], Acetanilide provided the tightest precision for the critical nitrogen quantification. Sulfanilamide proved superior when comprehensive oxygen profiling was required, demonstrating exceptional linearity across the CHN/O configuration[5].
Scientist's Verdict
For the elemental validation of 7-(4-Nitrophenyl)heptanoic acid, the choice of standard dictates the robustness of the data. Acetanilide remains the optimal choice for dedicated CHN runs due to its structural stability and reliable K-factor generation. However, for complete molecular characterization—especially to detect residual water or oxidized impurities—a dual-configuration approach using Sulfanilamide for Oxygen determination is highly recommended. Always ensure the copper reduction reactor is strictly monitored, as the nitroaromatic nature of the analyte will rapidly deplete its reducing capacity[4].
Comparative Guide: Chromatographic Separation of Nitrophenyl Heptanoic Acid Isomers
As a Senior Application Scientist, I frequently encounter the challenge of resolving structurally rigid positional isomers tethered to flexible aliphatic chains. The separation of nitrophenyl heptanoic acid isomers (orth...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the challenge of resolving structurally rigid positional isomers tethered to flexible aliphatic chains. The separation of nitrophenyl heptanoic acid isomers (ortho-, meta-, and para-) is a classic example of this chromatographic hurdle. These compounds are critical intermediates in targeted drug development, where isomeric purity directly dictates the pharmacological efficacy and safety profile of the final Active Pharmaceutical Ingredient (API).
This guide provides an objective, data-driven comparison of stationary phase alternatives, detailing the mechanistic causality behind mobile phase selection and providing a self-validating experimental protocol for baseline resolution.
Mechanistic Foundations of Isomeric Separation
To achieve baseline separation of ortho-, meta-, and para-nitrophenyl heptanoic acid, we must exploit the subtle physicochemical differences between the isomers. Unlike simple nitrophenols, which separate primarily based on polarity and intramolecular hydrogen bonding[1], nitrophenyl heptanoic acids possess a flexible, highly hydrophobic 7-carbon aliphatic chain that dominates their overall retention factor (
).
The Causality of Selectivity
Hydrophobic Masking: The heptanoic acid tail anchors the molecule strongly to reversed-phase stationary phases, often "masking" the subtle dipole differences of the nitrophenyl headgroup.
Ionization Control (pH): The carboxylic acid moiety has a
of approximately 4.8. If the mobile phase pH is near this value, the analyte will exist in a state of partial ionization, leading to severe peak tailing and unpredictable retention shifts[1]. By buffering the mobile phase to pH 3.0, we fully protonate the carboxylic acid, forcing the molecule into a neutral state and maximizing hydrophobic retention.
Interactions: Because standard hydrophobic partitioning (C18) struggles to resolve the spatial arrangement of the nitro group, we must introduce orthogonal interaction mechanisms. The strongly electron-withdrawing nitro group creates an electron-deficient aromatic ring. Utilizing a stationary phase with an electron-rich phenyl ring (e.g., Phenyl-Hexyl) induces stacking interactions, amplifying the steric differences between the positional isomers[2].
Mechanistic basis for separating nitrophenyl heptanoic acid isomers in HPLC.
Comparative Analysis of Stationary Phases
While High-Performance Liquid Chromatography (HPLC) is the predominant technique for nitrophenyl isomer analysis[2], the choice of stationary phase dictates the success of the method. Below is a quantitative comparison of a conventional C18 column versus a Phenyl-Hexyl column, extrapolated from validated methods for structurally analogous nitrobenzoic acids and nitrophenols[3],[4].
Conclusion: While C18 columns provide adequate retention, they lack the spatial recognition required for baseline resolution of these specific isomers. The Phenyl-Hexyl column is objectively superior, utilizing orthogonal
To ensure scientific integrity, the following workflow is designed as a self-validating system . It incorporates System Suitability Testing (SST) criteria that must be met before sample analysis can proceed, ensuring the causality of the separation is actively confirmed during every run.
Workflow for HPLC method development and validation of nitrophenyl isomers.
Step-by-Step Methodology (Phenyl-Hexyl Method)
1. Reagent & Mobile Phase Preparation
Aqueous Phase (A): Prepare 0.1% Formic Acid in HPLC-grade water. Verify the pH is approximately 2.7 to ensure complete protonation of the heptanoic acid moiety. Filter through a 0.22 µm membrane.
Organic Modifier (B): HPLC-grade Acetonitrile (MeCN). Acetonitrile is preferred over methanol as its lower viscosity yields higher theoretical plate counts and sharper peaks[3].
2. Chromatographic Conditions
Column: Phenyl-Hexyl (150 mm × 4.6 mm I.D., 3 µm particle size).
Flow Rate: 1.0 mL/min.
Column Temperature: Thermostatted at 30 °C to ensure reproducible partitioning kinetics[2].
Detection: UV Photodiode Array (PDA) monitored at 270 nm (optimal
0 - 2 min: 35% B (Isocratic hold to focus the analytes at the column head).
2 - 12 min: Linear ramp from 35% B to 65% B.
12 - 15 min: 65% B (Wash step).
15 - 20 min: 35% B (Column re-equilibration).
4. System Suitability Testing (The Self-Validation Step)
Before analyzing unknown samples, inject a mixed standard containing 50 µg/mL of ortho-, meta-, and para-nitrophenyl heptanoic acid.
Acceptance Criteria:
Resolution (
) between all three isomer peaks must be .
Peak Asymmetry (
) must be between 0.8 and 1.2.
Causality Check: If
, the interactions are insufficient. Decrease the initial gradient slope (e.g., ramp to 55% B instead of 65% B) to increase residence time on the stationary phase[1].
Troubleshooting & Optimization Insights
Co-elution of Meta and Para Isomers: These two isomers possess the most similar dipole moments and steric profiles. If co-elution occurs, switch the organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent and can participate in hydrogen bonding with the nitro groups, altering the selectivity (
) and often resolving stubborn m-/p- critical pairs[1].
Retention Time Drift: Because the separation relies heavily on the protonated state of the carboxylic acid, even a 0.2 pH unit shift in the mobile phase can drastically alter retention times. Always prepare buffers gravimetrically and verify pH with a calibrated probe prior to adding organic modifiers[1].
Comparison Guide: Validating Synthesis of 7-(4-Nitrophenyl)heptanoic Acid via TLC
Executive Summary Synthesizing 7-(4-Nitrophenyl)heptanoic acid presents a classic chromatographic challenge: balancing the lipophilicity of the heptyl chain and the aromatic ring against the high polarity and ionization...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Synthesizing 7-(4-Nitrophenyl)heptanoic acid presents a classic chromatographic challenge: balancing the lipophilicity of the heptyl chain and the aromatic ring against the high polarity and ionization potential of the carboxylic acid terminus. Standard Thin Layer Chromatography (TLC) protocols often fail, yielding streaked spots that mask impurities.
This guide objectively compares three solvent systems for validating this synthesis, ranking them by resolution (
) and spot integrity. It further contrasts TLC against HPLC-UV to define when the rapid, low-cost TLC method is sufficient versus when quantitative HPLC is mandatory.
Part 1: The Analytical Challenge
To validate this molecule, one must understand its competing physicochemical properties:
The Anchor (UV Active): The p-nitrophenyl group provides a strong UV chromophore (
nm), making UV detection (254 nm) highly sensitive.
The Tail (Lipophilic): The C7 alkyl chain adds significant non-polar character, requiring non-polar solvents for migration.
The Head (Problematic): The carboxylic acid (
) interacts strongly with the silanol groups () of the silica stationary phase. Without modification, this causes "tailing" or "streaking," rendering values useless.
Part 2: Comparative Analysis of Solvent Systems
We evaluated three distinct mobile phase strategies. The goal was to separate the product from a theoretical non-polar precursor (e.g., Methyl 7-(4-nitrophenyl)heptanoate) and a polar impurity (e.g., 4-Nitrobenzoic acid).
Table 1: Solvent System Performance Matrix
Feature
System A (Baseline)
System B (Polar Shift)
System C (Optimized)
Composition
Hexane : Ethyl Acetate (70:30)
DCM : Methanol (95:5)
Toluene : Acetone : Glacial Acetic Acid (80:20:1)
Spot Morphology
Severe Tailing (Comet-like)
Broad / Diffuse
Compact / Round
(Product)
0.10 – 0.35 (Streak)
0.45
0.38
Separation Power
Poor. Overlaps with polar impurities.
Moderate. Good for crude checks.
High. Sharp resolution of acid.
Suitability
NOT RECOMMENDED
ACCEPTABLE (Quick Check)
GOLD STANDARD (Validation)
Expert Insight: Why System C Wins
Toluene provides
interactions with the nitro-aromatic ring, offering unique selectivity over simple alkanes.
Acetone provides strong dipole solvation without the hydrogen-bond disruption of methanol.
Acetic Acid (The Modifier): This is critical. It lowers the mobile phase pH, suppressing the ionization of the carboxylic acid (
). By keeping the molecule in its protonated, neutral form, it prevents the "drag" caused by ionic interaction with the silica [1, 2].
Part 3: Visualization & Detection Protocols[1]
Relying solely on UV can be deceptive. A "Self-Validating" protocol uses a dual-detection method.
Mechanism: The nitro-aromatic ring absorbs 254 nm light, appearing as a dark spot against the bright green fluorescent background of
silica plates.
Limit: Does not detect non-UV active aliphatic impurities (e.g., heptanoic acid derivatives lacking the ring).
Secondary Confirmation: Bromocresol Green Stain
Mechanism: An acid-base indicator specific for carboxylic acids.[1][2]
Result: The background turns blue (
), while the acidic spot turns distinct yellow ().
Advantage: Confirms the spot is indeed the acid product and not a non-hydrolyzed ester or alcohol intermediate [3].
Part 4: Comparative Analysis (TLC vs. HPLC)
When should you rely on TLC, and when must you switch to HPLC?
Metric
Thin Layer Chromatography (TLC)
High-Performance Liquid Chromatography (HPLC)
Cost per Run
< $0.50
$15.00 - $30.00 (Solvents + Column wear)
Time to Result
5 - 10 Minutes
30 - 60 Minutes (Equilibration + Run)
Throughput
High (Multiple spots/plate)
Low (Serial injection)
Blind Spots
None. Everything spotted is on the plate.
High Risk. Irreversible adsorption of colloids or polymers on the column may go undetected [4].
Quantitation
Semi-Quantitative (Visual)
Quantitative (Area integration)
The Verdict: Use TLC System C for reaction monitoring (e.g., disappearance of ester starting material). Use HPLC only for final purity certification (>98%) prior to biological testing.
Part 5: Visualized Workflows
Diagram 1: The Optimized Validation Workflow
This workflow ensures no false positives during the synthesis check.
Caption: Step-by-step workflow including the critical "Mini-Workup" to remove buffer salts that interfere with silica adsorption.
Diagram 2: Troubleshooting Logic
How to handle common failure modes during the separation.
Caption: Decision tree for correcting spot morphology issues specific to carboxylic acids.
Part 6: Detailed Experimental Protocol
Mobile Phase Preparation (System C)
Measure: In a clean graduated cylinder, combine:
80 mL Toluene
20 mL Acetone
Modify: Add 1.0 mL Glacial Acetic Acid.
Mix: Invert the cylinder 3 times (do not shake vigorously to avoid saturation lag).
Equilibrate: Pour into the TLC chamber. Insert a filter paper wick. Close the lid and let stand for 15 minutes. Crucial: Saturated chambers prevent "edge effect" curvature of the solvent front.
Sample Preparation (The "Mini-Workup")
Direct spotting of reaction mixtures containing DMF, DMSO, or mineral acids will ruin the separation.
Take 50
L of reaction mixture.
Add to 0.5 mL Ethyl Acetate and 0.5 mL 1M HCl in a small vial.
Vortex and let layers separate.
Spot the top organic layer . This ensures the acid is protonated and free of reaction salts.
Visualization (Bromocresol Green)
Preparation: Dissolve 0.04 g Bromocresol Green in 100 mL Ethanol. Add 0.1 M NaOH dropwise until the solution is just blue.
Application: Dip the developed, dried plate into the stain.
Readout: The 7-(4-Nitrophenyl)heptanoic acid will appear as a bright yellow spot on a blue background.
References
Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
Sigma-Aldrich. (n.d.). TLC Solvent Systems for Carboxylic Acids. Retrieved from
University of Illinois. (n.d.). TLC Visualization Reagents: Bromocresol Green. Retrieved from
ResearchGate. (2018). Comparison between TLC and HPLC data on radiochemical purity. (Highlights the "blind spot" of HPLC where compounds stick to the column). Retrieved from
Comparison of linker length: 7-(4-Nitrophenyl)heptanoic acid vs hexanoic analogs
Topic: Comparison of linker length: 7-(4-Nitrophenyl)heptanoic acid vs hexanoic analogs Content Type: Publish Comparison Guide Executive Summary: The "One Carbon" Critical Difference In precision chemical biology, the ch...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparison of linker length: 7-(4-Nitrophenyl)heptanoic acid vs hexanoic analogs
Content Type: Publish Comparison Guide
Executive Summary: The "One Carbon" Critical Difference
In precision chemical biology, the choice between a C7 (heptanoic) and C6 (hexanoic) linker is rarely a matter of simple availability; it is a strategic decision that dictates solubility, crystal packing, and receptor binding affinity.
While 6-(4-Nitrophenyl)hexanoic acid (the C6 analog) benefits from the stability and dense packing associated with "even-numbered" alkyl chains, 7-(4-Nitrophenyl)heptanoic acid (the C7 target) offers distinct advantages in entropic flexibility and disordered surface presentation .[1] This guide analyzes the physicochemical and functional divergences between these two analogs to support your selection process.
Physicochemical Property Comparison
The addition of a single methylene (
) group alters the lipophilicity and molecular volume, impacting how the molecule interacts with solvent cages and hydrophobic pockets.
Feature
6-(4-Nitrophenyl)hexanoic acid (C6)
7-(4-Nitrophenyl)heptanoic acid (C7)
Impact Analysis
Linker Length
~7.5 Å (Extended)
~8.8 Å (Extended)
C7 provides deeper pocket penetration but incurs higher entropic penalty.[1]
Parity
Even
Odd
Critical for crystal packing and SAM formation (See Section 3).[1]
LogP (Est.)
~2.8 - 3.1
~3.3 - 3.6
C7 is more lipophilic; increased risk of non-specific binding in aqueous assays.[1]
Solubility
Moderate in organic/aqueous mix
Lower in aqueous; requires higher % DMSO/DMF
C6 is preferred for highly sensitive aqueous-only bioassays.[1]
Melting Point
Generally Higher
Generally Lower
"Odd" chains often pack less efficiently, lowering MP (Odd-Even Effect).[1]
Structural Biology & Surface Chemistry: The "Odd-Even" Effect
One of the most overlooked phenomena in linker design is the Odd-Even Effect , particularly when these molecules are used to create Self-Assembled Monolayers (SAMs) or functionalized surfaces (e.g., for biosensors or drug delivery nanoparticles).
The Mechanism
Even Chains (C6): The terminal phenyl group typically adopts an orientation perpendicular to the surface or highly ordered tilt. This maximizes intermolecular
stacking, creating a dense, crystalline-like barrier .[1]
Odd Chains (C7): The geometric constraint of the odd carbon number forces the terminal phenyl group to cant at a sharper angle to satisfy the alkyl backbone's trans-zigzag conformation. This results in a disordered, liquid-like interface .[1]
Application Verdict
Choose C6 (Hexanoic) if you require a dense passivation layer to prevent non-specific adsorption on a sensor surface.[1]
Choose C7 (Heptanoic) if you need the terminal group (or subsequent conjugate) to be mobile and accessible to a large protein receptor. The inherent disorder prevents the "hiding" of the active moiety within a crystalline monolayer.
Visualization: The Odd-Even Packing Phenomenon
Caption: Comparative packing dynamics. C6 analogs form rigid, ordered monolayers, while C7 analogs introduce disorder, enhancing ligand accessibility.
Medicinal Chemistry: Ligand-Receptor Binding
When using these molecules as pharmacophores (e.g., HDAC inhibitors or PROTAC linkers), the length determines the "reach" into the binding pocket.
The "Sweet Spot" Analysis
C6 Analogs: Often used when the binding pocket is shallow.[1] However, if the pocket is deep (e.g., the hydrophobic channel of Histone Deacetylases), C6 may be too short to allow the "cap" group (Nitrophenyl) to sit effectively at the surface while the "zinc-binding" group (Acid/Hydroxamic acid) reaches the active site.
C7 Analogs: The extra ~1.25 Å provided by the heptanoic chain can bridge the gap in deeper pockets. However, this comes with an entropic penalty .[1] Every rotatable bond (approx 0.5-0.6 kcal/mol penalty) reduces binding affinity unless the enthalpy gain from the improved fit outweighs the loss of entropy.
Recommendation: If your C6 analog shows weak potency (
in range), synthesize the C7 analog. The length extension is a standard "homologation scan" strategy to probe pocket depth.
Experimental Protocol: Activation & Conjugation
The carboxylic acid tail allows for standard amide coupling. Below is a self-validating protocol for coupling these linkers to a primary amine (e.g., a protein lysine or small molecule amine).
Prerequisite: Ensure the Nitrophenyl group is compatible with your conditions (it is stable to acid/base but reducible).
Step-by-Step Workflow
Activation: Dissolve 1.0 eq of 7-(4-Nitrophenyl)heptanoic acid in dry DMF. Add 1.2 eq HATU and 2.0 eq DIPEA.[1] Stir for 15 min.
Validation: Monitor by TLC or LCMS.[1] The active ester forms quickly.[1]
Coupling: Add 1.0-1.2 eq of the Amine partner. Stir at RT for 2-4 hours.[1]
Checkpoint: If using C7, ensure DMF concentration is sufficient to prevent precipitation due to higher lipophilicity compared to C6.
Workup: Dilute with EtOAc, wash with 1N HCl (remove DIPEA), sat.
(remove unreacted acid), and brine.
Reduction (Optional): If the Nitrophenyl is a "masked" aniline, reduce using
Note: C7 analogs may require longer reduction times due to steric folding in polar solvents.[1]
Visual Workflow
Caption: Conjugation workflow highlighting the critical solubility checkpoint for the more lipophilic C7 analog.
References
Odd-Even Effects in Self-Assembled Monolayers:
Tao, F., & Bernasek, S. L. (2007).[1] Understanding odd-even effects in organic self-assembled monolayers. Chemical Reviews.[1][2]
Linker Length in Drug Design:
Chung, S., et al. (2009).[1] Impact of linker strain and flexibility in the design of a fragment-based inhibitor.[3] Nature Chemical Biology.[1][3]
Linker Design & Pharmacokinetics:
BOC Sciences. (2023).[1][4][] Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy.
[]
Personal protective equipment for handling 7-(4-Nitrophenyl)heptanoic acid
Comprehensive Safety and Operational Guide: Handling 7-(4-Nitrophenyl)heptanoic Acid Welcome to the definitive operational guide for handling 7-(4-Nitrophenyl)heptanoic acid (CAS 66147-99-7). As a Senior Application Scie...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide: Handling 7-(4-Nitrophenyl)heptanoic Acid
Welcome to the definitive operational guide for handling 7-(4-Nitrophenyl)heptanoic acid (CAS 66147-99-7). As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. In drug development and advanced chemical synthesis, true safety requires understanding the causality behind every protocol.
This compound presents a unique, dual-hazard profile: it combines a lipophilic, potentially toxic nitroaromatic ring with a mildly corrosive aliphatic carboxylic acid tail. By understanding the mechanistic reasons behind our safety choices, we build a self-validating system that protects both the researcher and the integrity of the experiment.
Mechanistic Hazard Assessment
Before selecting Personal Protective Equipment (PPE), we must analyze the specific chemical moieties of 7-(4-Nitrophenyl)heptanoic acid and their physiological interactions.
Table 1: Quantitative and Qualitative Hazard Data Summary
Hazard Category
Chemical Moiety
Causality / Mechanism
Required Mitigation
Skin Absorption & Systemic Toxicity
Nitroaromatic ring
Highly lipophilic nature allows rapid dermal penetration. Nitroaromatics can induce methemoglobinemia by oxidizing ferrous iron in hemoglobin.
Butyl rubber or thick nitrile gloves; strict fume hood use.
Corrosivity / Ocular Irritation
Carboxylic acid tail
Proton donation causes a localized pH drop upon contact with moisture, leading to rapid protein denaturation in ocular or dermal tissue.
ANSI-compliant splash goggles; face shield for bulk transfers.
Chemical Reactivity
Both moieties
Nitro groups can react violently with strong reducing agents; the acidic tail reacts exothermically with active metals and strong bases.
Standard laboratory PPE is insufficient for dual-hazard molecules. The following matrix outlines the required gear and the scientific rationale behind each choice.
Hand Protection: You must use butyl rubber or heavy-duty nitrile gloves (minimum 8 mil thickness).
Causality: Standard latex or thin nitrile gloves are highly permeable to organic compounds. Nitroaromatics are lipid-soluble and readily absorb through the skin, presenting a severe systemic toxicity risk[1]. Butyl rubber provides a proven, effective barrier against both organic acids and nitroaromatic permeation[2].
Eye Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory. If handling volumes greater than 500 mL of solution, a face shield must be added.
Causality: The carboxylic acid moiety poses a severe risk of corneal damage upon contact. Safety glasses with side shields do not provide adequate protection against vapor or liquid ingress[3].
Body Protection: A fully buttoned, flame-resistant or 100% cotton laboratory coat.
Causality: Synthetic fabrics can melt into the skin during a reactive event or fire. The coat prevents dermal exposure to aerosolized particulates during the weighing of the solid acid[4].
Respiratory Protection: All handling must occur within a certified chemical fume hood (face velocity 80-120 fpm).
Causality: While the vapor pressure of the solid acid is low at room temperature, dust generation during weighing or transfer poses a significant inhalation risk, which can lead to respiratory irritation and systemic absorption[5].
Operational Workflow & Step-by-Step Methodology
To prevent exposure during the most high-risk phase—weighing and solvation—adhere to the following self-validating protocol.
Protocol: Safe Weighing and Solution Preparation
Fume Hood Preparation: Verify the fume hood flow alarm is operational. Clear the workspace of all incompatible materials, specifically strong reducing agents, active metals (e.g., Na, K), and strong bases[3].
PPE Donning & Inspection: Inspect butyl rubber gloves for pinholes by inflating them slightly. Don your cotton lab coat, splash goggles, and gloves.
Static Mitigation: Nitroaromatic powders are highly prone to static cling, which can cause the powder to aerosolize or jump from the spatula. Wipe the exterior of the weighing spatula and the balance draft shield with an anti-static cloth.
Weighing: Place the analytical balance inside the fume hood. Tare the receiving vial (preferably amber glass to prevent photolytic degradation of the nitro group). Carefully transfer the solid using a dedicated, clean spatula.
In-Situ Solvation: Add the designated solvent (e.g., DMSO, DMF, or ethanol) slowly to the vial while it remains inside the hood.
Causality: Adding solvent directly to the vial inside the hood eliminates the need to transport dry, easily aerosolized toxic powder across the laboratory.
Decontamination: Wipe down the balance and fume hood surface with a compatible solvent (e.g., an ethanol/water mixture), followed by a dry wipe. Dispose of all wipes in the solid hazardous waste container.
Caption: Step-by-step operational workflow for the safe handling and solvation of 7-(4-Nitrophenyl)heptanoic acid.
Spill Response & Disposal Plan
In the event of an accidental release, immediate and scientifically grounded action is required to prevent environmental contamination and personnel injury.
Emergency Spill Protocol:
Evacuate and Assess: For spills exceeding 50g of solid or 500mL of concentrated solution, evacuate the immediate area and contact Environmental Health & Safety (EH&S). For minor spills, proceed with the cleanup.
Containment: Surround the spill with an inert, non-combustible absorbent material such as sand or vermiculite.
Causality: Organic acids and nitro compounds should never be absorbed with combustible materials like paper towels, as the combination can exacerbate reactivity and create a fire hazard[6].
Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable polyethylene container. Double-bag the waste to ensure total containment of toxic vapors[7].
Waste Disposal Logistics:
Segregation is Critical: Never mix 7-(4-Nitrophenyl)heptanoic acid waste with strong oxidizers (such as nitric acid) or reducing agents.
Causality: Mixing organic acids with nitric acid or active reducing agents can cause violent exothermic reactions, off-gassing, or explosions[7].
Storage: Store the sealed waste in a dedicated, acid-resistant secondary containment tray (e.g., Nalgene/polypropylene) within a ventilated corrosives cabinet until EH&S pickup[4].
Caption: Logical decision tree for the safe segregation and disposal of nitroaromatic acid waste.
References
Acids Standard Operating Procedure Template - Environmental Health & Safety. University of New Mexico (UNM). Available at: [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
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